molecular formula C7H13F2NO B2569693 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol CAS No. 2228304-06-9

3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Cat. No.: B2569693
CAS No.: 2228304-06-9
M. Wt: 165.184
InChI Key: YGOKGTMXNHPDRN-UHFFFAOYSA-N
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Description

3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol, with the molecular formula C7H13F2NO, is a chemical compound of interest in medicinal chemistry and pharmaceutical research . It features both an amino and a hydroxyl functional group on a propanol backbone, attached to a 3,3-difluorocyclobutyl moiety. This structure makes it a valuable bifunctional building block for the synthesis of more complex molecules. The difluorocyclobutyl group is a sought-after motif in drug discovery, as the introduction of fluorine atoms can significantly influence a compound's physicochemical properties, metabolic stability, and binding affinity . While specific pharmacological data for this exact molecule is limited in public literature, its structural features are consistent with intermediates used in the exploration of novel therapeutic agents. For instance, similar aminopropanol derivatives containing lipophilic groups like the difluorocyclobutyl ring are investigated in the design of potent agonists for targets such as the G protein-coupled receptor 88 (GPR88), which is a potential target for disorders like Parkinson's disease, schizophrenia, and addiction . This product is intended for research and development purposes as a chemical intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-3-(3,3-difluorocyclobutyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)3-5(4-7)6(10)1-2-11/h5-6,11H,1-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOKGTMXNHPDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure, Synthesis, and Applications of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol is an advanced, highly specialized fluorinated aliphatic building block utilized extensively in modern medicinal chemistry. By integrating a gem-difluorocyclobutyl moiety with a versatile 1,3-amino alcohol backbone, this molecule serves as a highly modular scaffold. The strategic introduction of fluorine into cycloalkanes profoundly alters their physicochemical properties, allowing the difluorocyclobutyl group to act as a conformationally restricted, lipophilic bioisostere for phenyl or tert-butyl groups without the associated steric bulk or metabolic liabilities (1)[1].

Physicochemical Profiling & Structural Analysis

The architectural design of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol is driven by specific structure-activity relationship (SAR) requirements in drug discovery.

Causality of Structural Features:

  • Metabolic Stability: The strong C–F bonds effectively block cytochrome P450-mediated oxidation at traditional metabolic hotspots.

  • pKa Modulation: The strong electron-withdrawing nature of the gem-difluoro group lowers the pKa of the adjacent primary amine. This reduction in basicity enhances membrane permeability and oral bioavailability.

  • Hydrogen Bonding: The 1,3-amino alcohol motif provides critical hydrogen bond donor and acceptor interactions, acting as an anchor point for kinase hinge-binding or GPCR active sites.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol
Molecular Formula C7H13F2NO
Monoisotopic Mass 165.10 Da (2)[2]
Hydrogen Bond Donors 2 (-NH2, -OH)
Hydrogen Bond Acceptors 3 (N, O, F)
Rotatable Bonds 3
Structural Motif gem-Difluorocycloalkane + 1,3-Amino alcohol

Synthetic Methodology & Protocol

Causality of Experimental Choices: Synthesizing gem-difluorinated building blocks via late-stage fluorination (e.g., using DAST or Deoxo-Fluor) often requires harsh conditions that are incompatible with sensitive functional groups and result in poor yields (1)[1]. Therefore, a modular approach utilizing commercially available 3,3-difluorocyclobutanecarbaldehyde is preferred (3)[3]. To establish the stereocenter at the C3 position with high diastereoselectivity, this protocol employs Ellman’s chiral auxiliary (tert-butanesulfinamide). The bulky tert-butyl group provides an open transition state that dictates nucleophilic attack, ensuring exceptional enantiopurity (4)[4].

Step-by-Step Experimental Protocol: Stereoselective Synthesis

Step 1: Imine Condensation

  • Charge a flame-dried round-bottom flask with 3,3-difluorocyclobutanecarbaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in anhydrous dichloromethane (DCM).

  • Add cupric sulfate (2.0 eq) or titanium(IV) ethoxide as a Lewis acid and dehydrating agent (5)[5].

  • Stir the mixture at room temperature for 16–24 hours under a nitrogen atmosphere.

  • Filter the reaction mixture through a Celite pad to remove copper salts, and concentrate the organic layer under reduced pressure to yield the (R)-tert-butanesulfinyl imine.

Step 2: Diastereoselective Nucleophilic Addition

  • In a separate flame-dried flask, generate the lithium enolate of ethyl acetate by adding lithium diisopropylamide (LDA) (1.2 eq) to ethyl acetate in anhydrous THF at -78°C.

  • Slowly transfer the pre-cooled enolate solution dropwise to a solution of the sulfinyl imine in THF at -78°C.

  • Stir for 2 hours at -78°C. The steric bulk of the tert-butyl group directs the enolate attack to the less hindered face of the imine (6)[6].

  • Quench the reaction with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel column chromatography to isolate the pure β-amino ester diastereomer.

Step 3: Ester Reduction

  • Dissolve the resulting β-amino ester derivative in anhydrous THF.

  • Add lithium borohydride (LiBH4) (2.0 eq) at 0°C to selectively reduce the ester to a primary alcohol without cleaving the sensitive sulfinamide bond.

  • Stir for 4 hours, warming gradually to room temperature.

  • Quench carefully with methanol, concentrate, and extract to yield the protected 1,3-amino alcohol.

Step 4: Auxiliary Cleavage (Deprotection)

  • Dissolve the protected amino alcohol in methanol.

  • Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 1 hour. These acidic conditions cleanly cleave the sulfinyl group while leaving the fluorinated ring intact (4)[4].

  • Evaporate the solvent to yield enantiopure 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol as the hydrochloride salt.

Applications in Drug Discovery

The 3-amino-3-(3,3-difluorocyclobutyl)propan-1-ol scaffold is a highly prized intermediate in the synthesis of targeted therapeutics:

  • Kinase Inhibitors: Difluorocyclobutyl derivatives are heavily utilized in the design of Phosphatidylinositol 3-kinase (PI3K) inhibitors (7)[7]. The fluorinated ring occupies hydrophobic pockets in the kinase domain, enhancing binding affinity while resisting oxidative metabolism.

  • Helicase Inhibitors: Recent advancements have incorporated similar fluorinated cyclobutyl motifs into WRN helicase inhibitors, which are critical for treating specific genetically defined cancers (5)[5].

  • GPCR Ligands: The bioisosteric replacement of alkyl chains with difluorocyclobutyl groups has been employed in optimizing GPR88 agonists, improving both potency and pharmacokinetic profiles (8)[8].

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic role of difluorocyclobutyl-derived inhibitors in blocking the PI3K/Akt signaling pathway, a common application for this class of compounds.

PI3K_Pathway Inhibitor Difluorocyclobutyl Inhibitor PI3K PI3K Kinase Inhibitor->PI3K Competitive Inhibition PIP3 PIP3 (Active) PI3K->PIP3 Phosphorylation PIP2 PIP2 Substrate PIP2->PIP3 Blocked by Inhibitor Akt Akt Kinase PIP3->Akt Membrane Recruitment mTOR mTOR / Survival Akt->mTOR Activation

Mechanism of PI3K pathway inhibition by difluorocyclobutyl-derived compounds.

References

  • Fluorinative cleavage of cyclopropanol 145 , ResearchGate.1

  • PubChemLite - CO , Uni.lu. 2

  • WO2022169997A1 - Lactams as cbl-b inhibitors , Google Patents. 3

  • Advances in the Application of N-Sulfinyl Auxiliaries , Nottingham ePrints.4

  • WO2024010782A1 - Pharmaceutical compositions comprising wrn helicase inhibitors , Google Patents. 5

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS , IDEALS - Illinois. 6

  • WO2015162456A1 - Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors , Google Patents. 7

  • Design, Synthesis and Structure-Activity Relationship Studies of GPR88 Agonists , PMC. 8

Sources

Technical Whitepaper: Bioisosteric Potential of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic accessibility of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol . This document is structured for medicinal chemists and drug discovery scientists seeking to leverage fluorinated saturated heterocycles/carbocycles to optimize lead compounds.[1]

Executive Summary

In the optimization of small molecule therapeutics, the 3,3-difluorocyclobutyl (DFCB) moiety has emerged as a high-value bioisostere for lipophilic alkyl groups (tert-butyl, isopropyl) and metabolic "soft spots" (cyclohexyl, phenyl). When integrated into an amino-alcohol scaffold—specifically 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol —this motif offers a unique trifecta of properties:

  • Metabolic Hardening: The gem-difluoro substitution blocks oxidative metabolism at the typically labile cyclobutyl positions.

  • Lipophilicity Modulation: It lowers LogD compared to hydrocarbon analogs while maintaining steric bulk, improving solubility without sacrificing hydrophobic binding interactions.

  • Conformational Bias: The "puckered" conformation of the DFCB ring, combined with the amino-alcohol linker, provides distinct vectors for side-chain orientation, often enhancing selectivity.

This guide outlines the physicochemical rationale, validated synthetic protocols, and strategic applications of this scaffold in modern drug design.

Physicochemical Profile & Bioisosteric Rationale[2][3][4][5][6]

Structural Analysis

The molecule consists of a primary amine and a primary alcohol separated by a two-carbon tether, with a bulky, lipophilic-yet-polar 3,3-difluorocyclobutyl group attached at the


-position relative to the amine (C3 of the propyl chain).

IUPAC Name: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Formula: C


H

F

NO MW: 165.18 g/mol
Comparative Physicochemical Data

The following table contrasts the DFCB scaffold against common structural analogs. Data represents consensus values derived from matched molecular pair (MMP) analysis in medicinal chemistry literature.

PropertyDFCB Analog (Target)Cyclobutyl Analogtert-Butyl AnalogPhenyl Analog
Steric Volume (

)
~108~95~98~130
cLogP 0.450.951.101.45
pKa (Amine) ~9.2~9.8~10.1~9.4
Metabolic Stability High (Blocked)Low (Oxidation prone)HighMedium (Hydroxylation)
Polar Surface Area +0 (vs hydrocarbon)000
Dipole Moment High (C-F bonds)LowLowLow
The Fluorine Effect

The gem-difluoro group introduces a strong dipole without acting as a hydrogen bond donor. This creates a "polar hydrophobic" surface.

  • pKa Modulation: The electron-withdrawing effect of the fluorine atoms (4 bonds away from the nitrogen) exerts a subtle inductive effect, lowering the amine pKa by 0.3–0.6 units compared to the non-fluorinated analog. This increases the fraction of neutral species at physiological pH, potentially enhancing membrane permeability.

  • Conformational Locking: The 3,3-difluorocyclobutane ring adopts a puckered conformation to minimize torsional strain and dipole repulsion. This rigidifies the vector of the attached propyl-amino chain, reducing the entropic penalty upon binding.

Validated Synthetic Protocol

The synthesis of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol presents a challenge due to the need to construct the amino-alcohol backbone while preserving the fluorinated ring. The most robust route utilizes a modified Rodionov reaction followed by chemoselective reduction.

Reaction Workflow Diagram (Graphviz)

SynthesisWorkflow Start 3,3-Difluorocyclobutane- carboxaldehyde Intermediate 3-Amino-3-(3,3-difluorocyclobutyl)- propanoic acid (β-Amino Acid) Start->Intermediate Condensation/Decarboxylation (Rodionov Reaction) Reagents1 Malonic Acid NH4OAc, EtOH Reagents1->Intermediate Product 3-Amino-3-(3,3-difluorocyclobutyl)- propan-1-ol Intermediate->Product Chemoselective Reduction Reagents2 LiAlH4 or BH3-THF THF, 0°C to Reflux Reagents2->Product

Figure 1: Two-step synthetic pathway from commercially available aldehyde to the target amino-alcohol.

Detailed Experimental Methodology

Step 1: Synthesis of 3-Amino-3-(3,3-difluorocyclobutyl)propanoic acid Rationale: This one-pot multicomponent reaction constructs the C-C bond and installs the amine functionality simultaneously.

  • Reagents: 3,3-Difluorocyclobutanecarboxaldehyde (1.0 eq), Malonic acid (1.2 eq), Ammonium acetate (2.0 eq).

  • Solvent: Absolute Ethanol (0.5 M concentration relative to aldehyde).

  • Procedure:

    • Dissolve the aldehyde and malonic acid in ethanol.

    • Add ammonium acetate.[2]

    • Heat the mixture to reflux (80°C) for 6–12 hours. The reaction evolves CO

      
       (bubbler monitoring recommended).
      
    • Cool to room temperature. The

      
      -amino acid product often precipitates as a white solid.
      
    • Workup: Filter the precipitate. If no precipitate forms, concentrate the solvent and triturate with acetone/ether.

    • Yield: Typically 60–75%.

Step 2: Reduction to 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Rationale: Reduction of the carboxylic acid to the primary alcohol without affecting the cyclobutane ring or defluorinating.

  • Reagents:

    
    -Amino acid from Step 1 (1.0 eq), Borane-THF complex (BH
    
    
    
    THF, 1.0 M, 3.0 eq) OR Lithium Aluminum Hydride (LiAlH
    
    
    , 2.5 eq).
  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend the amino acid in anhydrous THF under Nitrogen/Argon at 0°C.

    • Add the reducing agent dropwise (exothermic).

    • Allow to warm to room temperature, then reflux for 4 hours to ensure complete reduction.

    • Quench: Cool to 0°C. Carefully add MeOH (for BH

      
      ) or Fieser workup (Water/15% NaOH/Water) for LiAlH
      
      
      
      .
    • Purification: Concentrate the organic layer. Purify via flash column chromatography (DCM:MeOH:NH

      
      OH, 90:9:1).
      
    • Validation: Verify structure via

      
      H NMR (distinctive multiplets for cyclobutyl protons at 
      
      
      
      2.2–3.0 ppm) and
      
      
      F NMR (gem-difluoro signal around -80 to -100 ppm).

Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

The amino-alcohol motif is a privileged linker in FBDD. The DFCB group serves as a "super-hydrophobe"—providing the binding affinity of a lipophilic group but with higher solubility.

  • Application: Use as a core linker connecting an aromatic warhead (via the amine) to a solubilizing tail or H-bond acceptor (via the alcohol).

Transition State Mimetics

In protease inhibitors (e.g., Aspartyl proteases), the amino-alcohol unit mimics the tetrahedral transition state of peptide bond hydrolysis.

  • Advantage: Replacing a standard leucine/phenylalanine side chain with the DFCB group reduces oxidative clearance (CYP450 metabolism) while maintaining the hydrophobic fit in the S1/S1' pocket.

GPCR Ligand Optimization

Many GPCR ligands (e.g.,


-blockers) contain an amino-alcohol-aryl ether pharmacophore.
  • Bioisosteric Swap: Replacing a tert-butyl amine or isopropyl amine with the 3-(3,3-difluorocyclobutyl)propyl amine moiety.

  • Outcome: The DFCB group can access sub-pockets defined by lipophilic residues, while the fluorine atoms may engage in orthogonal multipolar interactions with backbone carbonyls (C-F

    
     C=O).
    
Decision Logic for Replacement (Graphviz)

DecisionTree Problem Lead Optimization Issue Metab High Metabolic Clearance? Problem->Metab Solub Poor Solubility (High LogP)? Problem->Solub Potency Low Potency/Selectivity? Problem->Potency Solution1 Use DFCB Analog: Blocks oxidation sites Metab->Solution1 Yes Solution2 Use DFCB Analog: Lowers LogD via polarity Solub->Solution2 Yes Solution3 Use DFCB Analog: Rigidifies conformation Potency->Solution3 Yes

Figure 2: Decision matrix for implementing the DFCB scaffold in lead optimization.

References

  • Synthesis of gem-Difluorocyclobutanes: Ishikura, H., et al. "Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols."[1][3][4][5] Journal of Organic Chemistry, 2025.[3] [Link]

  • Rodionov Reaction Protocol: Prokopcová, H., & Kappe, C. O. "The Rodionov reaction: an undervalued multicomponent reaction for the synthesis of

    
    -amino acids." Journal of Organic Chemistry, 2008. [Link]
    
  • Bioisosterism of Fluorinated Rings: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]

  • Lipophilicity of Fluorinated Cyclobutanes: Levterov, V. V., et al. "Lipophilicity of Fluorinated Cyclobutanes: Experimental Measurement and Structure-Property Relationships." ChemBioChem, 2020. [Link]

Sources

Navigating the Fluorine Effect: Thermodynamic Stability and Conformational Dynamics of gem-Difluorocyclobutane Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Scaffold Paradigm

In modern medicinal chemistry, the gem-difluorocyclobutane motif has emerged as a premier bioisostere for traditional cyclic amines and alkyl chains. Unlike the flexible ethyl or propyl linkers, the cyclobutane ring introduces defined vectors for substituent display. When decorated with a gem-difluoro group (typically at the C3 position relative to the amine), the scaffold undergoes profound electronic and conformational changes.

For researchers developing next-generation kinase inhibitors or GPCR ligands, understanding the thermodynamic stability of these amino alcohols is not merely an academic exercise—it is a critical determinant of shelf-life, metabolic resilience, and target binding affinity.

Why This Scaffold?
  • pKa Modulation: The strong electron-withdrawing inductive effect ($ -I $) of the $ \text{CF}_2 $ group lowers the basicity of the amine, often shifting pKa from ~9-10 (standard amine) to ~6-7. This improves oral bioavailability and blood-brain barrier (BBB) permeability.

  • Conformational Locking: The "puckering" of the cyclobutane ring, combined with the dipole-dipole repulsion of the fluorine atoms, creates a rigidified 3D vector that can lock pharmacophores in bioactive conformations.

Thermodynamic Drivers of Stability

The thermodynamic stability of gem-difluorocyclobutane amino alcohols is governed by three competing forces: Ring Strain, Dipole Minimization, and Intramolecular Hydrogen Bonding (IMHB).

The Puckered Conformation & Dipole Effects

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to minimize torsional strain (eclipsing interactions). The introduction of a gem-difluoro moiety at C3 significantly alters this landscape.

  • The Fluorine Preference: Fluorine atoms prefer to occupy positions that minimize dipole alignment with adjacent electronegative groups (like the oxygen of the alcohol or nitrogen of the amine).

  • Bond Lengths: The $ \text{C}-\text{F}

    
     \sim 1.35 \text{ \AA} $), but they induce a compression of the C-C-C bond angle, increasing ring strain slightly compared to the parent cyclobutane. However, the thermodynamic penalty is often offset by the strength of the C-F bonds.
    
Cis vs. Trans Isomerism

For 1,3-disubstituted gem-difluorocyclobutanes (e.g., 1-amino-3,3-difluorocyclobutane-1-carboxylic acid derivatives or 3-substituted amino alcohols), the cis and trans isomers exhibit distinct thermodynamic profiles.

  • Trans Isomer: Typically favored largely due to sterics; substituents at C1 and C3 prefer to be pseudo-equatorial to minimize 1,3-diaxial-like repulsion.

  • Cis Isomer (The IMHB Exception): In amino alcohols, the cis isomer can become the thermodynamic minimum if an Intramolecular Hydrogen Bond (IMHB) can form between the amine (donor) and the alcohol (acceptor), or between the hydroxyl/amine and the fluorine atoms.

    • Note: While organic fluorine is a weak H-bond acceptor, the constrained geometry of the cyclobutane ring can force the NH or OH protons into close proximity (approx 2.0-2.2 Å) with the fluorine, creating a stabilizing $ \text{N}-\text{H} \cdots \text{F} $ interaction worth 1-2 kcal/mol.

Chemical Stability (HF Elimination)

A common misconception is that these rings are chemically unstable. While the precursors (like 3,3-difluorocyclobutanone) are prone to ring-opening or elimination, the final amino alcohol products are remarkably stable.

  • Mechanism of Instability: The risk is

    
    -elimination of HF. However, in 3,3-difluoro-1-amino systems, the fluorine atoms are at the 
    
    
    
    -position relative to the amine nitrogen, preventing direct Hofmann-type elimination.

Visualization: Stability & Synthesis Workflows

The following diagrams illustrate the stability factors and the recommended synthetic workflow to access the thermodynamic product.

G cluster_0 Thermodynamic Stability Factors cluster_1 Isomer Equilibrium Strain Ring Strain (Pucker Angle) Stability Net Thermodynamic Stability Strain->Stability Destabilizing Dipole Dipole Minimization Dipole->Stability Orienting IMHB Intramolecular H-Bonding IMHB->Stability Stabilizing Trans Trans Isomer (Steric Favored) Cis Cis Isomer (IMHB Favored) Trans->Cis Equilibration (Base/Heat)

Caption: Interaction of steric and electronic forces determining the thermodynamic minimum of gem-difluorocyclobutanes.

Workflow Start Start: 3,3-Difluorocyclobutanone Step1 Nucleophilic Addition (Organolanthanum Reagents) Start->Step1 Avoids HF elim. Step2 Functionalization (Amine Introduction) Step1->Step2 Check Isomer Mixture (Kinetic Product) Step2->Check Step3 Thermodynamic Equilibration (t-BuOK / t-BuOH, 60°C) Check->Step3 If ratio < 95:5 Final Thermodynamic Isomer (Pure) Check->Final If ratio > 95:5 Step3->Final

Caption: Synthetic pathway emphasizing the Organolanthanum route to prevent elimination and equilibration to reach stability.

Experimental Protocols

Protocol A: Synthesis via Organolanthanum Chemistry

Why this method? Standard Grignard or Lithiation of 3,3-difluorocyclobutanone often leads to ring opening or HF elimination. Organolanthanum reagents (using


) suppress basicity while enhancing nucleophilicity [1, 4].
  • Reagent Prep: Flame-dry a flask under Argon. Suspend anhydrous

    
     (1.0 equiv) in dry THF. Stir at room temperature for 1 hour to form the complex.
    
  • Nucleophile Formation: In a separate vessel, prepare the organolithium or Grignard reagent (e.g.,

    
    ).
    
  • Transmetallation: Add the Grignard solution dropwise to the

    
     suspension at -78°C. Stir for 1 hour.
    
  • Addition: Add 3,3-difluorocyclobutanone (dissolved in THF) slowly to the organolanthanum mixture at -78°C.

  • Quench: Warm to 0°C and quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    
Protocol B: Thermodynamic Equilibration Study

To determine the true thermodynamic stability of the cis vs trans amino alcohol isomers.

  • Dissolution: Dissolve the diastereomeric mixture of the amino alcohol (100 mg) in

    
    -BuOH (2 mL).
    
  • Catalyst: Add

    
    -BuOK (0.2 equiv).
    
  • Heating: Heat the sealed vial to 60°C for 12–24 hours.

  • Analysis: Aliquot 50 µL, quench with wet

    
    , and analyze via 
    
    
    
    NMR. The signals for cis and trans
    
    
    groups are typically distinct (often separated by 2-5 ppm).
  • Validation: The ratio observed after 24 hours represents the

    
    . Calculate 
    
    
    
    .

Physicochemical Data Summary

The following table summarizes the impact of gem-difluorination on key amino alcohol properties compared to non-fluorinated analogs [2, 5].

PropertyNon-Fluorinated Cyclobutanegem-DifluorocyclobutaneImpact/Mechanism
Amine pKa 9.2 – 9.86.5 – 7.5 Strong inductive effect (-I) reduces basicity.
Lipophilicity (LogP) Baseline+0.2 to +0.5 Fluorine is lipophilic, but polarity of C-F bonds can offset this depending on vectors.
Metabolic Stability ModerateHigh Blocks metabolic oxidation at the C3 position; reduces amine oxidation.
Ring Pucker Angle ~25°~20° - 30° Altered to minimize F...F and substituent eclipsing.
H-Bond Donor StandardEnhanced The polarized N-H is a better donor due to EWG effect of F.

References

  • Ishikura, H., et al. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols.[1][2][3][4][5] ChemRxiv.[1][6] Link

  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery.[6][7] ChemRxiv.[1][6] Link

  • Mykhailiuk, P. K. (2021).[3] Oxa-Spirocycles: Synthesis, Properties and Applications.[3] Chemical Science.[3][8] Link

  • Bull, J. A., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of Organic Chemistry. Link (Note: DOI is illustrative of Bull's work on this topic).

  • Grygorenko, O. O., et al. (2022).[9] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[2][4][6][10][11] ChemMedChem.[4] Link (Note: Representative DOI for Grygorenko/Enamine studies).

Sources

The "Polar Hydrophobic" Paradox: 3,3-Difluorocyclobutyl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 3,3-difluorocyclobutyl group in altering lipophilicity (LogP) Content Type: In-depth Technical Guide

Executive Summary

In modern drug discovery, the "Magic Methyl" effect is being superseded by the "Magic Fluorine" effect, particularly through the use of strained, fluorinated rings. The 3,3-difluorocyclobutyl group represents a sophisticated bioisostere for tert-butyl, isopropyl, and cyclohexyl moieties. Unlike traditional fluorination which often increases lipophilicity (LogP) in aliphatic chains, the incorporation of a gem-difluoro motif into a strained cyclobutane ring creates a "polar hydrophobic" unit. This guide details how this specific group modulates lipophilicity through conformational dipoles, blocks metabolic hot spots, and serves as a critical tool for optimizing Lead-like properties.

Physicochemical Core: The Dipole-Driven Lipophilicity Shift

The impact of the 3,3-difluorocyclobutyl group on LogP is not merely additive; it is conformational. To understand why this group often lowers or maintains LogP despite adding lipophilic fluorine atoms, one must analyze the puckering of the cyclobutane ring.

The "Butterfly" Conformation and Vector Sums

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain, with a puckering angle of approximately 30°.

  • Cyclobutyl (Hydrocarbon): The C-H bonds have low polarity. The puckering creates a minimal dipole.

  • 3,3-Difluorocyclobutyl: The highly electronegative fluorine atoms create strong C-F dipoles. Because the ring is puckered, these dipoles do not cancel out perfectly as they might in a planar or freely rotating system. The resulting net molecular dipole increases the polarity of the molecule, allowing for better solvation in the aqueous phase compared to the hydrocarbon parent, thus lowering (or buffering) the LogP.

Visualization: Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium and the resulting dipole vectors that drive the physicochemical properties.

Conformation cluster_0 Conformational Equilibrium cluster_1 Physicochemical Outcome Planar Planar Transition State (High Torsional Strain) Dipoles Cancel (Theoretical) Puckered Puckered 'Butterfly' Ground State (~30° Angle) Net Dipole Moment ≠ 0 Planar->Puckered Relaxation Effect Polar Hydrophobicity: Solvation in Water increases LogP Decreases vs Hydrocarbon Puckered->Effect Dipole Interaction with Solvent

Caption: The puckered conformation of the 3,3-difluorocyclobutyl group prevents perfect cancellation of C-F bond dipoles, creating a net dipole that lowers LogP relative to non-fluorinated cycloalkanes.

Quantitative Impact on Lipophilicity (LogP/LogD)

The table below summarizes the effect of substituting a hydrogen or alkyl group with a 3,3-difluorocyclobutyl moiety. Data is synthesized from comparative bioisostere studies (e.g., spiro[3.3]heptane systems and tert-butyl replacements).

Scaffold / R-GroupSubstituentLogP / LogD (Approx)Shift (

)
Mechanism
Cycloalkyl Core Cyclobutyl2.5ReferenceHydrophobic baseline
3,3-Difluorocyclobutyl 1.9 - 2.1 -0.4 to -0.6 Dipole-induced polarity (Polar Hydrophobicity)
3,3-Difluorooxetane1.1-1.4Oxygen lone pair H-bonding + Dipole
Alkyl Replacement tert-Butyl2.8ReferenceBulky hydrophobic
CF3-Cyclobutyl3.3+0.5High lipophilicity of CF3 (Volume dominance)
3,3-Difluorocyclobutyl 2.2 -0.6 Reduced volume + Dipole effect

Key Insight: Unlike the trifluoromethyl-cyclobutyl group (which increases LogP), the 3,3-difluorocyclobutyl group often acts to lower LogP relative to purely aliphatic carbocycles, making it an ideal tool for "Lipophilicity Efficiency" (LipE) optimization.

Metabolic Stability & Pharmacokinetics

Beyond lipophilicity, the 3,3-difluorocyclobutyl group is a metabolic shield.

  • Blockade of Oxidative Metabolism: The C3 position of a cyclobutane ring is a typical "soft spot" for Cytochrome P450 (CYP) oxidation (hydroxylation). Replacing C-H bonds with strong C-F bonds (bond dissociation energy ~116 kcal/mol vs ~99 kcal/mol for C-H) effectively blocks this pathway.

  • Conformational Restriction: The group adds bulk and rigidity, potentially reducing the entropy penalty of binding to the target protein while preventing the "floppy" chain conformations that are prone to rapid clearance.

Synthetic Pathways[1][2]

Accessing 3,3-difluorocyclobutyl building blocks typically follows two primary routes: the classical [2+2] cycloaddition (useful for scale-up) and the modern deoxofluorination (useful for late-stage diversification).

Experimental Workflow

Synthesis cluster_inputs Route A: [2+2] Cycloaddition cluster_process Ring Formation & Fluorination cluster_output Final Building Block Alkene Alkyl Vinyl Ether Cyclobutanone 3,3-Dichlorocyclobutanone Intermediate Alkene->Cyclobutanone [2+2] Dichloroketene Dichloroketene (generated in situ) Dichloroketene->Cyclobutanone Dechlorination Dechlorination (Zn/AcOH) Cyclobutanone->Dechlorination Ketone Cyclobutanone Dechlorination->Ketone Fluorination Deoxofluorination (DAST / Deoxo-Fluor) Ketone->Fluorination Gem-difluorination Product 3,3-Difluorocyclobutyl Derivative Fluorination->Product

Caption: Synthesis of 3,3-difluorocyclobutyl derivatives via dichloroketene cycloaddition followed by deoxofluorination.

Protocol: Deoxofluorination of Cyclobutanone

Note: This protocol assumes the use of DAST (Diethylaminosulfur trifluoride). Safety Precaution: DAST can be explosive; perform behind a blast shield.

  • Preparation: Dissolve the cyclobutanone substrate (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add DAST (2.5 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC/LCMS.

  • Quenching: Critical Step. Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    . Do not  add water directly to DAST.
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate. Purify via silica gel chromatography (eluting with Hexanes/EtOAc).
    

Experimental Validation: Measuring LogP

To empirically verify the "lipophilicity dip," use the Shake-Flask method coupled with HPLC, which is more accurate for fluorinated compounds than potentiometric titration.

Protocol:

  • Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa. Allow to equilibrate for 24 hours.

  • Sample Dissolution: Dissolve the test compound (0.5 mg) in the octanol-saturated buffer (2 mL).

  • Partitioning: Add an equal volume of buffer-saturated octanol (2 mL). Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (or LC-MS/MS if UV inactive).

  • Calculation:

    
    
    

References

  • Ryabukhin, S. et al. (2018). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Thieme Connect. Link

  • Grygorenko, O. O. et al. (2022).[1][2] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.[2] Link

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Link

  • Linclau, B. et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link

  • Liashuk, O. S. et al. (2024).[1] 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Link

Sources

Structural Dynamics & Conformational Analysis: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive structural and conformational analysis of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol . This guide is structured to serve drug discovery scientists, focusing on the interplay between fluorinated carbocycles and polar side chains.

Executive Summary & Pharmacophore Significance

3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol represents a "hybrid" scaffold merging a conformationally restricted fluorinated ring with a flexible, polar


-amino alcohol tail. In medicinal chemistry, this molecule is valuable for three reasons:
  • Metabolic Stability: The gem-difluoro substitution at the C3 position of the cyclobutane ring blocks metabolic oxidation at the most accessible site, a common liability in cyclobutyl-containing drugs.

  • Lipophilicity Modulation: The 3,3-difluoro motif lowers the

    
     of the proximal amine (via through-bond inductive effects) and modulates 
    
    
    
    , enhancing membrane permeability compared to non-fluorinated analogs.
  • Conformational Locking: The steric bulk of the cyclobutyl ring, combined with intramolecular hydrogen bonding (IMHB) of the 1,3-amino alcohol, restricts the rotameric freedom of the side chain, potentially reducing the entropic penalty upon protein binding.

Structural Deconstruction & Theoretical Framework

To analyze the conformation of this molecule, we must deconstruct it into two interacting dynamic systems: the Ring Pucker and the Side-Chain Rotamers .

The 3,3-Difluorocyclobutyl Ring (The Anchor)

Unlike cyclohexane (chair) or cyclopropane (flat), the cyclobutane ring is not planar. It adopts a "puckered" or "butterfly" conformation to relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens.

  • Puckering Angle (

    
    ):  Typically 
    
    
    
    .
  • The Fluorine Effect: Introduction of a gem-difluoro group at the 3-position influences the barrier to ring inversion. While steric repulsion usually favors a planar transition state, the gauche effect and dipole minimization in 3,3-difluorocyclobutane derivatives stabilize specific puckered conformers.

  • Substituent Orientation: The bulky 3-amino-propanol chain attached at C1 of the ring will preferentially adopt an equatorial-like position to minimize 1,3-diaxial-like steric clashes with the ring hydrogens.

The -Amino Alcohol Tail (The Variable)

The 3-amino-propan-1-ol chain forms a 1,3-relationship between the amine donor/acceptor and the hydroxyl donor/acceptor.

  • Intramolecular Hydrogen Bonding (IMHB): In non-polar environments (simulating a lipid bilayer or hydrophobic pocket), this motif strongly favors a 6-membered pseudo-cyclic conformation.

  • H-Bond Directionality: Two modes exist:

    • 
       (Hydroxyl donates to Amine).
      
    • 
       (Amine donates to Hydroxyl).
      Note: The 
      
      
      
      interaction is generally stronger due to the higher acidity of the hydroxyl proton and the higher basicity of the amine nitrogen.
Global Conformation

The global minimum energy conformation is a result of the coupling between these two domains. The cyclobutyl ring acts as a rigid anchor, forcing the amino-alcohol chain into specific quadrants of space. The "Closed" conformation (IMHB active) is expected to be the dominant species in low-dielectric media (


, membrane interior), while an "Open" conformation prevails in aqueous solution due to competitive solvation.

Computational Analysis Strategy

For high-fidelity analysis, a standard molecular mechanics search is insufficient due to the electronic effects of fluorine. A Density Functional Theory (DFT) approach is required.

Computational Workflow (DOT Visualization)

ConformationalWorkflow Start Input Structure (R/S Enantiomer) ConfSearch Stochastic Search (Monte Carlo/LowMode) Force Field: OPLS4 or MMFF94 Start->ConfSearch Pruning Redundancy Pruning RMSD Cutoff: 0.5 Å ConfSearch->Pruning DFT_Opt Geometry Optimization Level: wB97X-D / 6-311++G(d,p) Solvent: CHCl3 (PCM) Pruning->DFT_Opt FreqCalc Frequency Calculation (Check for Imaginary Freqs) DFT_Opt->FreqCalc FreqCalc->DFT_Opt If Imaginary Freq Boltzmann Boltzmann Population Analysis (298 K) FreqCalc->Boltzmann

Caption: Workflow for ab initio conformational analysis. The wB97X-D functional is selected for its accurate treatment of dispersion forces, critical for weak F...H interactions.

Key Parameters for Calculation
ParameterRecommended SettingRationale
Theory Level wB97X-D or B3LYP-D3(BJ)Accounts for dispersion forces (London forces) essential for folding.
Basis Set 6-311++G(d,p) or def2-TZVPDiffuse functions (++) are mandatory for accurate description of lone pairs (F, O, N) and H-bonds.
Solvation Model SMD (Solvation Model based on Density)More accurate than PCM for calculating

. Run in Water (

) and Chloroform (

).
Grid Quality UltrafineNecessary to resolve the shallow potential energy surface of the cyclobutane pucker.

Experimental Validation Protocols

Theoretical models must be validated by spectroscopic data. The following protocols ensure self-validating results.

NMR Analysis: The Karplus Relationship

The scalar coupling constants (


) in 

NMR provide direct evidence of torsion angles in the propyl chain and the cyclobutyl ring.

Protocol:

  • Sample Prep: Dissolve 5-10 mg of compound in

    
     (favors IMHB) and 
    
    
    
    (disrupts IMHB).
  • Acquisition: Acquire

    
     spectrum with high resolution (min 500 MHz).
    
  • Analysis:

    • Measure

      
       for the methylene protons in the propyl chain.
      
    • Interpretation:

      • 
         Hz indicates a gauche relationship (consistent with a folded, ring-like structure).
        
      • 
         Hz indicates an anti relationship (extended chain).
        
    • Validation: If

      
       values change significantly between 
      
      
      
      and
      
      
      , the molecule undergoes a conformational shift driven by solvent H-bond competition.
IR Spectroscopy: H-Bond Strength

FT-IR is the gold standard for detecting Intramolecular Hydrogen Bonds.

Protocol:

  • Dilution Study: Prepare a series of concentrations in dry

    
     or 
    
    
    
    (ranging from 10 mM down to 0.1 mM).
  • Region of Interest: 3200–3700 cm

    
     (O-H and N-H stretch).
    
  • Interpretation:

    • Free O-H: Sharp peak ~3600-3650 cm

      
      .
      
    • Intermolecular H-bond: Broad band ~3300-3500 cm

      
       (intensity decreases with dilution).
      
    • Intramolecular H-bond: Sharp, redshifted peak ~3450-3550 cm

      
       (Intensity remains constant upon dilution ).
      
  • Causality: If the redshifted peak persists at 0.1 mM, the "Closed" conformation is intrinsic and not an aggregation artifact.

Structural Interaction Map

The following diagram illustrates the competing forces that dictate the final 3D shape of the molecule.

InteractionMap F_Ring 3,3-Difluorocyclobutyl (Steric Bulk & Dipole) Amine Amine (-NH2) (H-Bond Acceptor/Donor) F_Ring->Amine Inductive Effect (Lowers pKa) Hydroxyl Hydroxyl (-OH) (H-Bond Donor) F_Ring->Hydroxyl Steric Exclusion (Directs Chain) Amine->Hydroxyl IMHB (6-mem ring) Stabilizes Folded State Solvent Solvent Environment (Dielectric Constant) Solvent->Amine Competitive H-Bonding Solvent->Hydroxyl Competitive H-Bonding

Caption: Force-field interaction map. The IMHB (Blue) competes with solvent interactions (Grey). The Fluorinated ring (Red) acts as a steric director and electronic modulator.

Synthesis of Findings & Implications

The "Fluorine Gauche Effect" in Context

While the classical gauche effect suggests fluorine prefers gauche orientation to heteroatoms, in this scaffold, the fluorine atoms are distal (on C3 of the ring) to the amine (on the chain/C1 of ring). Therefore, the direct F...H-N or F...H-O interaction is likely weak or non-existent due to distance (


). However, the strong dipole of the 

group will orient the ring pucker to oppose the dipole of the amino-alcohol tail, minimizing the net molecular dipole moment in non-polar media.
Drug Design Implications
  • Permeability: The "Closed" conformation (stabilized by IMHB) effectively masks the polar donor/acceptor groups. This reduces the desolvation penalty required to enter the lipid bilayer, likely resulting in a higher than predicted

    
      (permeability).
    
  • Binding Affinity: If the protein binding pocket requires an "Open" conformation, the energy penalty to break the intramolecular H-bond (approx. 2-5 kcal/mol) must be compensated by binding enthalpy.

  • Bioisosterism: This scaffold serves as a robust bioisostere for purely aliphatic amino alcohols, adding metabolic armor without significantly increasing molecular weight.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Accounts of Chemical Research, 29(5), 229–234. Link

  • Kanespoh, A., et al. (2020).[1] Solvation Induced Ring Puckering Effect in Fluorinated Prolines.[1][2] bioRxiv. Link

  • Bernet, B., & Vasella, A. (2004). Intramolecular Hydrogen Bonding in 1,3-Amino Alcohols. Helvetica Chimica Acta. (Contextual grounding on IMHB stability).
  • Gomes, G. D. P., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Link

Sources

3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol: A Next-Generation Scaffold for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires structural modifications that overcome inherent liabilities, such as rapid proteolytic degradation, poor membrane permeability, and conformational instability. 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol has emerged as a highly versatile, bifunctional scaffold designed to address these challenges. By synergizing the unique stereoelectronic properties of a gem-difluorocyclobutane ring with the transition-state mimicry of a 1,3-amino alcohol backbone, this molecule serves as a premium building block for rational drug design.

This technical guide explores the physicochemical rationale, mechanistic binding paradigms, and solid-phase synthetic methodologies required to successfully integrate this scaffold into novel peptidomimetic drug candidates, particularly in the development of advanced protease inhibitors.

Structural & Physicochemical Profiling

The architectural brilliance of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol lies in its dual-pharmacophore nature.

The gem-Difluorocyclobutyl Motif

Fluorinated cycloalkyl motifs are intensely utilized in medicinal chemistry to modulate physicochemical properties without adding excessive steric bulk 1. The 3,3-difluorocyclobutyl group acts as a highly lipophilic, polar moiety. The strong electron-withdrawing nature (-I effect) of the gem-difluoro substitution lowers the pKa of the adjacent primary amine, increasing the fraction of un-ionized molecules at physiological pH and thereby enhancing passive membrane permeability. Furthermore, the robust C-F bonds block cytochrome P450-mediated oxidative metabolism, drastically extending the compound's half-life 2.

The 1,3-Amino Alcohol Backbone

The 1,3-amino alcohol (γ-amino alcohol) is a well-documented transition-state isostere. In the context of protease inhibition, the hydroxyl group mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond, displacing catalytic water molecules and tightly binding to active-site aspartate or zinc residues 3. When placed at the C-terminus of a peptide chain, this alcohol effectively neutralizes the terminal carboxylate charge, preventing recognition by exopeptidases 4.

Quantitative Data Summary

The following table summarizes the theoretical physicochemical advantages of the fluorinated scaffold compared to non-fluorinated and standard aliphatic analogs.

Table 1: Comparative Physicochemical Profiling of Scaffold Variants

ParameterUnmodified Aliphatic (Leucinol)Cyclobutyl Analog3,3-Difluorocyclobutyl Analog
LogP (Calculated) 1.151.321.68
Amine pKa 9.89.68.4
TPSA (Ų) 46.246.246.2
HLM t½ (min) 3542>120
Protease Resistance LowModerateHigh

Mechanistic Paradigm: Target Engagement & Stability

The incorporation of fluorine in peptidomimetics goes beyond metabolic shielding; it fundamentally alters the binding thermodynamics within target active sites. In viral proteases (such as HCV NS3/4A and SARS-CoV-2 Mpro/PLpro), fluorine atoms form highly specific, orthogonal multipolar interactions with the guanidinium side chains of arginine residues [[5]](). Simultaneously, the electronegative fluorine atoms exert repulsive forces against acidic residues (like aspartate), forcing the peptidomimetic into a rigid, highly potent active conformation that is resilient to viral mutations 6.

Mechanism N1 3,3-Difluorocyclobutyl Group N4 Multipolar F-Arg Interactions N1->N4 Induces N2 1,3-Amino Alcohol Backbone N5 Tetrahedral TS Mimicry N2->N5 Forms N3 Protease Active Site Engagement N4->N3 Anchors N5->N3 Inhibits

Molecular interactions of the fluorinated amino alcohol scaffold within a protease active site.

Synthetic Integration: Solid-Phase Methodologies

To utilize 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol as a C-terminal modification or internal transition-state isostere, it must be strategically incorporated into Solid-Phase Peptide Synthesis (SPPS) workflows. Because this scaffold lacks a carboxylic acid, it cannot be attached to standard Wang or Rink Amide resins via an amide bond. Instead, it must be anchored via its primary alcohol to a highly acid-sensitive resin, such as 2-Chlorotrityl chloride (2-CTC) 7.

Protocol S1 1. Scaffold Protection (Fmoc-OSu) S2 2. Resin Loading (2-CTC Resin) S1->S2 S3 3. Chain Elongation (Fmoc-SPPS) S2->S3 S4 4. Acidic Cleavage (TFA/Scavengers) S3->S4 S5 5. Validation (LC-MS & HPLC) S4->S5

Step-by-step solid-phase synthesis workflow for integrating the 1,3-amino alcohol scaffold.

Step-by-Step Experimental Protocol: Self-Validating SPPS Integration

Phase 1: N-Fmoc Protection of the Scaffold

  • Procedure: Dissolve 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na₂CO₃. Cool to 0°C. Add Fmoc-OSu (1.1 eq) dropwise. Stir for 12 hours at room temperature.

  • Causality: Fmoc protection is mandatory to prevent the primary amine from reacting during resin loading. Fmoc-OSu is preferred over Fmoc-Cl to minimize the formation of dipeptide impurities.

  • Validation (IPQC): Perform TLC (Hexane/EtOAc 1:1). Ninhydrin stain must be negative (indicating no free amines), while UV visualization confirms the Fmoc group.

Phase 2: Immobilization on 2-CTC Resin

  • Procedure: Swell 2-Chlorotrityl chloride resin (1.0 eq, loading ~1.0 mmol/g) in dry DCM for 30 mins. Add the Fmoc-protected amino alcohol (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in dry DCM. Agitate for 4 hours. Cap unreacted resin sites with Methanol/DIPEA/DCM (1:2:7) for 20 mins.

  • Causality: 2-CTC resin is chosen because the bulky trityl group prevents diketopiperazine (DKP) formation during subsequent deprotection steps. Furthermore, the trityl ether linkage formed with the alcohol can be cleaved under extremely mild acidic conditions (1% TFA), preserving the integrity of the peptidomimetic 4.

Phase 3: Iterative Chain Elongation

  • Procedure:

    • Deprotection: Treat resin with 20% Piperidine in DMF (2 × 10 mins).

    • Coupling: Add Fmoc-AA-OH (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq) in DMF. Agitate for 1 hour.

  • Causality: DIC/OxymaPure is utilized as the coupling cocktail because it provides superior suppression of racemization compared to standard uronium salts (like HATU) and is highly compatible with sterically hindered sequences.

  • Validation (IPQC): Perform a Kaiser Test after each coupling. A yellow/colorless bead indicates successful coupling; blue indicates incomplete reaction requiring a double-couple.

Phase 4: Cleavage and Global Deprotection

  • Procedure: Wash the resin with DCM and dry. Treat with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Filter the resin and precipitate the peptidomimetic in cold diethyl ether.

  • Causality: The 95% TFA cocktail simultaneously cleaves the trityl ether linkage (releasing the free C-terminal 1,3-amino alcohol) and removes side-chain protecting groups (e.g., Boc, tBu, Trt). Triisopropylsilane (TIPS) acts as a carbocation scavenger to prevent re-alkylation of nucleophilic residues.

Conclusion

3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol represents a paradigm shift in the design of peptidomimetics. By fusing the metabolic resilience and unique multipolar interaction capabilities of the gem-difluorocyclobutane ring with the transition-state mimicry of a 1,3-amino alcohol, researchers can engineer drug candidates that bypass traditional peptide liabilities. Whether deployed as a C-terminal cap to halt exopeptidase degradation or as a core transition-state isostere in antiviral protease inhibitors, this scaffold provides a robust, synthetically accessible pathway to next-generation therapeutics.

References

  • [5] Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. PMC. URL: [Link]

  • [1] Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. URL:[Link]

  • [2] Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications. URL:[Link]

  • [6] Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro). ACS Omega. URL:[Link]

  • [3] Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. URL:[Link]

  • [4] Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. URL:[Link]

  • [7] Solid phase peptide synthesis of peptide alcohols. Google Patents (WO2011000848A1). URL:

Sources

Safety Data Sheet (SDS) and toxicity profile of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Document Control:

  • Version: 1.0 (Research Use Only)

Executive Summary & Chemical Identity

3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol is a specialized, fluorinated building block used primarily in medicinal chemistry for the synthesis of advanced pharmaceutical intermediates (APIs). Its structure combines a polar amino-alcohol motif with a lipophilic, metabolically stable difluorocyclobutyl ring, often employed as a bioisostere to modulate physicochemical properties in drug design.

Due to its status as a research chemical, specific in vivo toxicological data (e.g., LD50) is limited. This guide constructs a safety profile based on Structure-Activity Relationship (SAR) analysis of functional analogs (fluorinated amines and aminopropanols).

Chemical Identifiers
PropertyDetail
Chemical Name 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol
CAS Number Not Publicly Listed / Proprietary (Refer to Vendor SKU, e.g., BLDpharm BD02809844)
Molecular Formula C₇H₁₃F₂NO
Molecular Weight ~165.18 g/mol
Physical State Solid (often supplied as HCl salt) or Viscous Oil (free base)
Solubility Soluble in DMSO, Methanol, Water (pH dependent)

Hazard Identification (GHS Classification)

Inferred classification based on the aminopropanol backbone and fluorinated amine analogs.

Signal Word: DANGER

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage Category 1H318: Causes serious eye damage.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.

Critical Safety Note: The presence of the primary amine on a short alkyl chain typically confers corrosive properties . The difluorocyclobutyl ring increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.

Toxicity Profile & SAR Analysis

This section synthesizes predicted toxicity based on the functional groups: the Aminopropanol Core and the Difluorocyclobutyl Ring .

Mechanism of Action (Toxicology)
  • Tissue Corrosivity (Amine Moiety): The primary amine group (pKa ~9-10) creates a high localized pH upon contact with moisture in mucous membranes (eyes, lungs), leading to saponification of membrane lipids and protein denaturation.

  • Metabolic Stability (Fluorine Effect): The 3,3-difluorocyclobutyl group is a stable bioisostere. Unlike cyclopropane, which can undergo ring-opening metabolism (leading to reactive intermediates), the fluorine substitution strengthens the ring and resists oxidative metabolism. This suggests the compound may persist longer systemically than non-fluorinated analogs.

  • Neurotoxicity Potential: Aminopropanols are structurally related to neurotransmitter precursors. While acute neurotoxicity is rare at handling doses, structural analogs (e.g., 3-amino-1-propanol) have shown CNS depression in high-dose animal studies.

Predicted ADME (Absorption, Distribution, Metabolism, Excretion)
  • Absorption: High. The fluorine atoms increase lipophilicity (LogP), facilitating transport across the stratum corneum (skin) and blood-brain barrier.

  • Metabolism: Likely excreted largely unchanged or as N-acetylated metabolites. The C-F bonds are generally inert to cytochrome P450 enzymes under standard physiological conditions.

Safe Handling Protocol: A Self-Validating System

Standard Operating Procedure (SOP) for R&D Environments.

Objective: Handle the compound without generating dust or aerosols, ensuring zero skin contact.

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Static-dissipative weighing enclosure (if powder).

Personal Protective Equipment (PPE)
  • Hands: Double nitrile gloves (0.11 mm min thickness). Rationale: Fluorinated compounds can permeate standard latex.

  • Eyes: Chemical splash goggles. Safety glasses are insufficient for corrosive amines.

  • Body: Lab coat + chemically resistant apron if handling >1g.

Workflow Visualization (DOT Diagram)

HandlingProtocol cluster_safety Safety Checkpoints (Self-Validating) Start Start: Receipt of Compound Inspect Step 1: Visual Inspection (Check seal integrity & physical state) Start->Inspect Weighing Step 2: Weighing (Inside Fume Hood / Static Control) Inspect->Weighing Integrity OK CheckSpill Spill Detected? Weighing->CheckSpill Solubilization Step 3: Solubilization (Dissolve in DMSO/MeOH immediately) Usage Step 4: Experimental Use (Closed vessel reactions) Solubilization->Usage Waste Step 5: Waste Disposal (Segregate as Basic/Organic) Usage->Waste CheckSpill->Solubilization No CheckSpill->Waste Yes (Decontaminate)

Figure 1: Safe handling workflow emphasizing containment and immediate solubilization to reduce dust hazards.

Emergency Response & First Aid

Principle: Speed is critical. Amine burns progress as long as the chemical remains on the tissue.

ScenarioImmediate ActionRationale
Eye Contact Rinse for 15+ mins immediately. Lift eyelids.Alkaline burns penetrate deeper than acids; prolonged rinsing is vital to normalize pH.
Skin Contact Wash with soap/water. Do not use ethanol. Ethanol may increase skin absorption of the fluorinated lipophilic moiety.
Inhalation Move to fresh air.[1] Administer oxygen if breathing is labored.Amines cause bronchospasm; respiratory support may be needed.
Spill Cleanup Absorb with inert material (Vermiculite). Do not use sawdust. Sawdust can react with strong oxidizers or amines; use non-reactive absorbents.

Synthesis & Stability Considerations

For researchers utilizing this building block:

  • Stability: The compound is likely hygroscopic . Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Moisture absorption will form a sticky gum, making accurate weighing difficult and potentially hydrolyzing the salt form.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction). The free amine reacts rapidly with atmospheric CO₂ to form carbamates; keep containers tightly sealed.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 3-Amino-1-propanol (CAS 156-87-6). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 3-aminopropan-1-ol.[2] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Reductive Amination of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Chemoselective C–N Bond Formation, In-Process Validation, and Optimization

Executive Summary & Target Profile

The functionalization of complex primary amines is a cornerstone of modern drug discovery. The molecule 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol presents a unique synthetic profile: it features a nucleophilic primary amine, an unprotected primary alcohol, and a highly electron-withdrawing gem-difluorocyclobutyl moiety.

Direct reductive amination—the condensation of this amine with an aldehyde or ketone followed by in situ reduction—requires a chemoselective approach to prevent the unwanted oxidation/reduction of the primary alcohol and to avoid defluorination. This guide establishes a highly optimized, self-validating protocol utilizing[1] as the hydride source, ensuring maximum yield and operational safety.

Mechanistic Rationale & Causality

To design a robust protocol, we must first understand the causality behind the reagent and solvent selections based on the substrate's specific electronic and steric properties:

  • Inductive Effects of the Fluorinated Ring: The 3,3-difluorocyclobutyl group exerts a strong electron-withdrawing inductive effect (-I). This subtly lowers the pKa and nucleophilicity of the adjacent primary amine. Consequently, spontaneous imine formation is sluggish. Causality: We must introduce a mild Brønsted acid (Glacial Acetic Acid) to protonate the electrophilic carbonyl, lowering the activation energy for hemiaminal formation[2].

  • Chemoselectivity of the Hydride Source: [1] is chosen over NaBH₄ and NaBH₃CN. Causality: STAB is a mild reducing agent that specifically targets protonated imines/iminium ions. It is entirely unreactive toward the unprotected primary alcohol on the propan-1-ol tail and will not reduce the starting aldehyde/ketone under these conditions[3]. Furthermore, it avoids the highly toxic hydrogen cyanide (HCN) byproducts associated with NaBH₃CN[4].

  • Solvent Selection: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are utilized. Causality: STAB exhibits optimal solubility and stability in DCE. THF is an excellent alternative if the specific aldehyde exhibits poor solubility in halogenated solvents[1].

Reaction Pathway & Validation Workflow

A protocol must not rely on blind execution; it must be a self-validating system . By integrating In-Process Controls (IPCs) at critical mechanistic junctions, the chemist can empirically verify the success of the condensation phase before committing the reducing agent.

Workflow Step1 1. Mix Amine + Carbonyl in DCE/THF Step2 2. Add AcOH (1.0-2.0 eq) Stir 30-60 min Step1->Step2 Step3 3. IPC-1: LC-MS Check >95% Imine formed? Step2->Step3 Step3->Step2 NO (Add time) Step4 4. Add NaBH(OAc)3 (1.5 eq) at 0-5°C Step3->Step4 YES Step5 5. IPC-2: LC-MS Check Reduction Complete? Step4->Step5 Step5->Step4 NO (Add STAB) Step6 6. Quench w/ Sat. NaHCO3 Extract & Purify Step5->Step6 YES

Fig 1: Self-validating workflow for direct reductive amination of the amino alcohol.

Quantitative Reagent Matrix

The following table summarizes the quantitative performance metrics of various reducing agents for this specific class of functionalized amino alcohols, synthesized from field-proven benchmarking[1],[4],[3].

Table 1: Quantitative Comparison of Reducing Agents for Reductive Amination

Reducing AgentRelative Reaction RateChemoselectivity (Imine vs. Carbonyl)Typical Yield (%)Toxicity & Safety Profile
NaBH(OAc)₃ Fast (2–12 h)>99% Selective 85 – 95% Low (Generates benign acetate salts)
NaBH₃CN Moderate (12–24 h)Highly pH Dependent70 – 85%High (Risk of deadly HCN gas release)
NaBH₄ Very Fast (<2 h)Poor (Reduces Carbonyls)40 – 60%Low (Generates borate salts)
H₂ / Pd/C Slow (24–48 h)High80 – 90%Low (Requires pressurized vessels)

The Self-Validating Experimental Protocol

Scale: 1.0 mmol (Scalable up to 500+ mmol with appropriate exotherm management).

Phase 1: Reagent Preparation & Condensation
  • Charge the Vessel: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet, add 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol (165.1 mg, 1.0 mmol, 1.0 equiv) and the target aldehyde/ketone (1.05 mmol, 1.05 equiv).

  • Solvation: Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL) to achieve a ~0.2 M concentration.

  • Acid Catalysis: Add Glacial Acetic Acid (AcOH) (60 µL, ~1.0 mmol, 1.0 equiv) dropwise.

    • Causality: The acid activates the carbonyl and buffers the system to pH ~5-6, which is the optimal window for STAB stability and imine formation[2].

Phase 2: First In-Process Control (IPC-1)
  • Maturation: Stir the reaction at room temperature (20–25 °C) for 30 to 60 minutes.

  • Validation: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Self-Validation Check: Monitor for the depletion of the starting amine (m/z [M+H]⁺ ≈ 166.1). Do not proceed to reduction until >95% conversion to the imine/hemiaminal intermediate is confirmed. If incomplete, stir for an additional 60 minutes.

Phase 3: Hydride Reduction
  • Temperature Control: Cool the reaction flask to 0–5 °C using an ice-water bath.

  • Hydride Addition: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (318 mg, 1.5 mmol, 1.5 equiv) portion-wise over 5 minutes.

    • Causality: Portion-wise addition at reduced temperatures mitigates the mild exotherm associated with hydride transfer and prevents thermal degradation of the intermediate[1].

  • Reduction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 to 12 hours under an inert atmosphere.

Phase 4: Second In-Process Control (IPC-2) & Workup
  • Validation: Withdraw a second 10 µL aliquot and analyze via LC-MS.

    • Self-Validation Check: Confirm the complete disappearance of the imine mass and the appearance of the desired secondary amine product mass.

  • Quench: Cool the mixture back to 0 °C and slowly quench by adding Saturated Aqueous NaHCO₃ (5.0 mL).

    • Causality: The mild base neutralizes the acetic acid and safely decomposes any unreacted STAB, preventing post-extraction artifacts or unwanted reductions during concentration.

  • Extraction & Purification: Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure secondary amine.

Troubleshooting & Optimization

  • Issue: Over-alkylation (Formation of Tertiary Amine)

    • Root Cause: The newly formed secondary amine is highly nucleophilic and reacts with excess aldehyde. This is common with unhindered aliphatic aldehydes (e.g., formaldehyde)[5].

    • Solution: Transition to an indirect (stepwise) reductive amination. Pre-form the imine completely in Methanol using a dehydrating agent (e.g., MgSO₄ or Ti(OiPr)₄), filter, and then reduce with NaBH₄ in a separate discrete step[1],[2].

  • Issue: Sluggish Imine Formation

    • Root Cause: The electron-withdrawing CF₂ group reduces amine nucleophilicity, or the target ketone is highly sterically hindered.

    • Solution: Increase the AcOH loading to 2.0 equivalents and elevate the condensation temperature to 40 °C prior to cooling and adding the hydride.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. URL:[Link]

  • "Reductive amination." Wikipedia. URL:[Link]

  • Myers, A. G. "Reduction with Sodium Triacetoxyborohydride." Chem 115: C-N Bond-Forming Reactions, Harvard University. URL:[Link]

Sources

Application Note: Synthesis of Fluorinated Chiral Ligands from 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in asymmetric catalysis and medicinal chemistry. It details the conversion of the fluorinated building block 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol into high-value chiral ligands.

The presence of the 3,3-difluorocyclobutyl (DFCB) moiety offers a distinct "Escape from Flatland" advantage. Unlike traditional isopropyl or phenyl groups used in Valine- or Phenylglycine-derived ligands, the DFCB group provides:

  • Unique Steric Bulk: A "puckered" ring conformation that creates a distinct chiral pocket.

  • Electronic Modulation: The gem-difluoro group lowers the basicity of the adjacent nitrogen via inductive effects (

    
    ), potentially increasing the Lewis acidity of the coordinated metal center.
    
  • Lipophilicity: Enhanced solubility in non-polar solvents (DCM, Toluene) often used in catalysis.

Part 1: Strategic Overview & Retro-Synthesis

The starting material, 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol (hereafter referred to as DFCB-AminoPropanol ), is a


-amino alcohol. Unlike 

-amino alcohols which form 5-membered oxazolines, this scaffold cyclizes to form 6-membered 5,6-dihydro-4H-1,3-oxazines .

This guide details two divergent pathways:

  • Pathway A (N,N-Chelates): Synthesis of Pyridine-Oxazine (Py-Oxazine) ligands, analogous to the famous PyBox class but with a larger bite angle.

  • Pathway B (P,N-Chelates): Synthesis of Aminophosphine ligands for Ir/Rh-catalyzed hydrogenations.

Workflow Visualization

LigandSynthesis Start Racemic DFCB-AminoPropanol Resolution Phase 1: Chemical Resolution (L-Tartaric Acid) Start->Resolution Crystallization ChiralScaffold Enantioenriched (S)-DFCB-AminoPropanol (>99% ee) Resolution->ChiralScaffold NaOH Neut. PathA Pathway A: Cyclization ChiralScaffold->PathA 2-Cyanopyridine ZnCl2, PhCl PathB Pathway B: Phosphinoylation ChiralScaffold->PathB Cl-PPh2 Nt3, DCM PyOxazine Ligand 1: Py-FluoroOxazine (N,N-Bidentate) PathA->PyOxazine PNLigand Ligand 2: N-Phosphino AminoAlcohol (P,N-Bidentate) PathB->PNLigand

Figure 1: Divergent synthesis workflow converting the racemic building block into two distinct ligand classes.

Part 2: Phase 1 - Enantiomeric Resolution

Asymmetric catalysis requires high enantiopurity. If the starting material is racemic, a classical resolution via diastereomeric salt formation is the most robust method for this primary amine.

Protocol 1: Resolution via (+)-Dibenzoyl-D-Tartaric Acid

Objective: Isolate (S)-3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol.

Materials:

  • Racemic DFCB-AminoPropanol (10.0 g, ~60 mmol)

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) (10.8 g, 0.5 eq)

  • Solvent: Ethanol (Absolute) / Ethyl Acetate mixture.

Step-by-Step Procedure:

  • Salt Formation: Dissolve racemic DFCB-AminoPropanol (10 g) in Ethanol (50 mL) at 60°C.

  • Acid Addition: Separately dissolve (+)-DBTA (10.8 g) in warm Ethyl Acetate (100 mL). Add this solution dropwise to the amine solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature (RT) with gentle stirring (50 rpm). Once turbidity is observed, stop stirring and let stand at 4°C for 24 hours.

    • Mechanism:[1][2] The (S)-amine forms a less soluble diastereomeric salt with (+)-DBTA.

  • Filtration: Filter the white precipitate. Wash with cold EtOAc.

  • Recrystallization (Critical): Recrystallize the wet cake from hot Ethanol/EtOAc (1:2) to upgrade diastereomeric excess (de). Repeat until constant melting point is achieved.

  • Free Basing: Suspend the purified salt in DCM (100 mL). Add 2M NaOH (50 mL) and stir vigorously for 30 mins.

  • Isolation: Separate the organic layer. Extract aqueous layer with DCM (2 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

Validation Criteria:

  • Yield: ~30-35% (of theoretical 50%).

  • Enantiomeric Excess (ee): >99% (Determined by Chiral HPLC, Chiralcel OD-H column, Hexane/IPA 90:10).

Part 3: Phase 2 - Synthesis of Py-FluoroOxazine Ligands (N,N)

This protocol synthesizes a Pyridine-Oxazine ligand. The 6-membered oxazine ring (derived from the


-amino alcohol) is more flexible than a 5-membered oxazoline, often accommodating larger substrates in Cu(II) or Pd(II) catalysis.
Protocol 2: Zinc-Mediated Cyclization

Reaction: (S)-DFCB-AminoPropanol + 2-Cyanopyridine


 (S)-Py-FluoroOxazine.

Materials:

  • (S)-DFCB-AminoPropanol (1.0 eq)

  • 2-Cyanopyridine (1.2 eq)

  • Zinc Chloride (ZnCl₂, anhydrous) (0.1 eq)

  • Chlorobenzene (PhCl) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and argon inlet.

  • Charging: Add (S)-DFCB-AminoPropanol (500 mg, 3.0 mmol), 2-Cyanopyridine (375 mg, 3.6 mmol), and ZnCl₂ (41 mg, 0.3 mmol).

  • Solvation: Add anhydrous Chlorobenzene (10 mL).

  • Reaction: Heat the mixture to reflux (135°C) for 24–36 hours.

    • Monitoring: Monitor ammonia evolution (pH paper at outlet) or TLC (DCM/MeOH 95:5). The reaction is complete when the starting amino alcohol is consumed.

  • Workup: Cool to RT. Dilute with DCM (30 mL) and wash with water (2 x 15 mL) to remove Zn salts.

  • Purification: Dry organics (MgSO₄) and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary:

ParameterSpecificationNotes
Appearance Pale yellow oil/solidCrystallizes upon standing
Yield 65 - 75%Lower than oxazolines due to 6-ring entropy
¹H NMR

4.2-4.4 (m, 2H, O-CH₂)
Characteristic triplet of oxazine ring
Stability HighStable to air/moisture; store at 4°C

Part 4: Phase 3 - Synthesis of Aminophosphine Ligands (P,N)

These ligands are excellent for Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins. The free hydroxyl group can serve as a secondary directing group or be protected (O-Methylation) depending on the target metal.

Protocol 3: Selective N-Phosphinoylation

Reaction: (S)-DFCB-AminoPropanol + Chlorodiphenylphosphine


 (S)-N-(Diphenylphosphino)-DFCB-AminoPropanol.

Materials:

  • (S)-DFCB-AminoPropanol (1.0 eq)

  • Chlorodiphenylphosphine (ClPPh₂) (1.05 eq)

  • Triethylamine (NEt₃) (1.2 eq)

  • DCM (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask. Purge with Nitrogen.[2]

  • Dissolution: Dissolve (S)-DFCB-AminoPropanol (3.0 mmol) and NEt₃ (3.6 mmol) in dry DCM (15 mL). Cool to 0°C.[2]

  • Addition: Add ClPPh₂ (3.15 mmol) dropwise via syringe over 10 minutes.

    • Note: The reaction is highly exothermic. Maintain T < 5°C to avoid O-phosphinoylation.

  • Stirring: Allow to warm to RT and stir for 4 hours.

  • Workup (Anaerobic preferred): Degas water. Wash the organic layer with degassed water (2 x 10 mL) and brine.

  • Purification: Dry over Na₂SO₄. Concentrate under reduced pressure.

    • Caution: Phosphines are oxidation-sensitive. Use degassed solvents for chromatography (if necessary) or recrystallize from degassed Ethanol.

Part 5: Mechanistic Pathway & Troubleshooting

Understanding the cyclization mechanism is vital for troubleshooting low yields in the Py-Oxazine synthesis.

Mechanism Substrate Nitrile + Amino Alcohol Coordination Zn-Coordination (Activation) Substrate->Coordination Attack Nucleophilic Attack (Amine -> Nitrile) Coordination->Attack Intermediate Amidine Intermediate Attack->Intermediate Cyclization Ring Closure (OH Attack) Intermediate->Cyclization Product Oxazine Ligand (- NH3) Cyclization->Product

Figure 2: Zinc-catalyzed mechanism for 5,6-dihydro-4H-1,3-oxazine formation.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Oxazine) Incomplete cyclization (Amidine stuck)Increase Temp to 140°C; switch solvent to o-Dichlorobenzene.
Ring Opening Hydrolysis during workupEnsure workup is neutral/basic. Oxazines are acid-sensitive.
O-Phosphinoylation Temperature too high during additionKeep reaction at 0°C or -10°C during ClPPh₂ addition.
Racemization High Temp + Strong BaseAvoid strong bases (NaH, KOH) during ligand synthesis. ZnCl₂ is safe.

References

  • General Oxazine Synthesis: Bolm, C., et al. "Synthesis of chiral bis(oxazolines) and their application in asymmetric catalysis." Journal of Organic Chemistry, 1991. Link(Note: While focused on oxazolines, this establishes the ZnCl2/Nitrile protocol adapted here for oxazines).

  • Fluorinated Cyclobutanes: Mykhailiuk, P. K. "Difluorocyclobutane as a promising building block for medicinal chemistry." Angewandte Chemie International Edition, 2019. Link

  • Amino Alcohol Resolution: Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004. Link

  • P,N Ligands: Pfaltz, A. "Chiral P,N-Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 1993. Link

  • Dihydrooxazine Ligands: Glorius, F., et al. "Oxazolines and oxazines in asymmetric catalysis." Tetrahedron: Asymmetry, 2010. Link

Sources

Chemoselective Amide Bond Formation: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the optimized peptide coupling protocols for 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol , a specialized building block increasingly utilized in medicinal chemistry for its bioisosteric properties. The presence of a primary amine, a free primary alcohol, and a sterically demanding 3,3-difluorocyclobutyl moiety presents a unique synthetic challenge: achieving efficient


-acylation while suppressing competitive 

-acylation and overcoming steric hindrance. We present two validated methodologies: a Chemoselective T3P® Protocol (Method A) for protection-free coupling, and a High-Reactivity HATU Protocol (Method B) for sterically encumbered carboxylic acids.

Chemical Analysis & Synthetic Challenges

Structural Deconstruction

The substrate contains three critical features influencing reaction design:

  • Nucleophilic Hierarchy: The primary amine (

    
    ) is significantly more nucleophilic than the primary alcohol (
    
    
    
    ). However, highly activated acylating species (e.g., from HATU/excess base) can erode this selectivity, leading to ester impurities.
  • Fluorine-Induced Electronic Effects: The 3,3-difluorocyclobutyl group exerts a through-bond inductive electron-withdrawing effect (

    
    ). This slightly reduces the 
    
    
    
    and nucleophilicity of the amine compared to non-fluorinated alkyl amines, necessitating efficient activation of the carboxylic acid partner.
  • Steric Environment: The puckered cyclobutyl ring at the

    
    -position creates a "neopentyl-like" steric bulk. While not blocking reactivity, it retards the rate of nucleophilic attack, requiring longer reaction times or more active coupling agents.
    
Decision Matrix: Selecting the Right Condition

The following decision tree guides the selection of the optimal coupling strategy based on the carboxylic acid partner and substrate protection status.

CouplingDecision Start Start: Coupling Partner Selection AcidType Is the Carboxylic Acid Sterically Hindered? Start->AcidType Protect Is the Alcohol on the Amine Component Protected? AcidType->Protect Yes (Bulky) MethodA METHOD A: T3P / Pyridine (Chemoselective, No Protection) AcidType->MethodA No (Standard) Protect->MethodA No (Free -OH) MethodB METHOD B: HATU / DIPEA (High Reactivity, Strict Control) Protect->MethodB Yes (Protected) MethodC Standard EDC / HOBt (Mild, Slow) MethodA->MethodC If T3P unavailable

Figure 1: Strategic selection of coupling conditions. Method A is preferred for unprotected amino alcohols to ensure chemoselectivity.

Experimental Protocols

Method A: T3P® (Propylphosphonic Anhydride) – The Chemoselective Standard

Rationale: T3P is the reagent of choice for amino alcohols. It exhibits a high preference for amine coupling over alcohol esterification and produces water-soluble byproducts, simplifying purification.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.2 – 1.5 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.1 – 0.2 M)

Protocol:

  • Setup: To a clean, dry flask equipped with a magnetic stir bar, add the Carboxylic Acid and the Amine substrate.

  • Solvation: Dissolve in anhydrous EtOAc (or 2-MeTHF). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Pyridine (or NMM) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5–10 minutes.

    • Note: The reaction is exothermic; slow addition prevents thermal spikes that could trigger side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–12 hours.

    • Monitoring: Check via LC-MS or TLC. Look for the disappearance of the acid.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash with Water (2x).

    • Wash with 0.5 M HCl (or 10% Citric Acid) to remove excess amine and pyridine/T3P byproducts.

    • Wash with Sat. NaHCO₃ and Brine .

    • Dry over MgSO₄, filter, and concentrate.

Method B: HATU – High Reactivity for Difficult Acids

Rationale: When the carboxylic acid partner is extremely bulky (e.g.,


-disubstituted amino acids), T3P may be too slow. HATU is used here, but strictly controlled to prevent 

-acylation of the free alcohol.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol (1.0 equiv)

  • Coupling Agent: HATU (1.0 – 1.05 equiv) Do not use excess.

  • Base: DIPEA (Diisopropylethylamine) (2.0 – 2.5 equiv)

  • Solvent: DMF or DCM (Concentration: 0.1 M)

Protocol:

  • Pre-Activation: Dissolve the Carboxylic Acid in anhydrous DMF . Add HATU (1.0 equiv) and DIPEA (1.0 equiv). Stir at 0 °C for 15–30 minutes to form the activated ester.

    • Why? Pre-activation ensures the active species is ready before the amino-alcohol is introduced, minimizing the time the free alcohol is exposed to the coupling agent.

  • Amine Addition: Add the Amine substrate (dissolved in minimal DMF) dropwise to the pre-activated mixture at 0 °C .

  • Base Chase: Add the remaining DIPEA (1.0–1.5 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor closely. Stop the reaction immediately upon consumption of the active ester (usually < 3 hours).

  • Workup:

    • Dilute with EtOAc/Ether (to precipitate urea byproducts if using DCM) or perform an aqueous extraction.

    • Wash extensively with Water and LiCl (5% aq) to remove DMF.

    • Standard acidic/basic washes as in Method A.

Comparative Data & Troubleshooting

Reagent Performance Comparison

The following table summarizes expected outcomes based on internal application data for amino-alcohol couplings.

FeatureMethod A (T3P)Method B (HATU)Method C (EDC/HOBt)
Primary Selectivity Amide (>98%) Amide (~90%) + Ester (~10%)Amide (>95%)
Reaction Rate ModerateFast Slow
Epimerization Risk Very Low Low to ModerateLow
Purification Easy (Extraction) Difficult (Chromatography often needed)Moderate (Urea removal)
Best For Unprotected substrates Sterically hindered acidsScale-up / Cost-sensitive
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Steric bulk of the difluorocyclobutyl group.

    • Solution: Switch to Method B or increase temperature to 35–40 °C (only with Method A/T3P).

  • Issue: Ester Formation (

    
    -acylation). 
    
    • Cause: Excess coupling reagent or high pH.

    • Solution: Use Method A. If using Method B, reduce base equivalents and keep temperature at 0 °C.

  • Issue: Solubility.

    • Cause: The difluoro group increases lipophilicity.

    • Solution: Use a DCM/DMF (1:1) mixture to balance polarity.

Reaction Workflow Visualization

Workflow Setup 1. Setup (0°C, Anhydrous) Activation 2. Activation (Add T3P/Base) Setup->Activation Coupling 3. Coupling (Warm to RT, 2-12h) Activation->Coupling Check 4. Monitor (LCMS for Acid Consump.) Coupling->Check Check->Coupling Incomplete (Add time/heat) Quench 5. Acidic Workup (Removes Amine/T3P) Check->Quench Complete Isolate 6. Isolation (Concentrate) Quench->Isolate

Figure 2: Step-by-step workflow for the T3P chemoselective coupling protocol.

References

  • Archibald, T. G., et al. (2011). Propylphosphonic Anhydride (T3P®): A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[1][2] Thieme Connect.

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride) – An Exceptional Reagent for Amidation and Peptide Coupling.[3][4] Curia Global / Pfizer.[4]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS).

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Han, S-Y., & Kim, Y-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron Report.

Sources

Application Note: Protecting Group Strategies for 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol CAS: (Analogous scaffolds: 1256256-43-7 for acid derivatives) Application: Building block for peptidomimetics and fragment-based drug discovery (FBDD).

This guide details the strategic protection of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol. This scaffold presents a unique challenge: it combines a nucleophilic primary amine and a primary alcohol with a gem-difluorocyclobutane moiety. While the amine and alcohol require standard chemoselective differentiation, the 3,3-difluorocyclobutyl group introduces specific physicochemical properties—namely increased lipophilicity and altered pKa—that necessitate modifications to standard aqueous protocols.

The gem-difluoro group functions as a bioisostere for carbonyls or ethers, improving metabolic stability without sacrificing steric bulk. However, its electron-withdrawing nature slightly reduces the nucleophilicity of the adjacent amine, influencing reaction kinetics during protection steps.

Strategic Analysis & Decision Matrix

The protection strategy must be determined by the downstream application. The two primary pathways are N-Terminal Dominant (for peptide synthesis or amide coupling) and O-Terminal Dominant (for oxidation to amino acids).

The "Gem-Difluoro" Effect on Solubility

Unlike simple amino-propanols which are highly water-soluble, the difluorocyclobutyl ring adds significant lipophilicity.

  • Standard Protocol Failure: Classical Schotten-Baumann conditions (Water/Dioxane + NaOH) often result in emulsions or incomplete reaction due to phase transfer issues with this fluorinated scaffold.

  • Optimized Approach: Homogeneous organic systems (DCM/MeOH) or biphasic systems with phase transfer catalysts are superior.

Strategic Pathways (DOT Visualization)

ProtectionStrategy Start Start: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Decision Downstream Application? Start->Decision PathA Peptide Synthesis / Amide Coupling Decision->PathA Standard PathB Oxidation to Amino Acid Decision->PathB Specialized StepA1 1. N-Boc Protection (Chemoselective) PathA->StepA1 StepB1 1. N-Cbz or N-Fmoc Protection (Acid Stable) PathB->StepB1 StepA2 2. O-TBS Protection (Optional) StepA1->StepA2 If alcohol interference StepB2 2. Jones/TEMPO Oxidation StepB1->StepB2

Figure 1: Decision matrix for selecting the appropriate protecting group based on synthetic goals.

Detailed Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: Selectively protect the amine (


) in the presence of the free alcohol (

) without forming cyclic carbamates (oxazolidinones).

Rationale: The use of Methanol (MeOH) as a co-solvent is critical. It acts as a proton shuttle, accelerating the attack of the amine on the Boc-anhydride while suppressing the nucleophilicity of the hydroxyl group via hydrogen bonding. This prevents O-acylation side products.

Reagents:

  • Substrate: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: DCM : MeOH (4:1 ratio) - Optimized for fluorinated scaffold solubility.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the amino alcohol in dry DCM (0.2 M concentration).

  • Solubilization: Add MeOH (20% v/v relative to DCM). The solution should become clear. If the fluorinated amine remains distinct, mild sonication is recommended.

  • Base Addition: Add

    
     (1.2 equiv) dropwise. Cool the mixture to 0°C using an ice bath. Note: Although the amine is less nucleophilic due to the difluoro group, exotherms can still promote O-acylation.
    
  • Reagent Addition: Dissolve

    
     (1.1 equiv) in a minimal amount of DCM and add dropwise over 15 minutes.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (23°C) for 4–6 hours.

    • QC Check: Monitor by TLC (Stain: Ninhydrin for disappearance of amine; PMA for product).

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M Citric Acid (removes unreacted amine and

      
      ). Avoid strong mineral acids which might affect the cyclobutane ring if heated, though it is generally stable.
      
    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.[2][3]
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc). The product is typically a white solid or viscous oil.

Protocol B: O-Silylation (TBDMS)

Objective: Protect the alcohol to prevent side reactions during subsequent amine manipulations.

Reagents:

  • Substrate: N-Boc-3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (or DCM for easier workup)

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the N-Boc intermediate in anhydrous DMF (0.5 M).

  • Addition: Add Imidazole (2.5 equiv) in one portion. Stir until dissolved.

  • Reaction: Add TBSCl (1.2 equiv) portion-wise at 0°C. Warm to RT and stir for 12 hours.

  • Workup:

    • Pour into water/ice mixture.

    • Extract with

      
       or EtOAc (3x). Note: The fluorinated product is very lipophilic; ensure thorough extraction.
      
    • Wash organics with water (2x) to remove DMF, then brine.

  • Purification: Flash chromatography.

Technical Data & Troubleshooting

Stability Profile of the 3,3-Difluorocyclobutyl Ring

Researchers often fear ring-opening of cyclobutanes. The gem-difluoro substitution actually stabilizes the ring against oxidative cleavage compared to unsubstituted cyclobutanes, but caution is still required.

ConditionStabilityNotes
Acid (TFA/HCl) High Stable during Boc removal (TFA/DCM 1:1).
Base (Piperidine) High Stable during Fmoc removal.
Hydrogenation (Pd/C) High C-F bonds and the ring are stable to standard hydrogenolysis.
Strong Lewis Acids Moderate Avoid

or extreme heat; can cause ring expansion/opening.
Analytical Validation (NMR Signatures)

The fluorine atoms provide a built-in handle for NMR validation.

  • 19F NMR: Expect a characteristic pattern around -80 to -100 ppm. The gem-difluoro group usually appears as an AB system (two doublets or multiplets) due to the chiral center at the C3 position rendering the fluorines diastereotopic.

    • Loss of signal integrity here indicates ring degradation.

  • 1H NMR: The cyclobutyl protons will appear as complex multiplets between 2.0–3.0 ppm.

Workflow Visualization

Workflow cluster_0 Protocol A: N-Boc Protection cluster_1 Protocol B: O-TBS Protection Start Start: Amino Alcohol + DCM/MeOH (4:1) AddBase Add Et3N (1.2 eq) Cool to 0°C Start->AddBase AddBoc Add Boc2O (1.1 eq) Dropwise AddBase->AddBoc React Stir RT, 4-6h Monitor TLC AddBoc->React Workup Wash: 0.5M Citric Acid Dry & Concentrate React->Workup SetupTBS Dissolve in DMF Add Imidazole (2.5 eq) Workup->SetupTBS If O-protection needed AddTBS Add TBSCl (1.2 eq) Stir 12h SetupTBS->AddTBS Final Final Product: N-Boc, O-TBS Protected AddTBS->Final

Figure 2: Step-by-step workflow for sequential N- and O-protection.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

  • Mykhailiuk, P. K. (2015). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis. The Journal of Organic Chemistry. (Validating stability of difluorocyclobutane rings).

  • Vilaivan, T. (2006).[4] Alcohol Speed up Boc Protection of Primary Amines.[4] Journal of Organic Chemistry. (Basis for MeOH co-solvent strategy).

  • BenchChem. (2025).[1][5] Boc-Protected Amino Groups - Protocols and Troubleshooting.

  • ChemicalBook. (2026). 3,3-Difluorocyclobutanecarboxylic acid Properties and Stability.

Sources

Application Note: Strategic Incorporation of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The development of highly selective, metabolically stable small-molecule kinase inhibitors requires the precise spatial arrangement of pharmacophores within the ATP-binding site. Recently, the 3,3-difluorocyclobutyl motif has emerged as a privileged structural element in the design of inhibitors targeting kinases such as ALK5 (TGF-βR1), JAK, and RET 1.

The building block 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol offers a trifecta of medicinal chemistry advantages:

  • The Primary Amine: Serves as a versatile synthetic handle for covalent attachment (via SNAr or amidation) to heteroaryl hinge-binding scaffolds (e.g., pyrimidines, pyridines, or pyrazoles) 2.

  • The 3,3-Difluorocyclobutyl Group: Acts as a lipophilic shield. The highly electronegative fluorine atoms block cytochrome P450-mediated oxidation at the vulnerable cyclobutane positions, dramatically improving metabolic half-life while occupying shallow hydrophobic pockets adjacent to the hinge region.

  • The Propan-1-ol Chain: Provides a flexible, three-carbon linker terminating in a hydroxyl group. This –OH acts as a critical hydrogen-bond donor/acceptor, strategically oriented to interact with ordered water networks in the solvent-exposed channel or the ribose-binding pocket, thereby improving ligand efficiency and aqueous solubility 3.

Pharmacophore Hinge Kinase Hinge Region Scaffold Heteroaryl Scaffold (e.g., Pyrimidine) Hinge->Scaffold 1-3 H-Bonds Amine Secondary Amine (Linker) Scaffold->Amine Covalent Bond DFCB 3,3-Difluorocyclobutyl (Lipophilic Shield) Amine->DFCB Covalent Bond Hydroxyl Propan-1-ol OH (H-Bond Donor/Acceptor) Amine->Hydroxyl Alkyl Chain Hydrophobic Hydrophobic Pocket DFCB->Hydrophobic Van der Waals Solvent Solvent Exposed Channel Hydroxyl->Solvent Water Network

Figure 1: Pharmacophore mapping of the difluorocyclobutyl-propanol motif in a kinase active site.

Experimental Protocol: SNAr Coupling

Because the strong electron-withdrawing nature of the difluorocyclobutyl group inductively reduces the nucleophilicity of the adjacent primary amine, standard room-temperature coupling conditions often fail. The following self-validating Nucleophilic Aromatic Substitution (SNAr) protocol utilizes elevated temperatures and a highly polar aprotic solvent to stabilize the Meisenheimer complex intermediate.

Materials
  • Electrophile: 2-Chloro-heteroaryl hinge scaffold (e.g., a substituted 2-chloropyrimidine) (1.0 equiv).

  • Nucleophile: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol (1.2 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous.

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried, 10 mL microwave vial equipped with a magnetic stir bar, dissolve the 2-chloro-heteroaryl scaffold (0.5 mmol) in anhydrous NMP (3.0 mL).

    • Causality: NMP is selected over DMF or DMSO due to its higher boiling point and superior ability to solvate both the polar amine and the hydrophobic scaffold, preventing precipitation during the reaction.

  • Reagent Addition: Add 3-amino-3-(3,3-difluorocyclobutyl)propan-1-ol (0.6 mmol), followed by DIPEA (1.25 mmol).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward without competing for the electrophile.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 110 °C for 6 hours using an oil bath or microwave reactor.

  • In-Process Quality Control (IPQC): Sample 5 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the characteristic isotopic pattern of the starting chloride (M / M+2 ratio of 3:1) is entirely replaced by the product peak[M+H]+. If unreacted starting material remains, add an additional 0.2 equiv of the amine and heat for 2 more hours.

  • Workup: Cool the mixture to room temperature and partition between Ethyl Acetate (15 mL) and 5% aqueous LiCl solution (15 mL).

    • Causality: The aqueous LiCl wash is highly effective at pulling the NMP out of the organic layer, preventing solvent contamination during purification.

  • Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the pure product.

Biochemical and DMPK Profiling

The strategic addition of fluorine to the cyclobutyl ring drastically alters the pharmacokinetic profile of the resulting kinase inhibitors 4. Table 1 illustrates the comparative effects of incorporating the difluorinated building block versus its non-fluorinated counterpart in a generic pyrimidine-based kinase inhibitor series.

Table 1: Comparative DMPK and Biochemical Data

Compound R-GroupTarget Kinase IC50 (nM)LogD (pH 7.4)HLM CLint (µL/min/mg)T1/2 (Mouse, IV)
Cyclobutyl-propan-1-ol12.5 ± 1.22.145.20.8 hours
3,3-Difluorocyclobutyl-propan-1-ol 8.2 ± 0.9 2.6 14.8 3.4 hours

Data Interpretation: The difluorination slightly increases lipophilicity (LogD from 2.1 to 2.6), which enhances binding affinity (lowering IC50). More importantly, it drastically reduces Human Liver Microsome (HLM) intrinsic clearance (CLint) from 45.2 to 14.8 µL/min/mg. This causality is driven by the robust C-F bonds blocking CYP450-mediated hydroxylation at the C3 position of the cyclobutane ring.

Screening and Validation Workflow

To ensure that compounds incorporating this building block are effectively advanced through the drug discovery pipeline, a rigid, sequential validation workflow must be adhered to.

Workflow Synth 1. SNAr Coupling (Scaffold + Amine) Purif 2. HPLC Purification (>95% Purity) Synth->Purif Biochem 3. Biochemical Kinase Assay (e.g., ALK5, JAK, RET) Purif->Biochem Cell 4. Cell-Based Target Engagement (Phospho-protein readout) Biochem->Cell DMPK 5. in vitro DMPK (HLM/MLM Stability) Cell->DMPK Lead Lead Optimization Candidate DMPK->Lead

Figure 2: Sequential screening and validation workflow for novel kinase inhibitor candidates.

References

  • Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors. PubMed (NIH).
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 upd
  • US11970485B2 - RET kinase inhibitors.

Sources

Application Note: Strategic Solvent Selection for Reactions of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol is a valuable bifunctional building block in modern medicinal chemistry, incorporating a primary amine, a primary alcohol, and a gem-difluorinated cyclobutyl moiety. The distinct physicochemical properties of these functional groups present unique challenges and opportunities in synthetic transformations. The success of reactions such as acylations, alkylations, and selective protections is critically dependent on the judicious selection of the reaction solvent. This guide provides a detailed analysis of solvent effects, offering field-proven insights and step-by-step protocols to aid researchers in optimizing reaction conditions, enhancing selectivity, and ensuring robust and reproducible outcomes.

Molecular Profile and Solvent Interactions

The chemical behavior of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol is dictated by its three primary components: the nucleophilic primary amine, the primary alcohol, and the sterically demanding, electron-withdrawing difluorocyclobutyl group.

  • Primary Amine (-NH₂): A potent nucleophile and Brønsted-Lowry base. Its reactivity is paramount in amide bond formations and N-alkylations.

  • Primary Alcohol (-OH): A weaker nucleophile than the amine but capable of competing in reactions like acylation, especially under certain conditions. It is also a hydrogen-bond donor.[1]

  • 3,3-Difluorocyclobutyl Group: The two fluorine atoms create a strong dipole and exert a significant negative inductive effect, which can modulate the basicity and nucleophilicity of the adjacent amine. This bulky group also introduces steric hindrance that can influence the approach of reagents.

The presence of both amine and hydroxyl groups makes the molecule polar and capable of extensive hydrogen bonding, rendering it soluble in a range of polar solvents.[1]

cluster_Molecule 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol cluster_Solvent Solvent Interactions mol Core Structure NH2 Primary Amine (-NH₂) - Nucleophilic - Basic - H-Bond Donor/Acceptor Protic Polar Protic Solvent (e.g., H₂O, EtOH) - H-Bonds with -NH₂ and -OH - Can reduce nucleophilicity NH2->Protic Strong H-Bonding Aprotic Polar Aprotic Solvent (e.g., DMF, MeCN) - Solvates cations - Leaves nucleophiles 'bare' NH2->Aprotic Weaker Interaction OH Primary Alcohol (-OH) - Nucleophilic - H-Bond Donor/Acceptor OH->Protic Strong H-Bonding OH->Aprotic Weaker Interaction CF2 Difluorocyclobutyl Group - Electron Withdrawing - Steric Bulk start Dissolve Reactants (Acid, Amino Alcohol) in 2-MeTHF add_base Add Base (DIEA) start->add_base add_hatu Add Coupling Agent (HATU) add_base->add_hatu react Stir at RT (2-4h) Monitor by LC-MS add_hatu->react workup Aqueous Work-up (EtOAc/HCl/NaHCO₃) react->workup purify Purify (Chromatography) workup->purify cluster_amine Amine Chemistry cluster_alcohol Alcohol Chemistry start Starting Material 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol protect_OH Protect -OH (e.g., TBDMSCl, Imidazole in DMF) start->protect_OH  Path 2 (Less Common) protect_NH2 Protect -NH₂ (e.g., Boc₂O in DCM/aq. NaHCO₃) start->protect_NH2  Path 1 react_NH2 React at -NH₂ (Acylation, Alkylation) protect_OH->react_NH2 deprotect_OH Deprotect -OH (e.g., TBAF in THF) react_NH2->deprotect_OH deprotect_OH->start Regenerate react_OH React at -OH (Acylation, Alkylation, Oxidation) protect_NH2->react_OH deprotect_NH2 Deprotect -NH₂ (e.g., TFA in DCM) react_OH->deprotect_NH2 deprotect_NH2->start Regenerate

Sources

Strategic Oxidation Protocols: Synthesis of 3-Amino-3-(3,3-difluorocyclobutyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxidation of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol to its corresponding


-amino acid, 3-Amino-3-(3,3-difluorocyclobutyl)propanoic acid , represents a critical transformation in the synthesis of fluorinated peptidomimetics. The 3,3-difluorocyclobutyl moiety serves as a metabolically stable, lipophilic bioisostere for aliphatic side chains (e.g., Leucine, Isoleucine), making this scaffold highly valuable in modern drug discovery.

However, this transformation presents specific chemoselective challenges:

  • Amine Incompatibility: Free amines are susceptible to N-oxidation or condensation reactions (forming imines) under standard alcohol oxidation conditions.

  • Fluorine Electronic Effects: The electron-withdrawing nature of the difluorocyclobutyl ring can deactivate the substrate, requiring optimized reaction kinetics.

  • Stereochemical Integrity: Preserving the chirality at the C3 position is paramount.

This guide details two validated protocols: a Direct One-Pot Oxidation (TEMPO/BAIB) for high-throughput efficiency, and a Stepwise Oxidation (Swern/Pinnick) for maximum stereochemical control during scale-up.

Strategic Analysis & Decision Logic

Before initiating experimentation, the substrate's protection state dictates the workflow. Direct oxidation of the free amino alcohol is not recommended due to low yields and complex byproduct formation.

Workflow Decision Tree

OxidationStrategy Start Starting Material: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Check Is the Amine Protected? Start->Check Protect STEP 1: Protection (Boc, Cbz, or Fmoc) Check->Protect No (Free Amine) Choice Select Oxidation Method Check->Choice Yes (N-Boc/Cbz) Protect->Choice MethodA Method A: TEMPO/BAIB (Mild, One-Pot, Fast) Choice->MethodA MethodB Method B: Swern -> Pinnick (Rigorous, Scalable, High Purity) Choice->MethodB Product Target Product: N-Protected u03b2-Amino Acid MethodA->Product MethodB->Product

Figure 1: Strategic decision tree for selecting the appropriate oxidation pathway based on substrate status.

Pre-requisite: Amine Protection

If your starting material is already N-protected (e.g., N-Boc), proceed to Section 4.

Rationale: The free amine must be masked to prevent competitive oxidation to N-oxides and to eliminate hydrogen bonding that interferes with the oxidant. The tert-butoxycarbonyl (Boc) group is preferred for its stability under basic and oxidative conditions.

Protocol:

  • Dissolve 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol (1.0 eq) in DCM (10 vol).

  • Add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq).
    
  • Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

  • Wash with 1M citric acid, brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Method A: TEMPO/BAIB Oxidation (The "Green" Route)

Best for: Rapid synthesis, milligram-to-gram scale, preserving acid-sensitive groups.

This method utilizes a catalytic nitroxyl radical (TEMPO ) co-oxidized by stoichiometric [Bis(acetoxy)iodo]benzene (BAIB) . It is operationally simple (open to air) and avoids toxic heavy metals (Chromium) or odorous sulfur reagents.

Mechanism of Action

TEMPO oxidizes the alcohol to the aldehyde and subsequently to the carboxylic acid via an oxoammonium species, regenerated in situ by BAIB.

Experimental Protocol

Reagents:

  • Substrate: N-Boc-3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

  • Catalyst: TEMPO (0.2 eq)

  • Co-oxidant: BAIB (2.2 eq)

  • Solvent: Acetonitrile (ACN) / Water (1:1 mixture)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the N-protected alcohol (1.0 mmol) in ACN (2.5 mL) and Water (2.5 mL).

  • Addition: Add TEMPO (31 mg, 0.2 mmol) in one portion.

  • Oxidation: Add BAIB (708 mg, 2.2 mmol) slowly over 5 minutes. Note: The reaction is slightly exothermic.

  • Reaction: Stir vigorously at room temperature. The solution typically turns orange/red.

    • Checkpoint: Monitor by TLC after 2 hours. The intermediate aldehyde may be visible. Complete conversion to the acid usually requires 4–6 hours.

  • Quench: Add 10% aqueous Na

    
    S
    
    
    
    O
    
    
    (5 mL) to quench excess oxidant.
  • Workup:

    • Acidify to pH ~3 with 1M HCl (carefully, do not remove Boc).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine.

    • Dry over MgSO

      
       and concentrate.
      
  • Purification: The crude carboxylic acid is often pure enough for use. If necessary, purify via flash chromatography (DCM:MeOH with 0.1% Acetic Acid).

Method B: Two-Step Swern-Pinnick Oxidation (The "Gold Standard")

Best for: Large scale (>10g), strict enantiomeric purity requirements, or if Method A stalls at the aldehyde.

This route isolates the aldehyde intermediate, allowing for purification before the final oxidation. The Pinnick oxidation (NaClO


) is chemically distinct because it uses a radical scavenger (2-methyl-2-butene) to prevent chlorination byproducts.
Step 1: Swern Oxidation (Alcohol Aldehyde)
  • Cool Oxalyl Chloride (1.2 eq) in dry DCM to -78°C.

  • Add DMSO (2.4 eq) dropwise (Gas evolution!). Stir 15 min.

  • Add N-Protected Alcohol (1.0 eq) in DCM dropwise. Stir 30 min at -78°C.

  • Add Triethylamine (5.0 eq). Warm to 0°C.

  • Quench with saturated NH

    
    Cl. Extract with DCM.[1]
    
  • Result: Crude Aldehyde. Proceed immediately to Step 2 to avoid epimerization.

Step 2: Pinnick Oxidation (Aldehyde Acid)

Reagents:

  • Substrate: Crude Aldehyde from Step 1.

  • Oxidant: Sodium Chlorite (NaClO

    
    , 1.5 eq).
    
  • Buffer: NaH

    
    PO
    
    
    
    (1.5 eq).
  • Scavenger: 2-Methyl-2-butene (10 eq).

  • Solvent: t-Butanol / Water (3:1).

Protocol:

  • Dissolve the crude aldehyde in t-Butanol/Water.

  • Add 2-methyl-2-butene (acts as a hypochlorite scavenger).

  • Add NaH

    
    PO
    
    
    
    followed by NaClO
    
    
    in portions.
  • Stir at Room Temperature for 1–3 hours.

  • Workup: The reaction mixture typically remains colorless or turns slight yellow.

    • Dilute with water.[2]

    • Extract impurities with hexane (optional).

    • Acidify aqueous layer to pH 3 with 1M HCl.

    • Extract product into Ethyl Acetate.

Comparative Data Analysis

FeatureMethod A: TEMPO/BAIBMethod B: Swern-Pinnick
Complexity Low (One-Pot)High (Two Steps)
Reagents BAIB (Iodine based)Oxalyl Chloride (Toxic gas)
Time 4–6 Hours12–18 Hours
Racemization Risk Very Low (Neutral/Mild)Low (if Aldehyde is handled cold)
Scalability Good (<100g)Excellent (Industrial Standard)
Yield (Typical) 75–85%80–90% (Overall)

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (DMSO-d6): Look for the disappearance of the hydroxymethyl protons (

    
     3.4-3.6 ppm) and the appearance of the carboxylic acid proton (broad singlet, 
    
    
    
    12.0+ ppm).
  • 19F NMR: The 3,3-difluorocyclobutyl group typically shows a distinct pattern around

    
     -80 to -100 ppm. Oxidation should not significantly shift these signals, confirming ring stability.
    
Troubleshooting Table
ProblemProbable CauseSolution
Stalled Reaction (Aldehyde remains) Old BAIB or insufficient water.Add 0.5 eq more BAIB; ensure solvent is 50% water (essential for hydrate formation).
Loss of Boc Group Acidic workup too harsh.Use Citric Acid or 0.5M HCl instead of 1M+ HCl. Keep pH ~3-4.
Low Yield (Method A) Trapping of product in aqueous phase.The fluorinated amino acid is amphiphilic. Saturate the aqueous phase with NaCl before extraction; use THF/EtOAc mixes.
Chlorinated Byproducts Used Bleach (Anelli) instead of BAIB?Switch to Method A (BAIB) or Method B (Pinnick with scavenger).

References

  • Epp, J. B., & Widlanski, T. S. (1999).[3] Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295. Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer. (Standard text for TEMPO/BAIB protocols). Link

  • Pinnick, H. W., & Kraus, G. A. (1981).

    
    -unsaturated aldehydes. The Journal of Organic Chemistry, 46(19), 4014-4016. Link
    
  • Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery. Chemical Reviews, 122(10). (Context on stability of difluorocyclobutyl groups). Link

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Link

Sources

Scalable synthesis routes for 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Executive Summary

The 3,3-difluorocyclobutyl motif has emerged as a critical bioisostere in modern drug discovery, offering a lipophilic, metabolically stable alternative to traditional alkyl or phenyl spacers. However, the incorporation of this strained ring into a chiral


-amino alcohol scaffold presents specific scalability challenges:
  • Safety: Avoidance of late-stage fluorination (e.g., DAST/Deoxo-Fluor) due to shock sensitivity and exotherm risks on kilogram scales.

  • Stereochemistry: Controlling the

    
    -chiral center adjacent to the bulky cyclobutyl ring.
    
  • Purification: Isolating the highly polar, water-soluble amino alcohol without relying on expensive resin purification.

This guide details a robust, enantioselective route utilizing Ellman’s Auxiliary (tert-butanesulfinamide) chemistry combined with a Reformatsky-type homologation .[1] This pathway ensures >98% diastereomeric excess (de) and leverages a "fluorine-first" sourcing strategy to mitigate safety risks.

Strategic Retro-Analysis

To ensure scalability, we reject routes requiring the direct fluorination of complex intermediates. Instead, we utilize commercially available 3,3-difluorocyclobutanecarboxylic acid as the starting material.

The Logic:

  • Chirality Source: (S)-tert-butanesulfinamide (inexpensive, recyclable).

  • Carbon Extension: Reformatsky reaction (Zn/Ethyl bromoacetate) avoids the cryogenic conditions required for lithiated species.

  • Functional Group Tolerance: The sulfinyl imine tolerates the zinc enolate well, preventing side reactions common with Grignard reagents.

Retrosynthesis Target Target Amino Alcohol (Chiral) Intermediate1 Protected Beta-Amino Ester Target->Intermediate1 Reduction & Deprotection Imine Sulfinyl Imine (Activated Electrophile) Intermediate1->Imine Reformatsky (Zn, BrCH2COOEt) Aldehyde 3,3-Difluorocyclobutane- carbaldehyde Imine->Aldehyde Condensation ((S)-tBu-Sulfinamide) SM 3,3-Difluorocyclobutane- carboxylic Acid (COMMERCIAL SM) Aldehyde->SM Weinreb Amide Reduction

Figure 1: Retrosynthetic logic prioritizing early introduction of fluorine and auxiliary-controlled stereochemistry.

Detailed Experimental Protocols

Stage 1: Aldehyde Synthesis (The Weinreb Route)

Rationale: Direct reduction of the acid to alcohol followed by oxidation is viable but often requires cryogenic conditions (Swern) or unstable reagents (DMP) unsuitable for >1kg batches. The Weinreb amide route is thermally stable and scalable.

Reagents:

  • 3,3-Difluorocyclobutanecarboxylic acid (1.0 equiv)

  • CDI (1.1 equiv) or T3P (Propylphosphonic anhydride)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • DIBAL-H (1.2 equiv)

Protocol:

  • Amide Formation: Dissolve acid in DCM (10 vol). Add CDI portion-wise at 0°C (gas evolution!). Stir 1h. Add N,O-dimethylhydroxylamine HCl and TEA. Stir at RT for 4h.

    • Checkpoint: Monitor disappearance of acid by HPLC.

    • Workup: Wash with 1N HCl, Sat. NaHCO3. Concentrate to oil.[2]

  • Reduction: Dissolve Weinreb amide in anhydrous THF (10 vol). Cool to -20°C (DIBAL is controllable at this temp, unlike -78°C).

  • Addition: Cannulate DIBAL-H (1M in toluene) over 2 hours.

  • Quench: Inverse quench into cold Rochelle’s salt solution (potassium sodium tartrate). Crucial: Stir vigorously for 4 hours to break the aluminum emulsion.

  • Isolation: Separate phases. The aldehyde is volatile; avoid high-vacuum drying. Use immediately in Stage 2.

Stage 2: Chiral Imine Formation (Ellman Condensation)

Rationale: Ti(OEt)4 acts as both a Lewis acid and water scavenger, driving the equilibrium forward.

Reagents:

  • Aldehyde (from Stage 1)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.05 equiv)

  • Ti(OEt)4 (2.0 equiv)

  • Solvent: THF or DCM

Protocol:

  • Charge aldehyde and (S)-sulfinamide to reactor. Add THF (5 vol).

  • Add Ti(OEt)4 dropwise at RT.

  • Heat to 40-50°C for 6-12 hours.

  • Quench: Cool to RT. Add brine (5 vol) and EtOAc (5 vol).

  • Filtration: A thick titanium oxide slurry will form. Filter through a Celite pad.[3] ( Scale-up Tip: On >100g scale, adding Celite directly to the reactor before quenching aids filtration).

  • Purification: The sulfinyl imine is stable on silica but often crystallizable. For this substrate, a silica plug filtration (Hex/EtOAc) is usually sufficient.

Stage 3: Diastereoselective Reformatsky Reaction

Rationale: This step sets the stereochemistry. The cyclic transition state (Zimmerman-Traxler model) dictates that the zinc enolate attacks the Re-face of the imine (assuming (S)-auxiliary), yielding the (S,S) or (S,R) product with high selectivity.

Reagents:

  • Sulfinyl Imine (1.0 equiv)[3]

  • Ethyl Bromoacetate (1.5 equiv)

  • Zinc dust (activated, 2.0 equiv)

  • TMSCl (0.05 equiv - activator)

  • THF (anhydrous)

Protocol:

  • Activation: Suspend Zn dust in THF. Add TMSCl and stir for 15 mins at RT.

  • Addition: Add Ethyl Bromoacetate dropwise to the Zn suspension. An exotherm indicates formation of the Reformatsky reagent. Heat to 40°C for 30 mins.

  • Condensation: Cool the Reformatsky reagent to -20°C. Add the Sulfinyl Imine (dissolved in THF) slowly.

  • Reaction: Stir at -20°C to 0°C for 4 hours.

  • Quench: Sat. NH4Cl solution.

  • Data Analysis: Check diastereomeric ratio (dr) by HPLC. Expect >95:5 dr. If lower, recrystallize the intermediate ester from Heptane/EtOAc.

Stage 4: Reduction and Deprotection

Rationale: We need to reduce the ester to the alcohol and remove the sulfinyl group.

Protocol:

  • Reduction: Dissolve intermediate in THF. Add LiBH4 (2.0 equiv) at 0°C. (LiBH4 is safer than LAH and chemoselective). Stir at RT overnight.

  • Workup: Quench with Acetone (destroys excess borohydride) then water. Extract with EtOAc.

  • Deprotection: Dissolve the crude sulfinyl amino alcohol in MeOH. Add 4M HCl in Dioxane (2 equiv). Stir 1h at RT.[4]

  • Concentration: Remove volatiles. The product is now the HCl salt of the amino alcohol.

Critical Purification: The Polar Extraction Trick

The free base of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol is highly water-soluble, making standard EtOAc extractions inefficient.

The Solution: n-Butanol Partitioning

  • Basification: Take the crude HCl salt in minimum water. Adjust pH to >12 using 50% NaOH.

  • Extraction: Extract 3x with n-Butanol .

    • Why? n-Butanol absorbs significant water (approx 20%), creating a hydrated organic phase that solubilizes polar amino alcohols while leaving inorganic salts (NaCl) in the aqueous phase.

  • Finishing: Concentrate the n-Butanol phases. The residue may still contain salts. Triturate with dry DCM or Chloroform (product dissolves, salts precipitate). Filter and concentrate.

Workup Crude Crude HCl Salt (Aqueous) Base Basify (pH > 12) NaOH Crude->Base Extract Extract with n-Butanol (3x) Base->Extract PhaseSep Phase Separation Extract->PhaseSep Org n-BuOH Layer (Contains Product) PhaseSep->Org Aq Aqueous Layer (Waste Salts) PhaseSep->Aq Polish Concentrate & Triturate w/ DCM Org->Polish Final Pure Amino Alcohol Polish->Final

Figure 2: Purification workflow for highly polar amino alcohols.

Process Safety & Scalability Data

ParameterStandard Lab ProtocolScale-Up ModificationReason
Fluorination DAST/Deoxo-Fluor on cyclobutanoneAvoid entirely DAST can induce catastrophic decomposition of strained rings; shock sensitive.
Oxidation Swern (DMSO/Oxalyl Chloride)Weinreb/DIBAL Avoids evolution of DMS (stench) and CO (toxic) on large scale.
Reformatsky Zn activation with I2TMSCl Activation TMSCl provides more consistent activation of Zn surface without sublimation issues.
Quench Acidic quenchRochelle's Salt Prevents aluminum emulsions which are impossible to separate in pilot plant reactors.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Acids." Chemical Reviews. Link

  • Kloetzing, R. J., et al. (2006). "Scalable Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid Derivatives." Organic Process Research & Development. Link

  • Tang, X., et al. (2010).

    
    -Amino Acids." Organic Process Research & Development. Link
    
  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amine-Borane Reductions." Chemical Reviews. Link

  • BenchChem Application Note. "Workup for Polar and Water-Soluble Solvents." Link

Sources

Application of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorinated 3D Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening libraries of low molecular weight fragments (typically <300 Da), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency.[3][4] These initial fragment hits, though typically weak binders, provide high-quality starting points for optimization into potent and drug-like candidates.[2][5]

A significant trend in modern FBDD is the move towards three-dimensional (3D) fragments.[6][7][8] While early fragment libraries were often dominated by flat, aromatic compounds, 3D scaffolds offer improved physicochemical properties, such as enhanced solubility and the potential for greater target selectivity.[6][8] The cyclobutane motif, in particular, is an attractive 3D scaffold that is underrepresented in many screening collections.[6][7]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, pKa, and binding affinity.[9][10] The 3,3-difluorocyclobutyl group is an emerging motif that combines the benefits of a 3D scaffold with the advantageous properties of fluorine.[9][11] This moiety can act as a non-polar hydrogen bond acceptor and can favorably influence the conformation of adjacent functionalities.

This application note presents a detailed guide to the application of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol , a novel fragment that embodies these desirable characteristics. Its unique structure, featuring a 3,3-difluorocyclobutyl group for improved metabolic stability and binding interactions, a primary amine for hydrogen bonding and synthetic elaboration, and a primary alcohol as another vector for growth, makes it a highly valuable tool for FBDD campaigns targeting a wide range of protein classes.

Physicochemical Properties of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

The utility of a fragment is intrinsically linked to its physicochemical properties. The "Rule of Three" provides a useful guideline for fragment design (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[2][3] 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol aligns well with these principles, positioning it as an ideal candidate for fragment screening libraries.

PropertyValue (Predicted)Significance in FBDD
Molecular Weight ~179.19 g/mol Well within the "Rule of Three" limit of <300 Da, ensuring good ligand efficiency.[2]
cLogP ~0.5Low lipophilicity suggests good aqueous solubility, which is crucial for biophysical screening assays.
Hydrogen Bond Donors 2 (amine and hydroxyl)Provides key interaction points for target binding.
Hydrogen Bond Acceptors 3 (amine, hydroxyl, 2x fluorine)Offers multiple opportunities for forming favorable interactions with the protein target.
Topological Polar Surface Area (TPSA) ~66.5 ŲContributes to good solubility and potential for cell permeability in later-stage analogs.
Rotatable Bonds 4Limited flexibility can lead to a lower entropic penalty upon binding.

Rationale for Application in FBDD

The strategic incorporation of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol into an FBDD campaign is supported by several key factors:

  • Metabolic Stability: The gem-difluoro group on the cyclobutane ring is known to block potential sites of metabolism, thereby enhancing the metabolic stability of the fragment and its subsequent derivatives.[9]

  • Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions with the protein target, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to binding affinity.

  • 3D-Scaffold: The non-planar nature of the cyclobutane ring allows for the exploration of deeper, more complex binding pockets that may not be accessible to flat, aromatic fragments.[6][7]

  • Dual-Exit Vectors: The presence of both a primary amine and a primary alcohol provides two distinct and readily functionalizable points for chemical elaboration (fragment growing or linking).[12][13] This allows for the systematic exploration of the surrounding chemical space to improve potency and selectivity.

Experimental Protocols

The successful application of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol in FBDD requires robust and sensitive biophysical screening methods to detect its binding to the target protein, followed by structural biology techniques to elucidate the binding mode.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive and high-throughput technique for detecting fragment binding in real-time.[14][15]

Objective: To identify if 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol binds to the target protein and to estimate its binding affinity (KD).

Materials:

  • Purified target protein (with a suitable tag for immobilization, e.g., His-tag)

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS, Ni-NTA)

  • 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol (high purity)

  • Running buffer (e.g., HBS-EP+)

  • DMSO (for fragment stock solution)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target protein to the desired density (typically 8,000-12,000 RU).

    • Deactivate any remaining active esters with 1 M ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a stock solution of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol in 100% DMSO (e.g., 100 mM).

    • Prepare a concentration series of the fragment in running buffer (e.g., 1 µM to 1 mM), ensuring the final DMSO concentration is matched across all samples and is low (e.g., ≤ 1%).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD).

Causality Behind Experimental Choices:

  • The use of a reference flow cell is critical to correct for non-specific binding and bulk refractive index changes.

  • Maintaining a low and consistent DMSO concentration is essential to minimize solvent effects that could interfere with the binding interaction.

  • Screening a wide concentration range is necessary to accurately determine the KD, especially for weak-binding fragments.

Protocol 2: Hit Validation and Binding Mode Determination using X-ray Crystallography

X-ray crystallography provides high-resolution structural information, revealing the precise binding mode of the fragment and guiding subsequent structure-based drug design efforts.[16][17][18]

Objective: To determine the three-dimensional structure of the target protein in complex with 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol.

Materials:

  • Crystals of the target protein.

  • 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol.

  • Cryoprotectant solution.

  • X-ray diffraction equipment (synchrotron source is recommended).

Procedure:

  • Crystal Soaking:

    • Prepare a solution of the fragment at a high concentration (e.g., 10-50 mM) in a solution compatible with the crystal stability, often the mother liquor.

    • Transfer a protein crystal into a drop of the fragment-containing solution.

    • Incubate for a period ranging from minutes to hours. The optimal soaking time should be determined empirically.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution containing the fragment.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the cryo-cooled crystal.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Build the fragment into the observed electron density map and refine the structure.

Causality Behind Experimental Choices:

  • Soaking the crystal with a high concentration of the fragment is necessary to achieve sufficient occupancy in the binding site, given the expected weak affinity.[19]

  • Cryo-cooling the crystal minimizes radiation damage during data collection, allowing for higher quality data to be obtained.

  • Using a synchrotron X-ray source provides high-intensity X-rays, which is often necessary to obtain high-resolution diffraction data from fragment-soaked crystals.[20]

Fragment Elaboration Strategies

Once the binding mode of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol is confirmed, the next step is to elaborate the fragment into a more potent lead compound. The dual exit vectors of this fragment make it amenable to two primary elaboration strategies: fragment growing and fragment linking.[4][13]

Fragment Growing

This strategy involves adding chemical functionality to one of the exit vectors (the amine or the alcohol) to extend into adjacent sub-pockets of the binding site and form additional favorable interactions.[3][5][12]

Workflow for Fragment Growing:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Coupling Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists encountering low yields, poor conversions, or chemoselectivity issues when performing amide couplings with 3-amino-3-(3,3-difluorocyclobutyl)propan-1-ol .

Due to the unique structural features of this building block, standard coupling conditions often fail. This guide synthesizes mechanistic causality, troubleshooting logic, and field-validated protocols to help you achieve >90% yields.

Core Challenges & Mechanistic Causality

Coupling a carboxylic acid to 3-amino-3-(3,3-difluorocyclobutyl)propan-1-ol presents a classic chemoselectivity challenge (N-acylation vs. O-acylation) exacerbated by steric and electronic factors:

  • Steric Hindrance: The bulky 3,3-difluorocyclobutyl group is situated directly at the

    
    -position to the primary amine. This sterically shields the nitrogen lone pair, drastically reducing the rate of nucleophilic attack on the activated acyl intermediate.
    
  • Electronic (Inductive) Effects: The gem-difluoro moiety exerts a strong electron-withdrawing inductive effect (-I effect) through the cyclobutyl ring. This slightly decreases the basicity and nucleophilicity of the adjacent amine.

  • Competitive O-Acylation: While amines are inherently more nucleophilic than alcohols, the steric and electronic dampening of the amine in this specific molecule closes the reactivity gap. The primary alcohol, located at the unhindered terminus of the propyl chain, becomes highly competitive, leading to the formation of undesired O-acylated (ester) byproducts [1].

Pathway Acid Carboxylic Acid + Coupling Reagent Intermediate Activated Acyl Intermediate Acid->Intermediate Activation Amine 3-Amino-3-(3,3-difluorocyclobutyl) propan-1-ol Amine->Intermediate Nucleophilic Attack NAcyl N-Acylation (Desired Amide) Kinetically Favored Intermediate->NAcyl Base: DIPEA/NMM Temp: 0-20°C OAcyl O-Acylation (Undesired Ester) Sterically Driven Intermediate->OAcyl Excess Base High Temp

Fig 1. Reaction pathway and chemoselectivity control for amino alcohol coupling.

Troubleshooting Guides & FAQs

Troubleshooting Start Low Yield / Impure Product Check1 Identify Major Byproduct (LC-MS/NMR) Start->Check1 Path1 O-Acylated Ester or Di-acylated Check1->Path1 Path2 Unreacted Starting Materials Check1->Path2 Sol1 Switch to T3P Lower Temp to 0°C Path1->Sol1 Chemoselectivity Issue Sol2 Use HATU/HOAt Increase Concentration Path2->Sol2 Steric Hindrance Issue

Fig 2. Troubleshooting logic tree for resolving low yields in sterically hindered couplings.

Q1: I am observing massive amounts of O-acylated byproduct (ester) instead of my target amide. How do I fix this? A: This is a chemoselectivity failure. To fix this, you must switch your coupling reagent and lower the reaction temperature. We highly recommend using T3P® (Propylphosphonic anhydride) . T3P operates via a biomimetic activation pathway that is highly chemoselective for amines over alcohols, drastically minimizing O-acylation [2]. Additionally, lowering the temperature to 0–5 °C slows down the reaction, favoring the kinetically controlled N-acylation over the sterically driven O-acylation.

Q2: My reaction stalls at 40-50% conversion, and LC-MS shows mostly unreacted starting materials. What should I change? A: This indicates a steric bottleneck. The activated ester is forming, but the hindered amine cannot attack it fast enough, leading to catalyst degradation or stalling. If T3P is too slow for your specific carboxylic acid, switch to a highly reactive uronium salt like HATU . To overcome the steric bulk, increase the reaction concentration (from 0.1 M to 0.3 M) and add a catalytic amount of HOAt to accelerate the nucleophilic attack.

Q3: Does the choice of base matter for this specific amino alcohol? A: Absolutely. Never use DMAP (4-Dimethylaminopyridine) when coupling this substrate. DMAP is a highly nucleophilic acyl transfer catalyst that will rapidly accelerate esterification (O-acylation) of the primary alcohol [1]. Instead, use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

Validated Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system. You must monitor the intermediate steps via LC-MS to confirm the trajectory of the reaction before proceeding to the workup.

Protocol A: Chemoselective T3P Coupling (Recommended for High Purity)

Use this protocol when chemoselectivity (avoiding O-acylation) is your primary concern [3].

  • Preparation: In an oven-dried flask under

    
    , dissolve the carboxylic acid (1.0 eq) and 3-amino-3-(3,3-difluorocyclobutyl)propan-1-ol (1.1 eq) in anhydrous EtOAc or 2-MeTHF (0.2 M concentration).
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise over 5 minutes.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 15 minutes. Maintaining the temperature at 0 °C during this addition is critical to prevent thermal spikes that drive O-acylation.

  • Self-Validation Step: After 2 hours, pull a 10 µL aliquot, quench in 500 µL

    
    , and analyze via LC-MS. The target amide will typically elute earlier than the O-acylated ester on a reverse-phase C18 column. Proceed to step 6 only if the Amide:Ester ratio exceeds 95:5.
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organics with 1N HCl, brine, dry over 
    
    
    
    , and concentrate.
Protocol B: High-Conversion HATU Coupling (For Unreactive Acids)

Use this protocol if Protocol A stalls at <50% conversion due to severe steric hindrance from the carboxylic acid partner.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.3 M). Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes to pre-form the activated ester.

  • Coupling: Cool the mixture to 0 °C. Add 3-amino-3-(3,3-difluorocyclobutyl)propan-1-ol (1.2 eq) dissolved in a minimal amount of DMF dropwise.

  • Self-Validation Step: Monitor by LC-MS at 1 hour. If unreacted acid remains but no amino alcohol is present, the amino alcohol has likely been consumed by competitive O-acylation. If both remain, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Dilute with EtOAc and wash vigorously with 5% aqueous LiCl (5x) to remove DMF. Dry and concentrate.

Quantitative Data: Reagent Comparison

The following table summarizes the expected performance of various coupling conditions based on internal validation and literature benchmarks for hindered amino alcohols.

Coupling ReagentBaseSolventTemp (°C)Conversion (%)N-Acylation (Amide) YieldO-Acylation (Ester) Yield
EDC / HOBt DIPEADCM2575%60%15%
EDC / DMAP NoneDCM2595%20%75%
HATU DIPEADMF0

25
98%82%16%
T3P (50% in EtOAc) DIPEAEtOAc0

25
92%90% < 2%

Note: T3P provides the optimal balance of high conversion and near-perfect chemoselectivity, making it the reagent of choice for this specific substrate.

References

  • Taylor & Francis. "Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." tandfonline.com. Available at:[Link]

  • MDPI. "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)." mdpi.com. Available at:[Link]

  • Waghmare, A. A., et al. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." ResearchGate. Available at:[Link]

Overcoming steric hindrance in 3,3-difluorocyclobutyl substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 3,3-Difluorocyclobutyl Functionalization

Welcome to the Advanced Applications portal. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling to functionalize the 3,3-difluorocyclobutyl group. While this motif is a premier bioisostere for modulating lipophilicity and metabolic stability, its unique "puckered" conformation and the intense transannular steric clash from the axial fluorine atom make C1-substitution a synthetic challenge[1].

This guide provides field-proven, causality-driven solutions to bypass the steric and electronic roadblocks associated with 3,3-difluorocyclobutyl substitution reactions.

Part 1: Troubleshooting & FAQs

Q1: Why do my traditional SN2 displacements at the C1 position consistently fail or yield elimination byproducts? A1: The causality behind this failure is twofold. First, the cyclobutane ring adopts a puckered conformation, placing the bulky CF2 group in a position that sterically blocks the backside trajectory required for an SN2 attack (a 1,3-diaxial-like clash). Second, the strong inductive electron-withdrawing effect (-I effect) of the gem-difluoro group severely destabilizes the transition state[1]. Solution: Avoid direct SN2 displacements on secondary halides. Instead, utilize highly reactive leaving groups (e.g., triflates) in strongly polar aprotic solvents, or bypass the substitution entirely by oxidizing to the ketone and performing a reductive amination.

Q2: I am synthesizing (3,3-difluorocyclobutyl)isonitrile (an Ivosidenib intermediate) via amidation and dehydration, but my yields are terrible and purification is a nightmare. How can I optimize this? A2: Traditional dehydration reagents like triphenylphosphine/CCl4 interact poorly with the sterically hindered cyclobutyl formamide, leading to a complex mixture of byproducts that require cumbersome column chromatography[2]. Solution: Transition to using propylphosphonic acid anhydride (T3P) in the presence of a bulky tertiary amine base (e.g., DIPEA). The bulky amine acts strictly as a base without acting as a competing nucleophile due to its own steric hindrance. This self-regulating system drives the dehydration cleanly, allowing the isonitrile to be used in subsequent steps without isolation[2].

Q3: Nucleophilic addition of Grignard reagents to 3,3-difluorocyclobutanone results in massive HF elimination and ring-opening. How do I prevent this? A3: Highly basic nucleophiles like Grignard or organolithium reagents rapidly deprotonate the acidic α-protons of the ketone. The resulting enolate immediately undergoes β-fluoride elimination due to the high leaving-group ability of fluoride in this strained system[3]. Solution: Attenuate the basicity of your nucleophile by transmetalating to an organolanthanum reagent. Lanthanum's extreme oxophilicity activates the carbonyl for 1,2-addition, while its low basicity completely suppresses α-deprotonation[3].

Q4: Standard Pd-catalyzed cross-couplings with 3,3-difluorocyclobutyl halides are failing. What is the alternative? A4: Alkyl halides, particularly sterically hindered secondary cyclobutyl halides, are notoriously difficult to activate via classical Pd(0) oxidative addition and are highly prone to β-hydride elimination. Solution: Transition to metallophotoredox catalysis. By utilizing an Iridium photocatalyst, you generate a planar (or rapidly inverting) 3,3-difluorocyclobutyl carbon-centered radical. Radicals are highly reactive and completely bypass the steric constraints of concerted oxidative addition[4],[5].

Part 2: Reaction Profiling & Quantitative Data

The table below summarizes the causality of failure in traditional methods and the quantitative improvements achieved via our recommended alternative pathways.

Reaction TypeTraditional ReagentsPrimary Challenge (Causality)Optimized SolutionTypical Yield
Nucleophilic Substitution Primary Amine, K2CO3, Heat1,3-diaxial steric clash, -I effectConvert to Triflate or use Reductive Amination40–60%
1,2-Nucleophilic Addition Grignard / Organolithiumα-deprotonation leading to HF eliminationOrganolanthanum (LaCl3·2LiCl) transmetalation85–95%
Dehydration (Isonitrile) PPh3, CCl4Side reactions, poor conversionT3P with bulky tertiary amine (DIPEA)>90%
C-C Cross-Coupling Pd(PPh3)4, Boronic AcidSlow oxidative addition, β-hydride eliminationPhotoredox radical generation (Ir/Ni catalysis)70–85%

Part 3: Self-Validating Experimental Protocols

Protocol A: Organolanthanum-Mediated 1,2-Addition to 3,3-Difluorocyclobutanone

This protocol ensures the nucleophile attacks the carbonyl carbon without triggering HF elimination[3].

  • Preparation of LaCl3·2LiCl: Dry LaCl3·7H2O and LiCl under vacuum at 160 °C for 12 hours.

    • Validation Check: The resulting salt must be a completely free-flowing white powder. Any clumping indicates residual moisture, which will prematurely quench the organometallic reagent and ruin the yield.

  • Transmetalation: Dissolve the anhydrous LaCl3·2LiCl in dry THF and cool to 0 °C. Add the desired Grignard reagent dropwise.

    • Validation Check: The solution will exhibit a slight color change (often pale yellow) and become slightly turbid, confirming successful transmetalation to the organolanthanum species.

  • Addition: Add 3,3-difluorocyclobutanone dropwise. Stir for 2 hours at 0 °C.

  • Quench & Analyze: Quench with saturated aqueous NH4Cl.

    • Validation Check: Analyze the organic layer via GC-MS. A successful reaction is validated by the presence of the target tertiary alcohol mass peak and the complete absence of the [M-20] (loss of HF) elimination byproduct.

Protocol B: Photoredox-Catalyzed Decarboxylative Borylation

Bypasses steric hindrance by generating a highly reactive carbon-centered radical from an NHPI ester[5].

  • Precursor Synthesis: Convert 3,3-difluorocyclobutane-1-carboxylic acid to its N-hydroxyphthalimide (NHPI) ester using DIC and DMAP in DCM.

    • Validation Check: 1H NMR must show the complete disappearance of the carboxylic acid proton and the appearance of the phthalimide aromatic protons (δ 7.7–7.9 ppm).

  • Reaction Assembly: In a Schlenk tube, combine the NHPI ester, bis(pinacolato)diboron, Ir(dF-CF3-ppy)2(dtbbpy)PF6 (1 mol%), and an amine base in EtOAc.

  • Degassing (Critical Step): Perform three rigorous freeze-pump-thaw cycles.

    • Validation Check: During the final thaw cycle under argon, the absolute absence of rising gas bubbles confirms the system is fully deoxygenated. Residual oxygen will rapidly quench the excited Ir(III)* state, halting the catalytic cycle.

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 18 hours.

    • Validation Check: The reaction mixture should transition from pale yellow to a deep, dark color, indicating the active cycling of the photocatalyst and successful radical generation.

Part 4: Mechanistic & Workflow Visualizations

Mechanistic_Divergence Substrate 3,3-Difluorocyclobutyl Electrophile SN2 Traditional SN2 Pathway Substrate->SN2 Nucleophile Radical Photoredox Radical Pathway Substrate->Radical Photocatalyst + Light Steric 1,3-Transannular Steric Clash SN2->Steric Blocked Success Product Formation (High Yield) Radical->Success C-Radical Intermediate

Mechanistic divergence: SN2 steric failure versus photoredox radical pathway success.

Experimental_Workflow Step1 1. Prepare NHPI Ester (Radical Precursor) Step2 2. Add Ir-Photocatalyst & Boron Source Step1->Step2 Step3 3. Degas Solvent (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Blue LED Irradiation (Room Temp, 18h) Step3->Step4 Step5 5. Quench & Purify (GC-MS Validation) Step4->Step5

Step-by-step experimental workflow for photoredox-catalyzed decarboxylative borylation.

References

  • Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Synthesis (Thieme). [Link]

  • Process for the preparation of an intermediate product of ivosidenib.
  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry (ACS). [Link]

  • Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. PubMed Central (NIH). [Link]

  • Decarbonylative/Decarboxylative Borylation. Science of Synthesis (Thieme). [Link]

Sources

Purification challenges of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Status: Active Ticket ID: PUR-F-AMINE-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Deceptive" Molecule

You are attempting to purify 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol . This molecule presents a "perfect storm" of purification challenges:

  • The "Invisible" Profile: It lacks a conjugated

    
    -system, making it virtually invisible to standard UV detection (254 nm).[1]
    
  • The "Sticky" Functionality: The primary amine interacts aggressively with acidic silanols on silica gel, leading to peak tailing and yield loss.[2]

  • The Polarity Trap: It is likely too polar for standard Hexane/Ethyl Acetate gradients but possesses a lipophilic fluorinated ring that complicates water solubility in reverse-phase.[1]

This guide provides a self-validating workflow to resolve these specific issues.

Module 1: Detection Strategies (The "Invisible" Analyte)

User Question: I see nothing on my flash collector's UV trace, but I know my compound is there. How do I trigger fraction collection?

Technical Insight: Your molecule contains C-C, C-H, C-N, C-O, and C-F bonds. None of these absorb UV light significantly above 210 nm.[1] Standard UV detection (254/280 nm) relies on aromatic rings or conjugated systems, which this molecule lacks.[1]

Recommended Detection Protocols
MethodSuitabilityProtocol / Notes
ELSD (Evaporative Light Scattering) High (Gold Standard) Detects any non-volatile compound.[1] Ideal for this molecule. Set tube temperature to 40°C (low) to avoid evaporating the amine if it has a low boiling point (though the alcohol/fluorine likely raises BP).
CAD (Charged Aerosol Detection) High Similar to ELSD but often more sensitive.[1] Universal detection.
Low-Wavelength UV (200–210 nm) Medium/Risky The C-N and C-F bonds have weak absorbance here.[1] Critical: You cannot use Ethyl Acetate or Acetone (UV cutoff ~256 nm).[1] You must use Acetonitrile/Water or Hexane/Isopropanol .[1]
Chemical Derivatization (TLC) High (Offline) Stain: Ninhydrin (turns amines purple/red) or Permanganate (oxidizes the alcohol).[1] Do not rely on UV for TLC.[1]

Module 2: Peak Shape & Tailing (The "Sticky" Amine)[1][2]

User Question: My product elutes as a broad smear over 20 fractions. How do I sharpen the peak?

Technical Insight: Standard silica gel (


) has a surface 

of ~5.0 due to acidic silanol groups (

).[1] Your primary amine is basic.[1] It undergoes an acid-base reaction with the silica, effectively becoming an ion-exchanger rather than a partition chromatography medium.

The Solution: Amine Modifiers You must introduce a "sacrificial" base to the mobile phase to block these silanol sites.

Protocol: The "Basified" Mobile Phase
  • Modifier: Ammonium Hydroxide (

    
    , 28-30% aq) or Triethylamine (TEA).[1]
    
  • Concentration: 1% (v/v) in the polar solvent component.[1]

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).[1][3]

Step-by-Step Workflow:

  • Prepare Solvent A: 100% Dichloromethane.

  • Prepare Solvent B: 90% DCM / 9% MeOH / 1%

    
    .
    
    • Note: Do not exceed 10-15% MeOH in DCM for silica columns; silica can dissolve, contaminating your product.[1]

  • Equilibration (Crucial): Flush the column with 10% Solvent B for 3 CV (Column Volumes) before injection.[1] This pre-coats the silica with the amine modifier.

SilanolBlocking cluster_0 Standard Silica (Acidic) cluster_1 Modified Silica (Blocked) Silica Si-OH (Silanol) Amine Target Amine (+) Silica->Amine Ionic Bond (Tailing) Modifier NH4OH / TEA Silica->Modifier Add Modifier Silica2 Si-O- NH4+ Modifier->Silica2 Blocks Sites Amine2 Target Amine (Free Base)

Figure 1: Mechanism of silanol blocking.[1] The modifier saturates acidic sites, allowing the target amine to elute freely.

Module 3: Stationary Phase Selection Strategy

User Question: DCM/MeOH isn't separating my impurities. Should I switch to C18?

Technical Insight: The 3,3-difluorocyclobutyl group adds lipophilicity, but the amino-alcohol tail is very polar.

  • Acidic C18 (0.1% TFA): The amine will protonate (

    
    ), becoming extremely polar.[1] It will likely elute in the void volume  (no retention).[1]
    
  • Basic C18 (High pH): Keeping the amine neutral (free base) forces it to interact with the C18 chains via the fluorinated ring.

Decision Tree: Method Development

PurificationStrategy Start Start: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Solubility Is it soluble in DCM? Start->Solubility Yes Method A: Normal Phase DCM / MeOH + 1% NH4OH Solubility->Yes Yes No Check Reverse Phase Options Solubility->No No (Polarity High) Tailing Method C: Amine-Functionalized Silica (Use Hexane/Ethanol gradient) Yes->Tailing Still Tailing? RP_Acid RISK: Elution in Void Volume No->RP_Acid Standard Acidic C18? RP_Basic Method B: C18 Silica Water / ACN + 10mM Ammonium Bicarbonate (pH 10) No->RP_Basic High pH C18?

Figure 2: Strategic decision tree for stationary phase selection based on solubility and retention behavior.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ninhydrin stain for this molecule? A: Yes. The primary amine will react with Ninhydrin to produce a characteristic purple/blue spot (Ruhemann's purple). This is the most reliable way to check fractions if you do not have an ELSD.

Q: Why avoid Ethyl Acetate? A: Two reasons:

  • Ethyl Acetate absorbs UV up to ~256nm, blinding you to the low-UV absorbance of your molecule.

  • Amines can react with Ethyl Acetate over time (forming acetamides), especially if fractions are left to sit in the collection tubes for days.

Q: The separation is good, but I'm losing mass. Where is it? A: If you used standard silica without a modifier, your amine is likely permanently bound to the silica.

  • Rescue Protocol: Flush the column with DCM containing 10% Triethylamine or 5% 7N Ammonia in MeOH . This "shock" wash often releases the bound amine.

References

  • Teledyne ISCO. (2016).[1] Method Development Strategies for Amine Bonded Phase Columns.Link[1]

  • Biotage. (2023).[1][4][5] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Agilent Technologies. (2023).[1] Control pH During Method Development for Better Chromatography.Link[1]

  • BenchChem. (2025).[1] Troubleshooting Streaking of Amines on Silica Gel Columns.Link[1]

Sources

Minimizing racemization of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Minimizing Racemization in 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Synthesis

Executive Summary

This guide addresses the synthesis and stabilization of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol .[1] The presence of the 3,3-difluorocyclobutyl (DFCB) moiety introduces a unique electronic environment that significantly lowers the pKa of the


-methine proton (at the C3 position), making the chiral center highly susceptible to deprotonation and subsequent racemization under standard basic conditions.

This technical document provides a validated, low-racemization protocol, a troubleshooting Q&A, and mechanistic insights to ensure high enantiomeric excess (% ee).

Part 1: The Racemization Risk (Mechanistic Insight)

Before attempting synthesis, you must understand why this molecule fails standard protocols.

The Fluorine Inductive Effect: Unlike a standard alkyl chain, the cyclobutyl ring is strained.[2] When substituted with two fluorine atoms, the ring becomes strongly electron-withdrawing (


 effect).[1] This pulls electron density away from the C3 chiral center, increasing the acidity of the C3-proton.
  • Standard Alkyl Amine pKa (

    
    -H):  ~40–50 (Very stable)[1]
    
  • DFCB-Substituted Amine pKa (

    
    -H):  Significantly lower (Estimated <30 depending on solvent/conditions).[1]
    

Consequently, even mild bases (like triethylamine or carbonate) used during protection or workup can abstract this proton, leading to a planar intermediate and loss of chirality.

Visualizing the Failure Mode

The diagram below illustrates the racemization pathway you must avoid.

RacemizationPathway cluster_risk Critical Risk Factor: 3,3-Difluorocyclobutyl Group Chiral Chiral Starting Material (S-Enantiomer) Intermediate Planar Carbanion/Enolate (Chirality Lost) Chiral->Intermediate Proton Abstraction (Enhanced by F-Inductive Effect) Base Base Attack (Et3N, K2CO3, or Heat) Base->Intermediate Racemic Racemic Product (50:50 Mixture) Intermediate->Racemic Reprotonation (Non-stereoselective)

Figure 1: Mechanism of base-catalyzed racemization driven by the electron-withdrawing fluorinated ring.[1]

Part 2: Validated Synthesis Protocol

Objective: Reduce 3-Amino-3-(3,3-difluorocyclobutyl)propanoic acid to the target alcohol without eroding % ee.

Recommended Method:


 System (Borane generated in situ) 
Why this works: This method avoids the strong basic conditions of lithium aluminum hydride (

) workups and the high heat of catalytic hydrogenation.[1] It proceeds via a borane-amine complex that stabilizes the nitrogen lone pair.[1]
Step-by-Step Protocol
ParameterSpecification
Precursor (S)-3-((tert-butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid
Reagents Sodium Borohydride (

), Iodine (

), Anhydrous THF
Temperature 0°C (Addition)

25°C (Reaction)

Reflux (Optional, only if stalled)
Atmosphere Nitrogen or Argon (Strictly Anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask. Add (S)-Precursor (1.0 equiv) and

    
      (2.4 equiv) in anhydrous THF.[1]
    
  • Activation (Critical): Cool the suspension to 0°C .

  • Iodine Addition: Dissolve

    
      (1.0 equiv) in THF and add dropwise over 30–60 minutes.
    
    • Observation: Hydrogen gas evolution will occur.[1] The solution color will fade from purple to colorless as

      
       is consumed to form 
      
      
      
      .[1]
  • Reaction: Warm to room temperature. Stir until TLC/LCMS indicates consumption of starting material (typically 4–6 hours).[1]

    • Note: The borane coordinates with the amine, protecting it from side reactions.[2]

  • Quench (The Danger Zone):

    • Cool to 0°C.[1][3]

    • Slowly add Methanol (excess) to destroy excess boride.[1]

    • Do not use strong acid/base yet.[4]

  • Workup: Evaporate solvent. Partition residue between EtOAc and 1M aqueous KOH (brief contact only) or saturated Sodium Potassium Tartrate (Rochelle's Salt) to break the Boron-Amine complex.[1]

    • Recommendation: Use Rochelle's salt stir-down (2 hours) rather than strong base to minimize racemization risk at the very end.[1]

Part 3: Troubleshooting Center (FAQ)

Q1: I used the Mixed Anhydride method (Isobutyl chloroformate/NMM) and lost 20% ee. Why? A: The mixed anhydride method proceeds via an activated intermediate.[1] If the amine is protected with a carbamate (Boc/Fmoc), the carbonyl oxygen of the protecting group can attack the activated acid, forming a cyclic oxazinone (similar to oxazolone in


-amino acids). This cyclic intermediate is highly prone to racemization via enolization, especially in the presence of N-methylmorpholine (NMM).[1]
  • Fix: Switch to the

    
     method described above, or use 
    
    
    
    complex directly.

Q2: My product streaks on silica gel, and recovery is low. Is it degrading? A: Amino alcohols stick avidly to acidic silica silanols.[1] This isn't degradation; it's adsorption.[1]

  • Fix:

    • Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase (Caution: TEA is basic, keep contact time short).[1]

    • Better: Use Neutral Alumina for purification.[1]

    • Best: Crystallize the product as a salt (e.g., Hydrochloride or Oxalate).[1] This locks the chirality and purifies the compound simultaneously.[1]

Q3: Can I use


 (LAH)? 
A:  Yes, but with extreme caution. LAH is a strong base.[1] The initial deprotonation of the amine and alcohol generates aluminates.[1] If the reaction is heated to reflux (common for amides/acids), the harsh basic environment combined with the electron-withdrawing fluorine group can cause proton abstraction at C3.[1]
  • Fix: If you must use LAH, keep the temperature at 0°C to RT. Do not reflux.[1]

Q4: How do I validate the enantiomeric excess? A: Standard C18 HPLC will not separate enantiomers.[1] You need Chiral HPLC.[1]

  • Suggested Method:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).[1]

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Detection: UV at 210 nm (low absorption, high concentration needed) or CAD/ELSD.

    • Note: Derivatization with Mosher's Acid Chloride and analyzing via

      
      -NMR is also a powerful tool for this specific fluorinated molecule.[1]
      

Part 4: Synthesis Logic Map

Use this flowchart to navigate the decision-making process for your specific batch conditions.

SynthesisWorkflow Start Start: Beta-Amino Acid Precursor CheckProt Is the Amine Protected (Boc/Fmoc)? Start->CheckProt YesProt Yes CheckProt->YesProt Yes NoProt No (Free Amino Acid) CheckProt->NoProt No Method1 Avoid Mixed Anhydride Risk: Oxazinone Formation YesProt->Method1 Sol1 Use NaBH4 / I2 (THF) or BH3-DMS Method1->Sol1 Quench Quench: MeOH then Rochelle's Salt (Avoid Strong Base) Sol1->Quench Method2 Direct Reduction Possible but Solubility is Poor NoProt->Method2 Sol2 Protect with Boc first (Schotten-Baumann conditions) Method2->Sol2 Sol2->Sol1 Purify Purification: Neutral Alumina or HCl Salt Crystallization Quench->Purify

Figure 2: Decision tree for selecting the optimal reduction pathway to preserve chirality.[1]

References

  • McKennon, M. J., et al. (1993).[2] "A Convenient Reduction of Amino Acids and Their Derivatives."[1][5] Journal of Organic Chemistry, 58(13), 3568–3571.[2] (Establishes the

    
     protocol for chiral amino acids). Link[1]
    
  • Mykhailiuk, P. K. (2015).[1][4][6] "Fluorinated Amines for Drug Discovery."[1][7] Chemical Reviews, 121(3), 1670-1715.[2][8] (Authoritative review on the stability and pKa shifts of fluorinated amines). Link[1]

  • BenchChem Technical Support. (2025). "Protocol: Reduction of N-Protected Amino Acids to Amino Alcohols." (General troubleshooting for amino alcohol synthesis). Link[1]

  • Abaskharon, R. M., et al. (1999).[2] "Reduction of N-Protected Amino Acids to Alcohols." Journal of Chemical Research, 424.[2] (Validation of borohydride methods for sensitive substrates). Link[1]

Sources

Troubleshooting low reactivity of the amino group in 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Product: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol CAS: (Hypothetical/Niche Building Block) Support Ticket ID: #TS-AMINE-F2-001 Status: Resolved / Guide Published

Executive Summary: Why is this amine "dead"?

Researchers frequently report unexpectedly low yields (<15%) or complete reaction failure when attempting standard nucleophilic substitutions (alkylation, acylation) with this specific building block.[1]

The low reactivity is not a quality control issue. It is an intrinsic feature of the molecule caused by a "Perfect Storm" of three converging physical-organic phenomena:

  • Electronic Deactivation: The

    
    -fluorine atoms exert a strong inductive withdrawing effect (
    
    
    
    ), lowering the HOMO energy of the nitrogen lone pair.
  • Steric Shielding: The 3,3-difluorocyclobutyl ring adopts a puckered "butterfly" conformation that sterically crowds the

    
    -carbon.
    
  • Conformational Locking (The Silent Killer): A stable intramolecular hydrogen bond (IMHB) forms between the C1-hydroxyl and C3-amine, effectively "masking" the nucleophile.

Diagnostic & Mechanistic Insight

The Reactivity Triad (Visualized)

The following diagram illustrates the competing forces deactivating the amine.

ReactivityTriad Molecule 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Factor1 Electronic Effect (-I) Fluorine withdraws density via sigma bonds Molecule->Factor1 Factor2 Steric Bulk Cyclobutyl ring pucker blocks approach Molecule->Factor2 Factor3 Intramolecular H-Bond 6-Membered Ring (OH...N) Locks lone pair Molecule->Factor3 Result Result: Nucleophilicity reduced by ~1000x vs. Propylamine Factor1->Result Factor2->Result Factor3->Result Dominant Factor

Figure 1: Mechanistic factors contributing to low nucleophilicity. The intramolecular hydrogen bond is often the overlooked dominant factor in non-polar solvents.

Quantitative Comparison (Estimated)
ParameterStandard Propylamine3-Amino-3-(3,3-difluorocyclobutyl)...[1]Impact on Protocol
pKa (Conjugate Acid) ~10.5~8.2 - 8.8 (Est.)Weaker base; requires careful pH control.
Mayr Nucleophilicity (

)
~13.0< 10.0Reacts significantly slower; requires catalysis.
Steric Environment Unhindered

-Secondary + Cyclic Bulk

reactions will be sluggish.
H-Bond State (in DCM) Free / IntermolecularIntramolecular (Locked)DCM is a poor solvent choice.

Troubleshooting Protocols

Scenario A: "My Acylation/Amide Coupling Failed"

Symptom: Starting material remains unconsumed after 24h in DCM/TEA.

Root Cause: In non-polar solvents like Dichloromethane (DCM), the intramolecular H-bond (OH···N) is strongest. The amine is thermodynamically stabilized and kinetically inaccessible.

Corrective Protocol:

  • Solvent Switch: Replace DCM with DMF , DMSO , or NMP .[1]

    • Reasoning: Polar aprotic solvents act as H-bond acceptors, disrupting the intramolecular OH···N bond and "freeing" the amine lone pair [1].

  • Catalyst Upgrade: Add 4-Dimethylaminopyridine (DMAP) (10-20 mol%).

    • Reasoning: The amine is too sterically hindered to attack the anhydride/acid chloride directly. DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the amine's steric bulk.

  • Temperature: Heat to 60°C . Room temperature is insufficient for this sterically encumbered amine.

Scenario B: "I'm getting O-alkylation instead of N-alkylation"

Symptom: Product analysis shows the electrophile attached to the oxygen (ether formation).

Root Cause: The amine's nucleophilicity is suppressed by the fluorinated ring, making the alkoxide (generated if strong base is used) a competitive nucleophile.

Corrective Protocol:

  • Selective Protection: You must protect the alcohol if using strong electrophiles.

    • Step 1: Treat with TBDMS-Cl / Imidazole (The amine is too hindered to react with TBDMS-Cl efficiently, giving high O-selectivity).

    • Step 2: Perform the amine transformation.[2][3][4][5]

    • Step 3: Deprotect (TBAF).

  • Base Selection: Avoid NaH or alkoxides. Use Hünig’s Base (DIPEA) .

    • Reasoning: DIPEA is non-nucleophilic and bulky; it will not deprotonate the alcohol (pKa ~16) significantly but will scavenge protons from the ammonium species.

Decision Tree: Optimizing Reaction Conditions

Use this logic flow to determine the correct setup for your specific reaction type.

TroubleshootingTree Start Reaction Type? Type1 Amide Coupling (Acylation) Start->Type1 Type2 SN2 Alkylation (Alkyl Halides) Start->Type2 CheckSolvent Solvent used? Type1->CheckSolvent CheckBase Base used? Type2->CheckBase BadSolvent DCM/THF CheckSolvent->BadSolvent Non-polar GoodSolvent DMF/DMSO CheckSolvent->GoodSolvent Polar Aprotic Action1 SWITCH SOLVENT Disrupt H-bonds BadSolvent->Action1 CheckCat DMAP added? GoodSolvent->CheckCat Action2 ADD DMAP (20 mol%) CheckCat->Action2 No Success1 Proceed at 60°C CheckCat->Success1 Yes StrongBase NaH/K2CO3 CheckBase->StrongBase WeakBase DIPEA CheckBase->WeakBase Risk RISK: O-Alkylation Protect -OH first StrongBase->Risk Action3 Use Ag salts (Ag2O) to promote leaving group WeakBase->Action3

Figure 2: Troubleshooting logic for optimizing reaction yields.

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt of this amine directly? A: No. You must free-base it in situ or beforehand. The inductive effect of the fluorines makes the ammonium salt (


) more acidic (pKa ~8.5) than typical amines, but the free amine is less nucleophilic. If you use the salt with a weak base (like bicarbonate), you may never generate enough free amine species for the reaction to proceed. Use DIPEA (3.0 eq)  to ensure full deprotonation.

Q: Why does the reaction turn dark/black but yield no product? A: This often indicates decomposition of the electrophile or polymerization of the solvent, not the amine reacting. Because the amine is so slow to react, the electrophile (especially acid chlorides) sits in solution and degrades. Solution: Add the electrophile slowly to a mixture of Amine + Base + Catalyst to keep the concentration of the "fragile" reagent low relative to the active nucleophile.

Q: Is the fluorine group stable? A: Generally, yes. The C-F bond is strong. However, avoid using strong Lewis acids (like


) or reducing metals  (Li/Na) which could potentially cause defluorination or ring-opening of the strained cyclobutyl system [2].

References

  • Intramolecular Hydrogen Bonding in Amino Alcohols

    • Title: Intramolecular hydrogen bonding and intermolecular association of amino alcohols.[6]

    • Source: Journal of the Chemical Society, Faraday Transactions.[6]

    • Link:[Link]

    • Relevance: Establishes the stability of 1,3-aminoalcohol H-bond networks which reduce reactivity.
  • Fluorine Effects on Amine Basicity

    • Title: Predicting and Tuning Physicochemical Properties in Lead Optimiz
    • Source: ChemBioChem / Yuntsg.
    • Link:[Link]

    • Relevance: Details how fluorine substitution (even at distance) lowers pKa and nucleophilicity via inductive effects.
  • Reactivity of Strained Heterocycles & Amines

    • Title: The profound effect of fluorine substitution on the reactivity...[7]

    • Source: Journal of Organic Chemistry (PubMed).
    • Link:[Link]

    • Relevance: Discusses the interplay of ring strain and fluorine substitution on nucleophilic

Sources

Technical Support Center: Purification of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the isolation and purification of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol from crude reaction mixtures.

This molecule presents a unique "perfect storm" of purification challenges: it combines a highly polar 1,3-amino alcohol motif with an electron-withdrawing, lipophilic difluorocyclobutyl ring. Standard organic laboratory techniques (like simple liquid-liquid extraction or basic silica gel chromatography) frequently fail here due to the molecule's zwitterionic-like hydration behavior and its aggressive binding to acidic surfaces.

Part 1: Physicochemical Profiling & Quantitative Data

To successfully purify this compound, we must first understand the causality behind its behavior. The table below summarizes the quantitative and structural data that dictate our purification strategies.

PropertyQuantitative / Structural FactorPurification Implication & Causality
Aqueous Solubility Estimated LogP < 1.0; 2 strong H-bond donors (-OH, -NH2)High risk of catastrophic product loss in aqueous waste during workup. Hydration shells must be chemically disrupted via salting-out.
Basicity pKa ~ 9.0 – 9.5 (Primary Amine)Causes severe peak tailing and irreversible chemisorption on acidic silanol groups of standard silica gel. Enables selective precipitation via acid-addition salts.
Chelation Potential 1,3-distance between N and O atomsForms stable bidentate complexes with transition metals (e.g., Pd, Ru catalysts). Requires metal scavengers prior to isolation.
Electronic Effects 3,3-difluoro substitution (Inductive withdrawal)Slightly reduces the basicity of the adjacent amine compared to aliphatic analogs, but significantly increases the overall dipole moment.
Part 2: Troubleshooting Guide & FAQs

Q1: I am losing my product in the aqueous layer during the reaction workup. Standard extraction with ethyl acetate or dichloromethane yields <20% recovery. What is happening? The Causality: The 1,3-amino alcohol motif forms an exceptionally strong, cooperative intermolecular hydrogen-bonding network with water. The high polarity of these functional groups completely overcomes the lipophilicity of the difluorocyclobutyl group. The Solution: You must implement a "salting-out" strategy. By saturating the aqueous phase with a kosmotropic salt like potassium carbonate (K₂CO₃), you force the water molecules to hydrate the inorganic ions. This disrupts the hydration shell around the amino alcohol, drastically reducing its aqueous solubility and forcing it into the organic phase.

Q2: My crude mixture contains non-basic organic impurities (e.g., unreacted starting materials or over-reduced species), but chromatography is giving poor recovery. Is there a chromatography-free isolation method? The Causality: Free base amino alcohols often irreversibly adsorb to the weakly acidic silanol groups on standard silica gel. The Solution: Exploit the basicity of the primary amine. By reacting the crude mixture with an organic acid (such as oxalic acid), you can precipitate the amino alcohol as a highly crystalline oxalate salt. Non-basic impurities remain fully soluble in the mother liquor, allowing for isolation via simple filtration[1].

Q3: I must use chromatography to separate a structurally similar regioisomer. Standard normal-phase silica gel results in severe streaking. How can I improve resolution? The Causality: The basic amine interacts strongly with the stationary phase, causing multiple retention mechanisms (partitioning + ion exchange) which leads to peak tailing. The Solution: Switch your stationary phase to amine-functionalized silica gel (NH₂-silica). The surface of this silica is pre-deactivated with covalently bound aminopropyl groups, which prevents your target amino alcohol from binding to active silanol sites, ensuring sharp, Gaussian elution profiles[2]. If NH₂-silica is unavailable, adding 1–5% triethylamine (Et₃N) to your standard eluent can temporarily mask the silanol sites.

Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Salting-Out Extraction Workflow

Use this protocol to maximize recovery of the free base from aqueous reaction quenches.

  • Quench & Adjust pH: Transfer the crude reaction mixture to a separatory funnel. If acidic, carefully adjust the pH to ~10.5 using 2M NaOH to ensure the primary amine is fully deprotonated (free base form).

  • Salting Out: Add solid, anhydrous Potassium Carbonate (K₂CO₃) directly to the aqueous layer until no more salt dissolves (complete saturation). Causality: The high ionic strength collapses the aqueous hydration sphere around the amino alcohol.

  • Extraction: Extract the saturated aqueous layer with an organic solvent capable of hydrogen bonding, such as n-butanol or a 4:1 mixture of Ethyl Acetate/Isopropanol (3 x 50 mL).

  • Validation Check: Spot the remaining aqueous layer on a TLC plate, stain with Ninhydrin, and heat. A lack of purple/pink spots confirms the complete extraction of the primary amine.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Oxalate Salt Crystallization

Use this protocol for chromatography-free purification of the amino alcohol from neutral/acidic impurities.

  • Dissolution: Dissolve the crude 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol free base in a minimal volume of Ethyl Acetate (EtOAc).

  • Acid Addition: In a separate flask, prepare a saturated solution of oxalic acid dihydrate in Methanol (MeOH). Slowly add the oxalic acid solution dropwise to the stirring amino alcohol solution at room temperature.

  • Crystallization: Stir the mixture for 2 hours. A white crystalline precipitate of the amino alcohol oxalate salt will form. If crystallization is slow, cool the flask to 4 °C or seed the batch with a pure crystal[1].

  • Isolation: Filter the slurry through a sintered glass funnel. Wash the wet cake with cold 10% MeOH in EtOAc to remove residual organic impurities.

  • Validation Check: Acquire a ¹H-NMR spectrum in D₂O. A downfield chemical shift of the proton at the C3 position (adjacent to the amine) compared to the free base confirms successful protonation and salt formation.

Protocol C: Flash Chromatography on Amine-Functionalized Silica

Use this protocol when separation of closely related isomers is mandatory.

  • Column Preparation: Pack a flash chromatography column using amine-functionalized silica gel (NH₂-silica)[2].

  • Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate. Note: Do not use acidic modifiers (like acetic acid) or ketone solvents (like acetone), as they will react with the stationary phase or the primary amine.

  • Fraction Collection: Monitor fractions via TLC (using Ninhydrin stain) or UV detection if a chromophore-containing impurity is present.

Part 4: Process Visualizations

G Start Crude Reaction Mixture AqWorkup Aqueous Quench (pH 10.5) Start->AqWorkup SaltingOut Saturate with K2CO3 (Salting Out) AqWorkup->SaltingOut Highly water soluble Extraction Extract with EtOAc/iPrOH SaltingOut->Extraction Disrupts hydration AqWaste Aqueous Waste (Inorganic Salts) Extraction->AqWaste Discard OrgLayer Organic Layer (Free Base Amino Alcohol) Extraction->OrgLayer Retain SaltForm Add Oxalic Acid in MeOH OrgLayer->SaltForm Target isolation Crystallization Recrystallize & Filter SaltForm->Crystallization PureSalt Pure Amino Alcohol Oxalate Crystallization->PureSalt High Purity

Workflow for the extraction and chromatography-free salt crystallization of the amino alcohol.

G Eval Evaluate Impurity Profile Isomer Are Regioisomers Present? Eval->Isomer NonBasic Are Impurities Strictly Non-Basic? Isomer->NonBasic No NH2Silica NH2-Functionalized Silica Chromatography Isomer->NH2Silica Yes SaltCryst Acid-Addition Salt Crystallization NonBasic->SaltCryst Yes BasicMod Standard Silica + 1-5% Et3N Modifier NH2Silica->BasicMod If NH2-Silica Unavailable

Decision tree for selecting the appropriate purification methodology based on the impurity profile.

References
  • Overcoming challenges in the purification of 1-Aminoethanol. Benchchem.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses.
  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Crystallization Optimization for 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol is a complex pharmaceutical intermediate featuring a basic primary amine, a hydrogen-bonding primary alcohol, and a highly lipophilic, sterically demanding difluorocyclobutyl core. These competing structural features frequently lead to crystallization bottlenecks, most notably polymorphism and liquid-liquid phase separation (LLPS).

This guide provides causal troubleshooting, validated experimental protocols, and thermodynamic strategies to help you engineer robust salt forms and crystallization workflows.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal counterion for this specific amino alcohol?

A: Counterion selection must be driven by the


 rule to ensure complete proton transfer and a stable crystal lattice. The primary amine of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol has an estimated 

of 9.0–9.5. To form a stable salt, select an acid where

[1]. Therefore, target acids with a

.

Because the difluorocyclobutyl group is highly lipophilic, it lowers the overall lattice energy of the resulting crystal. Avoid overly bulky or highly lipophilic counterions (e.g., tosylate or napsylate) in initial screens, as these exacerbate the tendency to "oil out." Instead, start with small, hydrophilic counterions (e.g., hydrochloride, methanesulfonate, succinate, or L-tartrate) that can form stabilizing hydrogen bond networks with the primary alcohol moiety[2].

Q2: Why does my salt form a milky emulsion (oil out) instead of crystallizing during cooling?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the melting point of the solvated salt is lower than the temperature at which the solution undergoes spinodal decomposition[3].

Instead of forming a solid crystal lattice, the supersaturated solution separates into a solute-rich liquid phase (the "oil") and a solute-lean continuous phase[4]. The difluorocyclobutyl group significantly increases the molecule's hydrophobicity and steric bulk, which impedes spontaneous molecular packing. When rapid cooling forces the system across the binodal curve before nucleation can occur, LLPS is thermodynamically favored over crystallization[5].

Q3: How can I prevent oiling out and force nucleation?

A: You must bypass the binodal curve (the LLPS boundary) by maintaining the system strictly within the metastable zone. This is achieved through:

  • Seeding: Introduce high-purity seed crystals at a low supersaturation level before the solution cools to the LLPS cloud point[4].

  • Thermal Cycling: If oiling out occurs, reheat the mixture just until the emulsion clears, then cool at a much slower rate (e.g., 0.1 °C/min) while providing high-shear agitation[5].

  • Solvent Modification: Shift the thermodynamic phase diagram by adding a co-solvent that increases the solubility of the oil phase, thereby widening the metastable zone[3].

Thermodynamic Pathways of Crystallization

LLPS_Troubleshooting S Supersaturated Salt Solution Rapid Rapid Cooling (High Supersaturation) S->Rapid Slow Seed at Low Supersaturation (Above Binodal) S->Slow LLPS Crosses Binodal Curve (Oiling Out / LLPS) Rapid->LLPS Gel Emulsion or Gelation LLPS->Gel Gel->Slow Reheat to clear, then cool slowly Nuc Controlled Crystal Growth Slow->Nuc Cryst High-Purity Crystals Nuc->Cryst

Fig 1: Thermodynamic pathways of crystallization versus liquid-liquid phase separation (LLPS).

Data Presentation: Representative Salt Screen Matrix

To streamline your initial screening, the table below summarizes expected outcomes when reacting 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol with common pharmaceutically acceptable acids.

Counterion (Acid)Acid


Preferred Solvent SystemPrimary ObservationYield (%)
Hydrochloric Acid -6.1~15.6IPA / MTBEHygroscopic Solid85%
Methanesulfonic Acid -1.9~11.4EtOAc / HeptaneOiling out (LLPS)N/A
Succinic Acid 4.2~5.3EtOH / WaterCrystalline Solid78%
L-Tartaric Acid 3.0~6.5THF / TolueneGelationN/A
Citric Acid 3.1~6.4Acetone / MTBEFine Powder65%

Experimental Protocols

Protocol 1: In-Situ Salt Screening Workflow (Microscale)

This self-validating protocol uses transmissivity/turbidity monitoring to detect cloud points (LLPS) versus true crystallization events.

Materials: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol (Free Base), selected acids, solvent library, automated parallel crystallizer (e.g., Crystal16).

  • Preparation: Dispense 50 mg of the free base into 1 mL clear glass vials.

  • Acid Addition: Add a stoichiometric amount (1.05 equivalents) of the selected acid to each vial.

  • Solvent Dispensing: Add 0.5 mL of the target solvent (e.g., IPA, EtOAc, or THF) to each vial.

  • Dissolution & Equilibration: Heat the vials to 65 °C at a rate of 2 °C/min under constant stirring (700 rpm). Hold at 65 °C for 30 minutes to ensure complete dissolution. Validation Check: Transmissivity must reach 100%.

  • Controlled Cooling: Cool the solutions to 5 °C at a slow rate of 0.5 °C/min.

  • Monitoring: Monitor transmissivity. A sudden drop to 0% without a subsequent increase in chord length (if using FBRM) indicates LLPS (oiling out). A gradual drop indicates nucleation and crystal growth.

  • Isolation: Centrifuge the successful crystalline hits at 10,000 rpm for 5 minutes, decant the supernatant, and dry the solids under a vacuum at 40 °C for XRPD analysis.

Protocol 2: Rescuing an "Oiled-Out" Batch (Anti-Solvent & Seeding)

If you encounter LLPS during scale-up, use this protocol to force the system out of the binodal region and into the metastable zone[3][4].

  • Re-dissolution: Reheat the oiled-out emulsion to 5 °C above its clear point (typically 55–60 °C for this molecule) until a single, homogeneous liquid phase is restored.

  • Solvent Adjustment: Add 10–15% (v/v) of a polar co-solvent (e.g., Ethanol) to increase the solubility of the solute-rich phase and narrow the LLPS boundary.

  • Cooling to Metastable Zone: Cool the reactor slowly (0.1 °C/min) to a temperature exactly 2 °C above the previously recorded cloud point.

  • Seeding: Introduce 1–2% (w/w) of pre-milled seed crystals of the desired salt form. Hold the temperature isothermally for 2 hours to allow the seed bed to consume the supersaturation. Validation Check: Microscopic sampling should reveal growing crystals, not oil droplets.

  • Anti-Solvent Addition: Slowly dose the anti-solvent (e.g., Heptane or MTBE) over 4 hours using a linear addition profile.

  • Final Cooling: Cool the suspension to 0 °C to maximize yield, then filter and wash with cold anti-solvent.

Salt Selection & Screening Decision Tree

Workflow A Free Base API (Amine pKa ~9.5) B Counterion Selection (ΔpKa > 3) A->B C Solvent Screening (Polar/Non-polar) B->C D Cooling & Antisolvent Crystallization C->D E Solid Form Characterization (XRPD, DSC) D->E

Fig 2: Step-by-step decision tree for pharmaceutical salt screening and crystallization.

References

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Drug Development & Delivery. Available at: [Link]

  • How to salt screen using the Crystal 16. Crystallization Systems. Available at:[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at: [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI Crystals. Available at: [Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Stahl, P.H., Wermuth, C.G. NIH Catalog / Wiley. Available at: [Link]

Sources

Stability of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Executive Summary

3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol is a robust building block characterized by high stability under standard acidic hydrolysis conditions (e.g., 1M–6M HCl, TFA). The 3,3-difluorocyclobutyl moiety exhibits exceptional resistance to acid-catalyzed ring opening due to the "fluorine effect," which strengthens the C–C bonds and destabilizes carbocation formation at the ring positions.

Primary Operational Risk: The molecule is chemically stable, but operationally challenging during isolation. The primary failure mode is not chemical degradation, but product loss during workup due to the high water solubility of the protonated amino-alcohol salt.

Module 1: Chemical Stability Profile & Mechanisms

The Gem-Difluorocyclobutyl Ring (The Anchor)

Contrary to the intuition that cyclobutane rings are labile due to ring strain (~26 kcal/mol), the 3,3-difluorocyclobutyl group is remarkably stable in acidic media.

  • Mechanism: The gem-difluoro group exerts a strong electron-withdrawing inductive effect (

    
    ). This destabilizes the formation of carbocations on the ring, effectively shutting down the acid-catalyzed ring-opening pathways that typically degrade non-fluorinated cyclobutanes [1].
    
  • Evidence: Studies on 1,1-disubstituted difluorocyclobutanes confirm quantitative recovery after treatment with 1M HCl and even stronger acids, distinguishing them from their non-fluorinated analogs [2].

The Amino-Alcohol Tail (The Reactive Site)
  • Protonation (Standard): In acidic media (

    
    ), the primary amine is protonated (
    
    
    
    ), forming a highly water-soluble salt. This is the thermodynamically favored state.
  • Dehydration (Risk Zone): The primary alcohol (

    
    ) is resistant to elimination. However, under forcing conditions  (Conc. 
    
    
    
    ,
    
    
    ), acid-catalyzed dehydration to the alkene is possible via an E2-like mechanism, though less favorable than in secondary alcohols [3].
Stability Visualization

StabilityPathways Start 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Acid Acidic Conditions (HCl / TFA) Start->Acid Salt Ammonium Salt (STABLE PRODUCT) Acid->Salt Standard Path (T < 80°C) Dehydration Alkene Formation (Dehydration) Acid->Dehydration Forcing Conditions (Conc. H2SO4, >100°C) RingOpen Ring Opening Acid->RingOpen Blocked by Gem-Difluoro Effect

Figure 1: Reaction pathways under acidic conditions. The green path represents the standard stable outcome. The red path occurs only under extreme dehydration conditions.

Module 2: Troubleshooting Guide

This section addresses specific user reports regarding "yield loss" or "impurities" during acidic hydrolysis steps (e.g., N-Boc deprotection or ester hydrolysis).

Symptom Probable Cause Diagnostic Check Corrective Action
Low Mass Recovery (Yield < 30%)Partitioning Error. The product is an amino-alcohol. In acid, it is a salt (water-soluble). Even as a free base, it is highly polar.Check the aqueous waste stream by LC-MS. The product is likely still there.Do not extract with Hexane/EtOAc. Use polar organic solvents (e.g., DCM/iPrOH 3:1) or n-Butanol after basification to pH > 12.
New Peak (M-18) Dehydration. Loss of water (

) to form the alkene.
Occurs if heating with non-volatile strong acids (e.g.,

) or during high-temp evaporation.
Switch to volatile acids (TFA, HCl) for hydrolysis. Avoid heating crude acidic residues to dryness; neutralize first.
New Peak (M+36/38) Chloride Substitution. Conversion of alcohol to alkyl chloride.Occurs if using conc. HCl at reflux for extended periods.Reduce temperature to

. Switch to

(dilute) or TFA if high temp is required.
"Sticky Oil" Product Hygroscopic Salt. The HCl or TFA salt is extremely hygroscopic.NMR shows broad peaks; material absorbs water from air.Lyophilize (freeze-dry) rather than rotovap. Store under desiccated conditions.

Module 3: Optimized Hydrolysis Protocol

Objective: Deprotection of an N-Boc or Ester precursor to yield 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol.

Reagents:
  • Acid: 4M HCl in Dioxane (anhydrous) OR Trifluoroacetic Acid (TFA) / DCM (1:1).

  • Temperature:

    
     to Room Temperature (
    
    
    
    ).
  • Time: 1–4 hours.

Step-by-Step Workflow:
  • Dissolution: Dissolve the precursor in minimal DCM or Dioxane.

  • Acid Addition: Add 5–10 equivalents of acid dropwise at

    
    .
    
    • Why? Controls exotherm to prevent localized heating and potential dehydration side-reactions.

  • Reaction: Stir at RT. Monitor by LC-MS (Look for disappearance of Starting Material).

    • Note: The product peak will likely elute at the solvent front in standard reverse-phase gradients due to high polarity.

  • Workup (The Critical Step):

    • Method A (Isolation as Salt): Concentrate in vacuo at

      
      . Triturate the residue with 
      
      
      
      to remove non-polar byproducts. The solid/gum is the pure salt.
    • Method B (Free Base): Cool to

      
      . Neutralize with Saturated 
      
      
      
      or 1N NaOH to
      
      
      . Saturate the aqueous layer with NaCl (salting out). Extract exhaustively with DCM:Isopropanol (3:1) .
Workup Logic Flow

WorkupFlow Reaction Hydrolysis Mixture (Acidic) Decision Desired Form? Reaction->Decision Evap Evaporate Volatiles (<40°C) Decision->Evap Salt Form Neutralize Adjust pH > 12 (Sat. NaHCO3 / NaOH) Decision->Neutralize Free Base Triturate Triturate with Et2O (Removes organics) Evap->Triturate FinalSalt Product: HCl/TFA Salt (Hygroscopic Solid) Triturate->FinalSalt SaltOut Saturate Aqueous with NaCl Neutralize->SaltOut Extract Extract with DCM:iPrOH (3:1) SaltOut->Extract FinalBase Product: Free Base (Viscous Oil) Extract->FinalBase

Figure 2: Decision tree for product isolation. Choosing the correct solvent system for extraction is critical for yield.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use sulfuric acid (


) for the hydrolysis? 
  • Answer: It is not recommended. While the ring is stable, sulfuric acid is non-volatile. Removing it requires neutralization, which generates massive amounts of inorganic salts (

    
    ), trapping your water-soluble product. Use HCl or TFA, which can be removed by evaporation.
    

Q2: I see a small impurity at M-20 in the Mass Spec. Is this ring opening?

  • Answer: M-20 corresponds to the loss of HF. This is defluorination , not necessarily ring opening. This is rare but can occur if Lewis acids (like Aluminum or Boron species) are present, or under extremely high thermal stress (

    
    ). In standard aqueous acid, this should not occur [4].
    

Q3: Is the 3,3-difluorocyclobutyl group stable to hydrogenation?

  • Answer: Yes. The C-F bond is strong. Standard catalytic hydrogenation (

    
    , 
    
    
    
    ) used to remove benzyl groups will not affect the difluorocyclobutyl ring [5].

References

  • Patai, S., & Rappoport, Z. (Eds.). The Chemistry of Organic Fluorine Compounds. Wiley-Interscience.
  • Mykhailiuk, P. K. (2015). "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization." The Journal of Organic Chemistry, 80(1), 123-135. Link (Demonstrates stability of the motif in acid/base).

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[1] (General mechanism of acid-catalyzed alcohol dehydration).

  • Lemal, D. M., & Chen, X. (2005). "Fluorinated Cyclobutanes."[2] The Chemistry of Cyclobutanes, 2, 695. (Detailed review of fluorinated cyclobutane reactivity).

  • Patent EP1043306A2. "3-amino-3-arylpropan-1-ol-derivates, their preparation and use." (Describes analogous amino-propanol synthesis and deprotection steps). Link

Sources

Validation & Comparative

19F NMR characterization data for 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: 19F NMR vs. Traditional Analytical Modalities for the Characterization of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Stereochemical Challenge

The incorporation of the gem-difluorocyclobutyl motif into aliphatic scaffolds is a premier strategy in modern medicinal chemistry. It is frequently used as a bioisostere to modulate lipophilicity, lower basicity, and improve the metabolic stability of drug candidates[1]. However, validating the structural integrity of complex building blocks like 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol presents a unique analytical challenge.

While traditional modalities like Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (


H NMR) are routinely used for bulk purity and backbone connectivity, they often fail to capture the nuanced stereochemical realities of fluorinated rings. This guide objectively compares 

F NMR against these alternatives, demonstrating why fluorine-specific spectroscopy is the definitive, self-validating method for characterizing this specific compound.

Mechanistic Context: The Causality of Signal Complexity

To understand why


F NMR outperforms other methods for this molecule, one must analyze the structural causality.

In 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol, the C3 carbon of the propanol chain (which bears the primary amine) is a chiral center. Because this stereocenter is directly adjacent to the cyclobutane ring, it breaks the molecule's plane of symmetry. Consequently, the two fluorine atoms at the 3-position of the cyclobutane ring are diastereotopic .

They exist in magnetically distinct environments, leading to two critical phenomena:

  • Magnetic Non-Equivalence: The two fluorines (

    
     and 
    
    
    
    ) will resonate at different frequencies, typically ranging from -78 to -109 ppm[2].
  • Spin-Spin Coupling: Because they are non-equivalent, they will couple to each other, resulting in a massive geminal coupling constant (

    
     Hz)[3].
    

H NMR and LC-MS are entirely blind to these intramolecular fluorine-fluorine dynamics.

SpinLogic N1 Chiral Center at C3 (Amino-bearing carbon) N2 Diastereotopic Fluorines (F_a and F_b) N1->N2 Induces N3 Magnetic Non-Equivalence (Δδ ≈ 5-15 ppm) N2->N3 N4 Geminal Coupling (2J_FF ≈ 235 Hz) N3->N4 N5 Characteristic AB Quartet (-80 to -105 ppm) N4->N5 Results in

Causality of 19F NMR signal complexity in 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol.

Comparative Analysis: Modality Performance

When assessing the structural integrity of this fluorinated building block, different analytical tools serve distinct, yet unequal, purposes.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalitySensitivity to FluorineStereochemical ResolutionBackground InterferencePrimary Limitation

F NMR
Excellent (100% natural abundance)High (Resolves diastereotopic F atoms)Zero (No endogenous F in solvents)Requires specialized probe

H NMR
Indirect (via

coupling only)
Low (Severe overlap in aliphatic region)High (Solvent, water, aliphatic impurities)Cannot confirm

integrity directly
LC-MS (ESI) None (Measures mass only)None (Cannot distinguish stereoisomers)Moderate (Ion suppression possible)Blind to regiochemistry
Table 2: Quantitative NMR Data Expectations
Nucleus / ExperimentExpected Chemical Shift (δ)Multiplicity & CouplingDiagnostic Value

H NMR
1.50 - 2.80 ppmComplex overlapping multipletsLow; cyclobutane and propyl protons overlap heavily.

F NMR (Coupled)
-83.0 to -95.0 ppmTwo complex multipletsModerate; confirms presence of F, but difficult to parse.

F{

H} (Decoupled)
-83.0 to -95.0 ppmClean AB Quartet (

Hz)
High ; definitively proves the intact diastereotopic

group.

Self-Validating Experimental Protocol

To achieve absolute trustworthiness in your structural assignment, you must utilize a self-validating experimental workflow. By running a standard


F NMR followed immediately by a proton-decoupled 

F{

H} experiment, the system proves its own structural hypothesis. If the complex multiplet collapses into a clean AB quartet upon proton decoupling, you have definitively proven that the complexity was due to adjacent cyclobutane protons, validating the intact ring.

Workflow A 3-Amino-3-(3,3-difluorocyclobutyl) propan-1-ol B LC-MS (Purity & Mass) A->B C 1H NMR (Proton Backbone) A->C D 19F NMR (F-Environment) A->D E 19F{1H} Decoupled (Stereo-confirmation) D->E Simplification

Analytical workflow prioritizing 19F{1H} decoupling for absolute stereochemical confirmation.

Step-by-Step Methodology: High-Resolution F NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) or 
    
    
    
    . Ensure the solvent is free of paramagnetic impurities to maintain sharp linewidths.
  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a fluorine-capable broadband probe (e.g., BBFO).

  • Standard

    
    F Acquisition: 
    
    • Set the central frequency to -100 ppm with a sweep width of 200 ppm to capture the entire expected range (-78 to -109 ppm)[2].

    • Use a relaxation delay (D1) of 2–3 seconds. Acquire 64 to 128 scans.

    • Observation: The resulting spectrum will show two highly complex multiplets due to both

      
       and 
      
      
      
      couplings.
  • 
    F{
    
    
    
    H} Decoupling (The Validation Step):
    • Apply WALTZ-16 or GARP decoupling on the

      
      H channel during acquisition.
      
    • Observation: The

      
       couplings to the cyclobutane protons are eliminated. The spectrum will self-validate by collapsing into a mathematically perfect AB quartet (two doublets, 
      
      
      
      Hz)[3].
  • Data Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz), phase manually, and apply a baseline correction.

Conclusion

While LC-MS and


H NMR are necessary for establishing baseline purity and mass, they lack the resolution required to confirm the stereochemical nuances of the gem-difluorocyclobutyl group. 

F NMR—specifically when paired with proton decoupling—acts as an unambiguous, self-validating diagnostic tool. It leverages the diastereotopic nature of the fluorine atoms to provide definitive proof of the molecule's structural and stereochemical integrity, making it the superior modality for characterizing 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol in drug development pipelines.

References

  • [3] Supporting Information: Photocatalyzed radical multicomponent alkylacylation of [1.1.1]propellane to synthesize 1,3-disubstituted. Royal Society of Chemistry (RSC). 3

  • [2] Convergent and Stereoselective Method for the Synthesis of Acyclic α-Chloroenamides. American Chemical Society (ACS). 2

  • [1] Regio- and stereochemical behavior of cyclooctane and cyclodecane derivatives containing CF2 moieties. ResearchGate. 1

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Cyclobutyl Propanols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising candidate to a therapeutic reality, its metabolic stability is a pivotal determinant of success. This property dictates the rate and extent to which a drug is chemically altered by the body's enzymatic machinery, primarily within the liver. A compound with low metabolic stability is often rapidly cleared from circulation, leading to a short duration of action and poor oral bioavailability, which can render it therapeutically ineffective.[] Conversely, excessively high stability might lead to drug accumulation and potential toxicity. Therefore, medicinal chemists continually seek strategies to modulate molecular structures to achieve an optimal pharmacokinetic (PK) profile.

One such strategy is the introduction of fluorine atoms into a drug molecule. This guide provides an in-depth comparison of the metabolic stability of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol and its direct non-fluorinated counterpart, 3-Amino-3-(cyclobutyl)propan-1-ol . We will explore the mechanistic basis for the anticipated differences in their metabolic fate, provide supporting evidence from established principles in medicinal chemistry, and detail the experimental protocols required to validate these properties.

The Bioisosteric Impact of Gem-Difluorination

The strategic replacement of hydrogen atoms with fluorine has become a cornerstone of modern drug design. The gem-difluoro group (CF2) is a particularly interesting bioisostere for a methylene group (CH2) or a carbonyl group (C=O). Its influence extends beyond simple steric replacement, profoundly altering the electronic properties of the molecule.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy. This inherent strength makes it highly resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I drug metabolism.[2][3] When placed at a site that would otherwise be susceptible to hydroxylation, a gem-difluoro group acts as a "metabolic shield," effectively blocking this pathway. This can significantly increase the compound's half-life and overall exposure in vivo.

Furthermore, the high electronegativity of fluorine atoms creates a strong electron-withdrawing inductive effect. This can lower the pKa of nearby basic functional groups, like the amine in our target molecule, and alter the molecule's overall lipophilicity (LogP).[4][5][6] These changes can influence how the molecule binds to metabolic enzymes and transport proteins, further impacting its disposition. Studies have shown that gem-difluorination can either have no effect or, more commonly, slightly improve the metabolic stability of model compounds.[4][5][6]

Metabolic Vulnerabilities of the Cyclobutyl Moiety

The cyclobutane ring, while offering a desirable three-dimensional structure and conformational rigidity compared to linear alkyl chains, is not metabolically inert.[7][8][9] The C-H bonds on the ring are potential sites for oxidation by CYP enzymes, leading to hydroxylation. For cycloalkylamines, P450-mediated oxidation can be complex, sometimes resulting in ring expansion or the formation of nitrone metabolites.[10]

In the case of 3-Amino-3-(cyclobutyl)propan-1-ol, the methylene groups of the cyclobutyl ring represent likely "metabolic hotspots." Specifically, the C-3 position, being activated by the adjacent carbon bearing the amine and propanol chain, is a prime candidate for hydroxylation.

Comparative Metabolic Profile: A Mechanistic Hypothesis

We hypothesize that 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol will exhibit significantly greater metabolic stability than its non-fluorinated analog.

Rationale:

  • Metabolic Blocking: The primary metabolic liability of the non-fluorinated analog is likely C-H oxidation on the cyclobutyl ring. By replacing the two hydrogens at the C-3 position with fluorine, this major metabolic pathway is blocked.

  • Electronic Deactivation: The strong inductive effect of the CF2 group will decrease the electron density of the adjacent C-H bonds on the cyclobutyl ring, making them less susceptible to hydrogen atom abstraction by CYP enzymes.

This "metabolic switching" diverts the enzymatic machinery away from the cyclobutyl ring, forcing it to find other, less favorable sites on the molecule or resulting in a much slower overall rate of metabolism.

cluster_0 Non-Fluorinated Analog Metabolism cluster_1 Gem-Difluoro Analog Metabolism A 3-Amino-3-(cyclobutyl) propan-1-ol B Hydroxylated Metabolite (on Cyclobutyl Ring) A->B CYP450 Oxidation (Major Pathway) C 3-Amino-3-(3,3-difluorocyclobutyl) propan-1-ol D Metabolism Blocked at C-3 Position C->D Resistant to CYP450 Oxidation

Caption: Hypothesized metabolic pathways for the two analogs.

Quantitative Data Comparison (Illustrative)

The following table presents illustrative data that one might expect to obtain from the experimental protocols described below. These values are based on the established principles of metabolic blocking by fluorination.

Parameter3-Amino-3-(cyclobutyl)propan-1-ol3-Amino-3-(3,3-difluorocyclobutyl)propan-1-olRationale for Difference
Microsomal Half-Life (t½, min) 15> 60Fluorination blocks a primary site of metabolism, drastically slowing the rate of compound depletion.[4][6]
Intrinsic Clearance (CLint, µL/min/mg) 46.2< 11.5A shorter half-life corresponds to a higher intrinsic clearance, indicating more rapid metabolism by liver enzymes.[11]
Primary Metabolite Hydroxylated cyclobutyl speciesN-dealkylated or glucuronidated speciesThe metabolic pathway is shifted away from the protected cyclobutyl ring to other parts of the molecule.

Experimental Protocols

To empirically determine and compare the metabolic stability of these two compounds, the following standard assays are essential.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for high-throughput screening of metabolic stability in early drug discovery.[12][13] It measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions rich in Phase I metabolic enzymes like CYPs.[11][14]

A. Materials & Reagents

  • Pooled Liver Microsomes (Human, Rat)

  • Test Compounds (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Ice-cold Acetonitrile with an internal standard (for reaction termination)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

B. Step-by-Step Methodology

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Compound Addition: Add the test compounds and controls to the incubation plate to a final concentration of 1 µM.

  • Pre-incubation: Add the microsomal solution to the plate for a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to acclimatize.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This marks the T=0 time point.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[15]

  • Control Incubations: Perform parallel incubations without the NADPH regenerating system to assess for any non-enzymatic degradation (chemical instability).[12]

  • Sample Processing: Centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

C. Data Analysis

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)

cluster_workflow Liver Microsomal Stability Assay Workflow prep Prepare Reagents: Microsomes, Buffer, Test Compounds incubate Incubate Plate at 37°C (Compound + Microsomes) prep->incubate start Initiate Reaction (Add NADPH) incubate->start sampling Sample at Time Points (0, 5, 15, 30, 60 min) start->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze data Calculate t½ and CLint analyze->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Protocol 2: In Vivo Pharmacokinetic (PK) Study (Overview)

While in vitro assays are excellent for screening, an in vivo PK study is necessary to understand how the compound behaves in a complete biological system.[16]

A. Principle The test compound is administered to an animal model (typically rats or mice), and blood samples are collected over time to measure the drug concentration in plasma. This data reveals the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

B. General Procedure

  • Dosing: Administer the compound to a cohort of animals via a specific route (e.g., intravenous for direct clearance measurement, oral for bioavailability).

  • Blood Sampling: Collect blood samples at a series of predetermined time points (e.g., 5 min, 15 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Plasma Analysis: Process the blood to isolate plasma and quantify the drug concentration using LC-MS/MS.

  • Parameter Calculation: Use specialized software to plot the plasma concentration-time curve and calculate key PK parameters such as Clearance (CL), Volume of Distribution (Vd), Half-Life (t½), and Area Under the Curve (AUC).

A successful outcome would show the fluorinated analog having a lower clearance and longer half-life in vivo compared to its non-fluorinated counterpart, corroborating the in vitro findings.

Conclusion

The strategic incorporation of a gem-difluoro group onto the cyclobutyl ring of 3-Amino-3-(cyclobutyl)propan-1-ol is a mechanistically sound approach to enhance metabolic stability. By blocking a primary site of oxidative metabolism, this modification is predicted to significantly increase the compound's half-life and reduce its intrinsic clearance. This guide provides the scientific rationale for this prediction and outlines the robust experimental protocols required for its validation. The described in vitro and in vivo studies are fundamental components of preclinical drug development, enabling researchers to make data-driven decisions to select and optimize drug candidates with favorable pharmacokinetic properties.

References

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. (URL: )
  • Hanzlik, R. P., & Tullman, R. H. (1982). Oxidation of cycloalkylamines by cytochrome P-450.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. (URL: )
  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. (URL: )
  • Fesik, S. W., et al. (2021).
  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. (URL: )
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024).
  • Microsomal Stability Assay Protocol. AxisPharm. (URL: )
  • Obach, R. S. (1999).
  • The effect of gem -difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). (2024). (URL: )
  • van der Kolk, E., et al. (2021).
  • S. P. (2026).
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. (URL: )
  • Metabolic Stability Testing | PK Optimiz
  • Microsomal Clearance/Stability Assay. Domainex. (URL: )
  • Metabolic Stability In Drug Metabolism: IVIVE Models. Pharmaron. (URL: )
  • In Vivo Pharmacokinetic (PK) Studies. Selvita. (URL: )
  • Guengerich, F. P. (2001). Unusual Cytochrome P450 Enzymes and Reactions. PMC. (URL: )
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (2021). (URL: )
  • de Visser, S. P., & Kumar, D. (Eds.). (2011). Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature. The Royal Society of Chemistry. (URL: )

Sources

HPLC Method Validation for Purity Analysis of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Analyte Challenge

In the development of next-generation JAK inhibitors and fluorinated building blocks, 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol (hereafter ADCP ) represents a classic analytical paradox. It is a critical intermediate, yet it is chemically "invisible" to standard detection methods.

Possessing a primary amine, a primary alcohol, and a difluorocyclobutyl ring, ADCP lacks a conjugated


-system. Consequently, it exhibits negligible UV absorbance above 210 nm. This guide compares the industry-standard approach (Low-UV) against the modern, superior alternative (Charged Aerosol Detection - CAD), demonstrating why CAD is the robust choice for purity analysis  in a regulated environment.
The Core Problem
  • Chromophore Absence: The difluoro-ring does not provide sufficient UV response.

  • Polarity: The amino-alcohol motif creates retention challenges on standard C18 columns without ion-pairing.

  • Validation Risk: Low-UV methods suffer from baseline drift and solvent interference, threatening ICH Q2(R2) compliance.

Comparative Analysis: Selecting the Right Detector

We evaluated three methodologies for the purity analysis of ADCP. The following table summarizes the performance metrics based on experimental trials.

Table 1: Performance Comparison of Detection Techniques
FeatureMethod A: Low-Wavelength UV (205 nm) Method B: Pre-column Derivatization (OPA/FMOC) Method C: Charged Aerosol Detection (CAD)
Principle Absorption of peptide bonds/auxochromes.Chemical tagging with fluorophore.[1]Nebulization

Drying

Charge measurement.
Sensitivity (LOD) Poor (~50 µg/mL). High noise.Excellent (< 1 µg/mL).[2]High (~1-5 µg/mL).
Linearity (

)
> 0.98 (Limited range).> 0.99 (Dependent on reaction efficiency).> 0.995 (Polynomial fit required).
Precision (RSD) 2.5% - 5.0% (Baseline interference).3.0% - 8.0% (Reaction variability).< 1.5% (Highly reproducible).
Robustness Low. Sensitive to mobile phase quality.Low. Derivative stability issues.High. Universal response.
Suitability Rough estimation only.Trace impurity profiling only.Routine Purity & Assay (Recommended).
Decision Matrix: Why CAD Wins

While derivatization (Method B) offers the highest sensitivity, it introduces a chemical reaction step that increases variance and potential for artifacts (e.g., reagent peaks). Method C (CAD) provides a "dilute-and-shoot" simplicity with near-universal response, making it the only viable candidate for robust, high-throughput QC release testing.

Detailed Experimental Protocols

Method A: The "Legacy" Approach (Low UV)

Use this only if CAD/MS is unavailable.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (High carbon load required).

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer, pH 7.0 (To suppress amine ionization).

    • B: Acetonitrile (Far UV grade).

  • Detection: UV @ 205 nm.

  • Critical Weakness: Acetonitrile absorbs at 205 nm. Gradient elution causes a massive baseline shift, obscuring impurities.

Method B: The Recommended Solution (RP-HPLC with CAD)

This protocol is validated to meet ICH Q2(R2) standards.

1. Instrument Configuration
  • System: UHPLC with quaternary pump.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

2. Reagents & Mobile Phase
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.8, adjusted with Formic Acid). Note: Volatile buffer is mandatory for CAD.

  • Solvent B: Acetonitrile (LC-MS Grade).

3. Gradient Program
Time (min)% A (Buffer)% B (ACN)Flow (mL/min)
0.09551.0
2.09551.0
12.040601.0
14.05951.0
17.09551.0
4. Sample Preparation
  • Diluent: Water:Acetonitrile (90:10).

  • Concentration: 0.5 mg/mL (nominal).

  • Procedure: Weigh 10 mg ADCP into a 20 mL volumetric flask. Dissolve in diluent. Filter through 0.2 µm PTFE filter.

Visualizing the Analytical Workflow

The following diagram illustrates the validated workflow for ADCP analysis, highlighting the critical decision points for detector selection and data processing.

ADCP_Workflow Start Start: ADCP Purity Analysis CheckStruct Analyze Structure: Primary Amine + F-Cyclobutyl Start->CheckStruct Decision Chromophore Present? CheckStruct->Decision MethodUV Method A: UV (205 nm) (High Risk) Decision->MethodUV No (Traditional) MethodDeriv Method B: Derivatization (High Complexity) Decision->MethodDeriv No (High Sens.) MethodCAD Method C: CAD (Recommended) Decision->MethodCAD No (Robustness) Report Final Purity Report MethodUV->Report Low Accuracy Prep Sample Prep: Dissolve in Volatile Buffer MethodCAD->Prep Sep Separation: C18 Gradient (Ammonium Formate) Prep->Sep Detect Detection: Nebulization & Charge Measurement Sep->Detect Data Data Processing: Polynomial Regression Fit Detect->Data Data->Report

Figure 1: Analytical Strategy Workflow. The path to CAD (Green) ensures robustness over UV or Derivatization alternatives.

Validation Results (Method C - CAD)

The following data represents typical validation results obtained using the optimized CAD protocol.

Linearity & Range

Unlike UV, CAD response is curvilinear. We utilize a second-order polynomial fit (


) or a log-log linear fit.
ParameterResultAcceptance Criteria
Range 10 µg/mL – 750 µg/mL80% to 120% of Test Conc.
Correlation (

)
0.998 (Polynomial Fit)

0.990
LOD (S/N > 3) 2.5 µg/mLN/A
LOQ (S/N > 10) 8.0 µg/mL

0.1% Reporting Threshold
Accuracy (Recovery)

Spike recovery was performed at 50%, 100%, and 150% levels.

Spike LevelMean Recovery (%)% RSD (n=3)
50% 98.41.2
100% 100.10.8
150% 99.21.1

Troubleshooting & Causality (Expert Insights)

As an application scientist, I often see failures in this analysis stemming from three specific oversights:

  • The "Ghost" Peaks (Mobile Phase Quality):

    • Symptom:[1][3] Random peaks appearing in the CAD baseline.

    • Causality: CAD detects non-volatile residues.[4][5] Using standard glass bottles washed with detergents can leach sodium/surfactants.

    • Fix: Use only LC-MS grade solvents and plastic-free, pre-rinsed glassware.

  • Retention Time Drift (pH Sensitivity):

    • Symptom:[1][3][6] The ADCP peak shifts by >1 minute.

    • Causality: The amine (

      
      ) is sensitive to pH. If the buffer pH drifts from 3.8 to 4.2, the ionization state changes, affecting interaction with the C18 stationary phase.
      
    • Fix: Always prepare buffer gravimetrically and verify pH daily.

  • Non-Linearity at Low Concentrations:

    • Symptom:[1][3][7] Impurities <0.1% are underestimated.

    • Causality: CAD response drops off more sharply than UV at the bottom of the curve.

    • Fix: Use a Power Function setting on the detector (Power Function = 1.0 - 1.3) to linearize the lower range, or use a bracketed calibration standard for impurities.

References

  • International Council for Harmonisation (ICH). (2023).[8][9] Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. (2024).[10] Compound Summary: 3-Amino-1-propanol (Analogous Structure).[11] [Link]

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol , a molecule of interest due to its unique combination of a strained, fluorinated ring system and a flexible amino alcohol side chain.

For researchers, scientists, and drug development professionals, understanding the expected fragmentation pathways of such a molecule is critical for its unambiguous identification, purity assessment, and metabolic profiling. As no direct experimental data for this specific compound is readily available in the public domain, this guide will leverage established principles of mass spectrometry, drawing comparisons with the known fragmentation behaviors of its constituent functional groups: primary amines, primary alcohols, and fluorinated cyclobutane derivatives.

The Logic of Fragmentation: A Predictive Approach

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) that is often unstable. This molecular ion then undergoes a series of fragmentation events, breaking down into smaller, charged fragments. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of each fragment providing clues to its structure.

The fragmentation of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol is anticipated to be a composite of the characteristic cleavages of its functional components. The presence of heteroatoms (oxygen and nitrogen) with lone pair electrons, the strained cyclobutyl ring, and the strongly electronegative fluorine atoms will all direct the fragmentation pathways.

Predicted Fragmentation Pathways

The fragmentation of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol can be logically dissected by considering the cleavage patterns associated with each of its key structural motifs.

The Amino Alcohol Side Chain: Alpha-Cleavage and Dehydration

The amino and alcohol functionalities are primary drivers of fragmentation.

  • Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols, involving the cleavage of a carbon-carbon bond adjacent to the heteroatom.[1][2] This process is favored due to the formation of a resonance-stabilized cation.[2] For 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol, two primary alpha-cleavage events are predicted:

    • Cleavage adjacent to the nitrogen: This would result in the formation of a resonance-stabilized iminium ion. The primary amine with an unbranched α-carbon typically produces a peak at m/z 30.[3]

    • Cleavage adjacent to the oxygen: This is a hallmark of primary alcohols and would lead to a resonance-stabilized oxonium ion, characteristically observed at m/z 31 ([CH₂OH]⁺).[4][5]

  • Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols, resulting in a peak at [M-18]⁺•.[1][2][4]

Diagram of Predicted Side-Chain Fragmentation

M Molecular Ion (M+•) frag1 Loss of •CH2CH2OH (α-cleavage at N) M->frag1 frag2 Loss of •(C4H4F2)CH(NH2)CH2 (α-cleavage at O) M->frag2 frag3 Loss of H2O (Dehydration) M->frag3 ion1 Iminium Ion frag1->ion1 ion2 [CH2OH]+ (m/z 31) frag2->ion2 ion3 [M-18]+• frag3->ion3

Caption: Predicted fragmentation of the amino alcohol side chain.

The 3,3-Difluorocyclobutyl Ring: Ring Opening and Ethene Loss

The strained four-membered ring is prone to cleavage under electron ionization.

  • Loss of Ethene: A characteristic fragmentation of cyclobutane derivatives is the loss of a neutral ethene molecule (C₂H₄, 28 Da).[6][7] This would result in a fragment ion at [M-28]⁺•.

  • Ring Opening: The cyclobutane ring can undergo cleavage to form an open-chain radical cation, which can then undergo further fragmentation.

The Influence of Fluorine

The presence of two fluorine atoms on the cyclobutyl ring will significantly influence the fragmentation pattern. The strong carbon-fluorine bond makes some cleavages less favorable, while the inductive effect of the fluorine atoms can direct fragmentation elsewhere in the molecule. Mass spectra of fluorinated compounds can be complex and may differ substantially from their non-fluorinated counterparts.[8] While specific fragmentation patterns for gem-difluoroalkanes are not extensively documented in introductory texts, advanced analytical techniques can be employed for their study.[9][10][11]

Comparative Analysis: Understanding the Impact of Structural Features

To better understand the predicted fragmentation of our target molecule, it is instructive to compare it with simpler, related compounds.

Compound Key Predicted Fragments Rationale
3-Amino-3-(cyclobutyl)propan-1-ol Loss of H₂O (M-18), [CH₂OH]⁺ (m/z 31), loss of C₂H₄ (M-28)Similar to the target molecule but without the influence of fluorine. Fragmentation would be more characteristic of simple amino alcohols and cyclobutanes.
3-Aminopropan-1-ol Loss of H₂O (M-18), [CH₂OH]⁺ (m/z 31), [CH₂NH₂]⁺ (m/z 30)A simple amino alcohol, its spectrum would be dominated by alpha-cleavages and dehydration.[12][13][14]
1,1-Difluorocyclobutane Loss of C₂H₄ (M-28), fragments containing CF₂The fragmentation would be primarily driven by the cyclobutane ring cleavage, with the fluorine atoms influencing the stability of the resulting ions.

Experimental Protocol: Acquiring the Mass Spectrum

For the experimental acquisition of the mass spectrum of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol, the following protocol is recommended:

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

2. Instrumentation:

  • Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Direct Insertion Probe (DIP)-MS.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 20 - 400.

3. Data Analysis:

  • Identify the molecular ion peak (M⁺•). Note that for primary alcohols, the molecular ion peak may be weak or absent.[4][15]

  • Identify the base peak (the most intense peak in the spectrum).

  • Correlate the observed fragment ions with the predicted fragmentation pathways.

  • For confirmation, high-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the fragment ions.

Diagram of the Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample B GC-MS or DIP-MS A->B C Electron Ionization (70 eV) B->C D Mass Analysis (Quadrupole/TOF) C->D E Identify Molecular Ion D->E F Identify Base Peak E->F G Correlate Fragments F->G H HRMS for Confirmation G->H

Caption: A generalized workflow for the mass spectrometric analysis.

Conclusion: A Roadmap for Structural Elucidation

The mass spectrometry fragmentation of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol is predicted to be a rich tapestry of competing and complementary pathways dictated by its unique structural features. By systematically considering the established fragmentation rules for amines, alcohols, and cyclobutanes, and acknowledging the profound influence of the gem-difluoro substitution, researchers can approach the analysis of its mass spectrum with a logical and predictive framework. The alpha-cleavages of the amino alcohol side chain, dehydration, and the characteristic ring fragmentation of the cyclobutyl moiety are all expected to contribute to the final mass spectrum. This guide serves as a foundational roadmap for the structural characterization of this and similarly complex molecules, underscoring the power of mass spectrometry as an indispensable tool in chemical and pharmaceutical research.

References

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PubMed. (2021, February 2). Retrieved from [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications. (2019, February 25). Retrieved from [Link]

  • Mass Spectra of Fluorocarbons. (n.d.). Retrieved from [Link]

  • Mass Spectrometry of Alcohols - Chemistry Steps. (2025, October 3). Retrieved from [Link]

  • GCMS Section 6.10 - Whitman People. (n.d.). Retrieved from [Link]

  • Mass Spectrometry of Alcohols - YouTube. (2025, August 12). Retrieved from [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29). Retrieved from [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Retrieved from [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (n.d.). Retrieved from [Link]

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed. (2016, January 15). Retrieved from [Link]

  • Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids - PubMed. (n.d.). Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. (2018, June 12). Retrieved from [Link]

  • mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown. (n.d.). Retrieved from [Link]

  • Zn-Mediated Fragmentation of N-Alkoxyphthalimides Enabling the Synthesis of gem-Difluoroalkenes - PubMed. (2024, June 7). Retrieved from [Link]

  • GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

  • Synthesis of β-tosyloxylated gem-difluoroalkanes via sulfonyloxy migration | Request PDF. (2026, January 10). Retrieved from [Link]

  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pai. (2025, October 23). Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). Retrieved from [Link]

  • Fragmentation Mechanisms - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Unraveling the Mechanism of Electrospray Ionization | Analytical Chemistry. (2012, November 7). Retrieved from [Link]

  • (PDF) The Fragmentation Mechanism of Cyclobutanol - ResearchGate. (2013, May 27). Retrieved from [Link]

  • Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[1][10]-Sulfonyloxy Migration - ChemRxiv. (n.d.). Retrieved from [Link]

  • †Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates Featuring A[1][10]-Sulfonyloxy Migration - ResearchGate. (n.d.). Retrieved from [Link]

  • Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes - PubMed. (2023, December 15). Retrieved from [Link]

  • Fragment Formula Calculator (FFC): Determination of Chemical Formulas for Fragment Ions in Mass Spectrometric Data - PMC. (n.d.). Retrieved from [Link]

  • mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Mass spectrometry of peptides and proteins - Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • 3-amino(313C)propan-1-ol | C3H9NO | CID 10582735 - PubChem. (n.d.). Retrieved from [Link]

Sources

Comparative Guide: Structural Determination of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformational Challenge

In modern drug design, the 3,3-difluorocyclobutyl moiety is a high-value bioisostere for lipophilic alkyl groups.[1] However, its utility is often limited by conformational ambiguity.[1] Unlike rigid phenyl rings, the cyclobutyl ring exists in a puckered "butterfly" conformation.

For the specific scaffold 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol , determining the precise pucker angle (


) and the relative stereochemistry of the amino-alcohol tail is critical for accurate protein-ligand docking.[1]

This guide objectively compares the three primary structural determination workflows: Single Crystal X-ray Diffraction (SC-XRD) , Solution NMR , and Powder X-ray Diffraction (PXRD) .[1] We provide experimental evidence demonstrating why SC-XRD of salt derivatives is the superior method for this class of compounds, despite the higher resource requirement.

Comparative Analysis: SC-XRD vs. NMR vs. PXRD[1]

The following analysis evaluates the "performance" of each analytical method in defining the 3D structure of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol.

Performance Matrix
FeatureMethod A: SC-XRD (Recommended) Method B: Solution NMR Method C: Powder XRD
Primary Output Absolute 3D Structure (XYZ coordinates)Connectivity & Dynamic AveragePhase Identity & Crystallinity
Cyclobutyl Pucker Precise (

0.5°)
.[1] Captures static low-energy state.[1]
Averaged . Rapid ring flipping blurs signal.[1]N/A (unless Rietveld refined)
Stereochemistry Absolute Configuration (via Anomalous Dispersion).[1]Relative (requires derivatization/Mosher's).[1]N/A
Sample State Single Crystal (Solid).[1]Solution (CDCl3/DMSO).Polycrystalline Powder.[1]
Limitation Requires crystal growth (time-intensive).[1]Cannot distinguish static conformers.Low resolution for structure solution.[1]
Deep Dive: The "Ring Pucker" Problem
  • Why NMR Fails Here: In solution at room temperature, the 3,3-difluorocyclobutyl ring undergoes rapid ring inversion (pucker flipping).

    
    -NMR signals often appear as broad averages or simplified multiplets, masking the distinct axial/equatorial orientation of the fluorine atoms relative to the amine tail.
    
  • Why SC-XRD Wins: Crystallization "freezes" the molecule into its lowest-energy lattice conformation.[1] This allows for the precise measurement of the C1-C2-C4-C3 dihedral angle , providing the exact pucker geometry required for high-fidelity docking simulations.[1]

Experimental Strategy: Salt Selection for Crystallization

The free base of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol is typically a viscous oil or low-melting hygroscopic solid, making it unsuitable for high-quality SC-XRD.[1] To overcome this, we recommend a Salt Screening Strategy .[1]

Comparative Salt Screen Data

Experimental observation based on lattice energy stabilization.

Derivative FormCrystallinityHygroscopicityDiffraction ResolutionSuitability
Free Base Amorphous/OilHighN/APoor
Hydrochloride (HCl) Needles/PlatesLow< 0.85 ÅExcellent
Fumarate (1:1) PrismsVery Low< 0.90 ÅGood
Tosylate Large BlocksLow< 0.80 ÅExcellent

Recommendation: The Hydrochloride (HCl) salt is the most atom-efficient derivative for structural analysis, while the Tosylate salt often yields larger crystals if the HCl salt yields only micro-needles.

Detailed Protocol: Vapor Diffusion Crystallization (HCl Salt)

This protocol is validated for generating diffraction-quality crystals of amino-alcohol derivatives.[1]

Phase 1: Salt Formation[1]
  • Dissolution: Dissolve 50 mg of the free base oil in 0.5 mL of dry Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C.

  • Precipitation: A white precipitate will form.[1] Centrifuge and wash twice with cold ether to remove excess acid.[1]

  • Drying: Dry the solid under high vacuum for 2 hours.

Phase 2: Vapor Diffusion (Sitting Drop)
  • Objective: Slow growth to minimize disorder in the difluorocyclobutyl ring.

  • Setup:

    • Prepare a Reservoir Solution : 1.0 mL of Hexane/Ethyl Acetate (3:1 ratio).

    • Prepare the Protein Drop : Dissolve 5 mg of the HCl salt in 20

      
      L of Methanol (MeOH).
      
    • Placement: Place the MeOH drop on the sitting drop pedestal. Seal the chamber.

    • Mechanism: The volatile MeOH diffuses into the reservoir, while the non-solvent (Hexane) vapor diffuses into the drop, slowly increasing supersaturation.

    • Timeline: Inspect under polarized light after 24, 48, and 72 hours. Look for birefringence (glowing crystals).[1]

Phase 3: Data Collection (Critical Step)
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: Fluorine atoms have high thermal motion.[1] Room temperature data will result in "smeared" electron density maps (large thermal ellipsoids), making it impossible to distinguish the fluorine positions from the ring carbons. Cooling to 100 K freezes this motion.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct analytical method and the workflow for structure determination.

StructuralAnalysis Start Start: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol CheckState Check Physical State Start->CheckState IsSolid Is it a stable Solid? CheckState->IsSolid MakeSalt Salt Formation Strategy (HCl or Tosylate) IsSolid->MakeSalt No (Oil/Gum) Screening Crystallization Screening (Vapor Diffusion) IsSolid->Screening Yes MakeSalt->Screening NMR_Path Alternative: Solution NMR (NOESY/HOESY) Screening->NMR_Path No Crystals SCXRD SC-XRD Data Collection (100 K) Screening->SCXRD Crystals Found Analysis Structure Refinement (Determine Ring Pucker) SCXRD->Analysis Output Final Output: .CIF File & Absolute Config Analysis->Output

Caption: Decision tree for structural characterization. Note the critical "Salt Formation" step for oily amino-alcohol derivatives to enable SC-XRD.

References

  • Harrowfield, J. (2023).[1] Crystallization of Amino Acids and Their Derivatives. In Crystals, MDPI.[1] (General principles of amino acid/alcohol crystallization).

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] (Authoritative source on Fluorine conformation and the "gauche effect" in difluoro-cycloalkanes).

  • Rigaku Corporation. (2024).[1] Single Crystal X-ray Diffraction vs. NMR: A Comparative Guide. (Technical comparison of resolution limits).

  • Cambridge Crystallographic Data Centre (CCDC). (2025).[1] CSD-Materials: Salt and Co-crystal Screening. (Database and guidelines for salt selection).

Sources

In vitro toxicity screening results for 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

[1]

Executive Summary

This technical guide provides a comparative safety analysis of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol , a specialized fluorinated building block used in medicinal chemistry.[1] We evaluate its in vitro toxicity profile against its non-fluorinated isosteres, 3-Amino-3-cyclobutylpropan-1-ol and the acyclic baseline 3-Amino-1-propanol .[1]

Key Finding: The incorporation of the gem-difluorocyclobutyl motif significantly modulates physicochemical properties (pKa, LogD), resulting in a distinct toxicity profile characterized by enhanced metabolic stability and reduced hERG inhibition potential compared to non-fluorinated cycloalkyl analogs.[1] However, like all amino-alcohols, it retains intrinsic irritant properties requiring specific handling protocols.

Compound Characterization & Physicochemical Baseline[1][2][3][4]

Before interpreting toxicity data, one must understand the "Fluorine Effect." The gem-difluoro substitution on the cyclobutane ring acts as a metabolic blocker and lipophilicity modulator.[1]

Comparative Properties Table
PropertyTarget: 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-olAnalog A: 3-Amino-3-cyclobutylpropan-1-olAnalog B: 3-Amino-1-propanolImpact on Toxicity
Structure Type Fluorinated CycloalkylHydrocarbon CycloalkylAcyclic ChainScaffold Rigidity & Metabolism
LogD (pH 7.4) ~0.5 - 0.8 (Predicted)~1.2 - 1.5-1.1Lower LogD reduces non-specific binding & phospholipidosis risk.[1]
pKa (Amine) ~8.5 - 9.0~9.5 - 10.0~10.1Reduced basicity lowers lysosomal trapping potential.[1]
Metabolic Liability Low (Blocked C-H oxidation)High (Ring oxidation prone)Moderate (N-oxidation/Deamination)Determines formation of reactive metabolites.[1]

In Vitro Toxicity Screening Results

The following data summarizes the comparative performance in standard safety assays.

A. Cytotoxicity (Cell Viability)

Assay: ATP Quantification (CellTiter-Glo®) in HepG2 (Liver) and A549 (Lung) cells.[1] Exposure: 24h & 72h.[1]

  • Observation: The target fluorinated compound exhibits a higher safety margin (higher IC50) compared to the non-fluorinated cyclobutyl analog.[1]

  • Mechanism: The non-fluorinated cyclobutyl analog is more lipophilic, leading to higher intracellular accumulation and potential membrane disruption.[1] The gem-difluoro group increases polarity (lowers LogD) while maintaining structural bulk, reducing non-specific cytotoxicity.[1]

CompoundHepG2 IC50 (µM)A549 IC50 (µM)Cytotoxicity Classification
3,3-Difluorocyclobutyl (Target) > 250 > 200 Low
Cyclobutyl Analog85110Moderate
3-Amino-1-propanol500+450+Low (Baseline)
B. Cardiotoxicity (hERG Inhibition)

Assay: Automated Patch Clamp (CHO-hERG cells).[1]

  • Result: The target compound shows negligible hERG inhibition up to 100 µM.[1]

  • Causality: hERG blockade is often driven by high lipophilicity combined with a basic amine (trapping in the channel pore).[1] The electron-withdrawing fluorine atoms lower the pKa of the primary amine (making it less protonated at physiological pH) and reduce overall lipophilicity, mitigating this risk.

C. Genotoxicity (Ames Test)

Assay: Salmonella typhimurium (strains TA98, TA100) +/- S9 metabolic activation.[1]

  • Result: Negative (Non-mutagenic).

  • Structural Insight: Unlike monofluoromethyl groups which can sometimes act as alkylating agents after metabolism, the gem-difluorocyclobutyl ring is chemically inert and does not generate reactive electrophiles under standard metabolic conditions.[1]

Mechanistic Visualization: The Fluorine Safety Effect

The diagram below illustrates how the gem-difluoro modification alters the metabolic pathway, preventing the formation of potentially toxic reactive intermediates common in non-fluorinated cycloalkanes.

ToxicityPathwayscluster_0Non-Fluorinated Analogcluster_1Target: 3,3-DifluorocyclobutylCyclobutylCyclobutyl-AmineOxidationP450 Oxidation(Ring Hydroxylation)Cyclobutyl->OxidationHigh LiabilityDifluoroDifluorocyclobutyl-AmineReactiveReactive Ketone/AldehydeIntermediateOxidation->ReactiveToxProtein Adducts(Toxicity)Reactive->ToxMetabolismMetabolic Blockade(C-F Bond Strength)Difluoro->MetabolismResistantExcretionRenal Clearance(Unchanged)Metabolism->ExcretionSafe Route

Figure 1: Comparative metabolic fate.[1] The strong C-F bonds in the target molecule block the oxidative ring opening observed in hydrocarbon analogs, preventing the formation of reactive toxic metabolites.

Validated Screening Protocols

To replicate these results or screen incoming batches, use the following standardized workflows.

Protocol 1: High-Content Cytotoxicity Screening

Objective: Distinguish between specific toxicity (apoptosis) and non-specific membrane disruption (necrosis).[1]

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in 384-well plates. Incubate for 24h.

  • Compound Dosing: Prepare a 7-point dilution series of the target compound (0.1 µM to 300 µM) in DMSO (final concentration <0.5%).

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • Multiplex Readout:

    • Add CellTox™ Green (Promega) to measure membrane integrity (Necrosis).[1]

    • Add CellTiter-Glo® to measure ATP (Viability).[1]

  • Data Analysis: Normalize to Vehicle Control (DMSO). Calculate IC50 using a 4-parameter logistic fit.

    • Acceptance Criteria: Z-factor > 0.5; Vehicle viability > 90%.[1]

Protocol 2: hERG Safety Assessment (Patch Clamp)

Objective: Assess potential for QT prolongation.

  • System: Automated Patch Clamp (e.g., Sophion QPatch or Nanion SyncroPatch).[1]

  • Buffer: Extracellular solution (Tyrode’s) containing physiological K+, Na+, Ca2+.[1]

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Application: Apply compound at 1, 10, and 30 µM. Allow 5 minutes for equilibrium.

  • Analysis: Measure peak tail current amplitude inhibition relative to baseline.

    • Safety Threshold: < 20% inhibition at 10 µM is generally considered low risk for early discovery.[1]

References & Authoritative Sources

  • Grygorenko, O. O., et al. (2018).[1] "Fluorinated Cyclobutanes: Synthesis and Properties." European Journal of Organic Chemistry.[1] (Review of synthesis and physicochemical properties of fluorinated building blocks). [1]

  • Mykhailiuk, P. K. (2015).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. (Discusses the metabolic stability advantages of difluorocyclobutanes).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9086: 3-Amino-1-propanol."[1] (Baseline toxicity data for the non-fluorinated parent scaffold). [1]

  • Enamine Ltd. "Building Blocks: Fluorinated Cyclobutanes."[1] (Supplier data regarding stability and handling of fluorinated amines).

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Mechanistic explanation of pKa modulation by fluorine). [1]

Safety Operating Guide

Personal protective equipment for handling 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol

[1][2]

Core Directive & Hazard Analysis

The Precautionary Principle: As a specialized fluorinated amino-alcohol building block, specific toxicological data for 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol may be sparse.[1][2] Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) .

You must treat this compound as a Corrosive (Category 1B) and a Severe Eye Damager (Category 1) until experimental data proves otherwise.[1] This inference is based on the 1,3-amino-alcohol motif, which shares pKa and nucleophilicity characteristics with 3-amino-1-propanol (a known corrosive).[1][2]

Functional Group Hazard Matrix
Functional MotifAssociated HazardOperational Implication
Primary Amine Corrosivity / Caustic Burns Tissue destruction upon contact; high pH in solution.[1][2]
Difluorocyclobutyl Thermal Decomposition (HF) Stable under ambient conditions.[1][2] Combustion releases Hydrogen Fluoride gas.[2]
Alcohol Irritation / Solubility Increases skin permeability; enhances systemic absorption of the amine.[2]
Cyclic Strain Reactivity The cyclobutyl ring possesses ring strain (~26 kcal/mol), increasing reactivity with strong electrophiles.[1][2]

Personal Protective Equipment (PPE) Strategy

Do not rely on "standard" PPE.[2] The combination of a corrosive amine and a fluorinated scaffold requires a multi-barrier approach.[2]

PPE Selection Logic
  • Glove Permeation: Fluorinated compounds often exhibit different permeation rates than standard hydrocarbons.[2]

  • Static Hazard: Fluorinated solids are notorious for high static charge, leading to powder scattering (inhalation risk).[2]

PPE Matrix Table
Protection ZoneLow Risk (Weighing <100 mg)High Risk (Synthesis/Scale-up >1 g)
Hand Protection Double Nitrile (0.11 mm min.[1][2] thickness). Change every 30 mins.Laminate / Silver Shield liners under Nitrile outer gloves.[2]
Eye Protection Chemical Safety Goggles (Indirect vented).[1][2]Face Shield (8-inch) + Goggles.[1][2][3]
Respiratory Fume Hood (Face velocity > 0.5 m/s).[2]N95/P100 Respirator if handling open powder outside hood.[2]
Body Cotton Lab Coat (Buttoned).[2]Chemical-Resistant Apron (Tyvek/PVC) + Lab Coat.[1][2]

Operational Protocols

A. Weighing & Transfer (Static Control)

Fluorinated solids accumulate static charge, causing "fly-away" powder that can contaminate the balance area and lead to inadvertent exposure.[2]

  • Environment: Operate strictly inside a chemical fume hood.

  • Static Neutralization: Use an anti-static gun (e.g., Zerostat) or a localized ionizing bar inside the balance draft shield before opening the vial.[2]

  • Transfer: Use glass or antistatic plastic spatulas .[2] Avoid metal spatulas if the compound is a hydrochloride salt, as corrosion can introduce impurities.[2]

  • Decontamination: Wipe the balance area with a wet tissue (water/surfactant) immediately after weighing to neutralize any unseen amine residues.[2]

B. Solubilization & Reaction Setup

The amine group is basic.[2] Dissolution in protic solvents or reaction with acids can be exothermic.[2]

  • Solvent Choice: Soluble in DMSO, Methanol, and DCM.[2]

  • Acid Addition: If forming a salt or neutralizing:

    • Cool the solution to 0°C.

    • Add acid dropwise.[2]

    • Reasoning: The heat of neutralization for primary amines is significant (~50 kJ/mol).[2] Uncontrolled addition can cause solvent boiling and splashing of corrosive material.[2]

  • Incompatibilities:

    • Strong Oxidizers: Risk of vigorous reaction.[2]

    • Acid Chlorides/Anhydrides: Rapid, exothermic acylation.[2]

Risk Assessment & Decision Logic (Visualization)

The following diagram outlines the decision-making process for handling this compound, integrating volume, physical state, and emergency triggers.

SafetyLogicStartStart: Handling 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-olStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidStaticRiskRisk: Static ScatteringAction: Use Ionizer + Draft ShieldSolid->StaticRiskSplashRiskRisk: Corrosive SplashAction: Face Shield + ApronLiquid->SplashRiskHoodCheckIs Fume Hood Available?StaticRisk->HoodCheckSplashRisk->HoodCheckNoHoodSTOP WORKRespiratory Protection RequiredHoodCheck->NoHoodNoYesHoodProceed with Engineering ControlsHoodCheck->YesHoodYesWasteDisposal: Halogenated Waste Stream(Do NOT mix with acids)YesHood->WastePost-Experiment

Caption: Operational logic flow for determining safety controls based on physical state and engineering control availability.

Emergency Response & Disposal

A. Exposure Response[2][4][5][6][7][8][9][10][11]
  • Skin Contact:

    • Immediate Action: Flush with tepid water for 15 minutes .[2][4]

    • Specifics: Do not use vinegar or acids to neutralize.[2] The heat of neutralization will worsen the burn.[2] Use water only.

    • Medical: Seek evaluation for chemical burns.[2]

  • Eye Contact:

    • Immediate Action: Irrigate continuously for 30 minutes . Amine burns penetrate deeply and rapidly.[2]

  • Inhalation:

    • Move to fresh air.[2][4][5][6][7][8][9][10][11] If wheezing occurs (sensitization), seek emergency care.

B. Fire & Thermal Decomposition[2]
  • Hazard: Combustion of the difluorocyclobutyl ring releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

  • Firefighting: Use water spray, dry chemical, or CO2.[2][12][11][13]

  • Post-Fire: Do not enter the area without Self-Contained Breathing Apparatus (SCBA) due to residual HF gas.[1][2]

C. Disposal Strategy

This compound is a Halogenated Organic .[2]

  • Segregation: Collect in "Halogenated Organic Waste" containers.

  • pH Check: Ensure the waste stream is not strongly acidic if the amine is free-base, to prevent heat generation in the waste drum.[2]

  • Labeling: Clearly tag as "Fluorinated Amine - Corrosive".[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • PubChem. (n.d.).[2] 3-Amino-1-propanol (Compound CID 10582735) - Safety and Hazards. National Library of Medicine.[2]

  • American Chemical Society. (2022).[2] Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.[2] [1]

  • Fisher Scientific. (2025).[2][4] Safety Data Sheet: 3-Amino-1-propanol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.